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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Methoxyphenyl)ethanone Oxime

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Methoxyphenyl)ethanone oxime, a derivative of acetophenone, is a valuable building block in organic synthesis, finding applications in the p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)ethanone oxime, a derivative of acetophenone, is a valuable building block in organic synthesis, finding applications in the preparation of various biologically active compounds and materials. Its structural elucidation is paramount for ensuring the identity and purity of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous characterization of such organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (4-Methoxyphenyl)ethanone oxime, offering a detailed interpretation of chemical shifts and coupling constants. The causality behind spectral features is explained through an examination of substituent effects and molecular geometry.

Molecular Structure and Numbering

The structural formula of (4-Methoxyphenyl)ethanone oxime with the IUPAC numbering system is presented below. This numbering will be used for the assignment of NMR signals throughout this guide.

Caption: Molecular structure of (4-Methoxyphenyl)ethanone oxime.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of (4-Methoxyphenyl)ethanone oxime in deuterochloroform (CDCl₃) provides distinct signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, which is primarily dictated by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing oxime functionality (-C(CH₃)=NOH).

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for (4-Methoxyphenyl)ethanone oxime in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-O (Oxime)~9.60broad singlet-1H
H-2, H-67.30doublet8.82H
H-3, H-56.90doublet8.82H
H-9 (OCH₃)3.80singlet-3H
H-8 (CH₃)2.30singlet-3H

Note: The chemical shift of the oxime proton (N-OH) can be variable and is often broad due to chemical exchange and hydrogen bonding.

Detailed Peak Assignments:
  • Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region of the spectrum displays a characteristic AA'BB' system, which simplifies to two doublets due to the para-substitution pattern.

    • The protons ortho to the oxime group (H-2 and H-6) are deshielded relative to the protons meta to this group (H-3 and H-5). This is because the oxime group is electron-withdrawing.

    • Conversely, the methoxy group is strongly electron-donating through resonance, which increases the electron density at the ortho (H-3 and H-5) and para positions. This shielding effect shifts the signals of H-3 and H-5 upfield.

    • The observed coupling constant of 8.8 Hz is typical for ortho-coupling in a benzene ring.

  • Methoxy Protons (H-9): The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet at approximately 3.80 ppm. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

  • Methyl Protons (H-8): The three protons of the methyl group attached to the imine carbon are also equivalent and resonate as a singlet around 2.30 ppm.

  • Oxime Proton (H-O): The proton of the hydroxyl group of the oxime functionality typically appears as a broad singlet at a downfield chemical shift (around 9.60 ppm). Its broadness is a result of rapid chemical exchange with residual water or other protic species in the solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms and functional groups.

Table 2: ¹³C NMR Chemical Shift Data for (4-Methoxyphenyl)ethanone oxime in CDCl₃

CarbonChemical Shift (δ, ppm)
C-7 (C=N)156.1
C-4 (C-O)159.7
C-1129.6
C-2, C-6118.7
C-3, C-5115.2
C-9 (OCH₃)55.4
C-8 (CH₃)12.6
Detailed Peak Assignments:
  • Imine Carbon (C-7): The carbon atom of the C=N double bond (C-7) is significantly deshielded and appears at approximately 156.1 ppm. This is a characteristic chemical shift for an sp²-hybridized carbon in an oxime.

  • Aromatic Carbons:

    • C-4: The carbon atom directly attached to the oxygen of the methoxy group (C-4) is the most deshielded of the aromatic carbons, resonating at around 159.7 ppm due to the strong electron-donating effect and the direct attachment to the electronegative oxygen.

    • C-1: The ipso-carbon (C-1), to which the ethanone oxime moiety is attached, appears at approximately 129.6 ppm.

    • C-2, C-6 and C-3, C-5: The electron-donating methoxy group increases the electron density at the ortho (C-3, C-5) and para carbons. This shielding effect results in upfield shifts for these carbons. The signals for C-2, C-6 and C-3, C-5 appear at approximately 118.7 ppm and 115.2 ppm, respectively.

  • Aliphatic Carbons:

    • C-9 (OCH₃): The carbon of the methoxy group (C-9) resonates at a typical value of around 55.4 ppm.

    • C-8 (CH₃): The methyl carbon (C-8) of the ethylidene group is the most shielded carbon in the molecule, appearing at approximately 12.6 ppm.

E/Z Isomerism

Acetophenone oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The relative orientation of the hydroxyl group with respect to the substituents on the imine carbon defines the isomer.

Caption: (E) and (Z) isomers of an acetophenone oxime.

In many reported spectra of (4-Methoxyphenyl)ethanone oxime, only one set of signals is observed, suggesting that one isomer is predominantly formed or that the two isomers are not readily distinguishable under the experimental conditions. Theoretical calculations and studies on related acetophenone oximes often indicate that the (E)-isomer is thermodynamically more stable. The differentiation between the (E) and (Z) isomers can be achieved through advanced NMR techniques such as 2D NOESY, which can detect through-space interactions between the -OH proton and the protons of the methyl or aryl group.

Experimental Protocol: Synthesis of (4-Methoxyphenyl)ethanone oxime

A general and reliable method for the synthesis of oximes involves the reaction of a ketone with hydroxylamine hydrochloride in the presence of a base.[1]

Materials:

  • 4'-Methoxyacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol or a similar solvent

  • Water

Procedure:

  • Dissolve 4'-methoxyacetophenone in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 4'-methoxyacetophenone.

  • Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing cold water.

  • The product, (4-Methoxyphenyl)ethanone oxime, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure oxime.

Caption: General workflow for the synthesis of (4-Methoxyphenyl)ethanone oxime.

Conclusion

This technical guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of (4-Methoxyphenyl)ethanone oxime. The assignment of each signal has been rationalized based on established principles of NMR spectroscopy, including the electronic effects of the methoxy and oxime substituents. The potential for E/Z isomerism has been discussed, and a standard experimental protocol for the synthesis of the title compound has been outlined. The information presented herein serves as a valuable resource for researchers and scientists in the fields of organic chemistry and drug development for the accurate identification and characterization of this important chemical intermediate.

References

  • Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (2013). Supporting information for Iron catalysed nitrosation of olefins to oximes. Dalton Transactions. The Royal Society of Chemistry.
  • Gorrod, J. W., & Christou, M. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica, 16(6), 575-585. [Link]

  • Reich, H. J. NMR Data. University of Wisconsin. [Link]

  • Hornak, J. P. The Basics of NMR. Rochester Institute of Technology. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. Online resources available at: [Link]

  • Li, J.-T., Chen, Y.-X., Li, X.-L., & Deng, H.-J. (Year). An Efficient Procedure for Synthesis of Oximes by Grinding. Indian Journal of Chemistry - Section B, Volume(Issue), pages. [Link]

  • Jorgensen, M. R., et al. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 9(33), 6570-6576. [Link]

  • SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Bagno, A., et al. (2020). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 18(38), 7586-7595. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Synthesis and Structural Analysis of (4-Methoxyphenyl)ethanone Oxime

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (4-Methoxyphenyl)ethanone oxime, a versatile chemical i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Methoxyphenyl)ethanone oxime, a versatile chemical intermediate. While a definitive crystal structure of the parent oxime is not publicly available in crystallographic databases, this document leverages the detailed structural analysis of a key derivative to provide critical insights. We will delve into the synthesis, spectroscopic characterization, and an in-depth examination of the molecular geometry of the (4-Methoxyphenyl)ethanone oxime moiety as observed in a single-crystal X-ray diffraction study of a larger molecular entity.

Introduction: The Significance of (4-Methoxyphenyl)ethanone Oxime

(4-Methoxyphenyl)ethanone oxime, also known as 4'-methoxyacetophenone oxime, is an organic compound with the chemical formula C₉H₁₁NO₂.[1][2] It belongs to the class of ketoximes and serves as a valuable building block in organic synthesis.[3] The presence of the oxime functional group and the methoxyphenyl ring makes it a precursor for various pharmaceuticals, agrochemicals, and fine chemicals.[4] Its utility in the synthesis of more complex molecules underscores the importance of understanding its structural and chemical properties.[5]

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule begins with its synthesis and characterization. This section details a standard laboratory procedure for the preparation of (4-Methoxyphenyl)ethanone oxime and discusses its key spectroscopic features.

Synthesis Protocol

The synthesis of (4-Methoxyphenyl)ethanone oxime is typically achieved through the condensation reaction of 4'-methoxyacetophenone with hydroxylamine hydrochloride.[6]

Experimental Protocol: Synthesis of (4-Methoxyphenyl)ethanone oxime

  • Materials:

    • 4'-Methoxyacetophenone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH) or a suitable base (e.g., pyridine)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve 4'-methoxyacetophenone in ethanol in a round-bottom flask.

    • In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

    • Slowly add the hydroxylamine hydrochloride solution to the stirred solution of 4'-methoxyacetophenone.

    • The reaction mixture is then typically refluxed for a specified period to ensure the completion of the reaction.

    • After cooling, the product can be precipitated by pouring the reaction mixture into cold water.

    • The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

The following diagram illustrates the workflow for the synthesis of (4-Methoxyphenyl)ethanone oxime.

G cluster_synthesis Synthesis Workflow Reactants 4'-Methoxyacetophenone Hydroxylamine Hydrochloride Base (e.g., NaOH) Solvent Ethanol Reactants->Solvent Dissolution Reaction Condensation Reaction (Reflux) Solvent->Reaction Reaction Medium Workup Precipitation in Water Filtration Reaction->Workup Crude Product Purification Recrystallization (Ethanol) Workup->Purification Product (4-Methoxyphenyl)ethanone oxime Purification->Product

Caption: Synthesis workflow for (4-Methoxyphenyl)ethanone oxime.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized oxime.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the methoxyphenyl group, the methyl protons, the methoxy protons, and the hydroxyl proton of the oxime group.

    • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbon atoms in the aromatic ring, the methyl group, the methoxy group, and the C=N carbon of the oxime. A published ¹³C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime confirms these structural features.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would typically display a broad absorption band for the O-H stretch of the oxime, C=N stretching vibration, and characteristic bands for the aromatic ring and the C-O stretch of the methoxy group.

Crystal Structure and X-ray Diffraction: A Case Study of a Derivative

As of this writing, a single-crystal X-ray diffraction structure for the parent (4-Methoxyphenyl)ethanone oxime is not found in the Cambridge Structural Database (CSD). However, a detailed crystallographic study of a derivative, (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime , provides valuable insights into the molecular geometry of the (4-Methoxyphenyl)ethanone oxime moiety.[5]

The synthesis of this derivative involves the reaction of (4-Methoxyphenyl)ethanone oxime with dehydroabietyl chloride in the presence of triethylamine.[5]

Crystallographic Data of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime

The crystal structure of this derivative was determined by single-crystal X-ray diffraction.[5] The key crystallographic data are summarized in the table below.

ParameterValue
CCDC Deposition Number1015316
Chemical FormulaC₂₉H₃₇NO₃
Molecular Weight447.60
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1700 (12)
b (Å)11.051 (2)
c (Å)37.526 (8)
Volume (ų)2558.7 (9)
Z4
RadiationMo Kα
Temperature (K)293
R-factor0.078

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[5]

Molecular Structure and Conformation

The crystal structure reveals that the C=N double bond of the oxime moiety adopts an E conformation.[5] The (4-methoxyphenyl)ethanone portion of the molecule is essentially planar. The dihedral angle between the plane of the phenyl ring and the oxime group (C=N-O) is a key conformational parameter.

The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow Crystal Single Crystal Growth Diffractometer X-ray Data Collection (Diffractometer) Crystal->Diffractometer Data_Processing Data Reduction and Structure Solution Diffractometer->Data_Processing Refinement Structure Refinement Data_Processing->Refinement Validation CIF File Generation and Validation Refinement->Validation Structure Final Crystal Structure Validation->Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Supramolecular Interactions

In the crystal packing of the derivative, the molecules are linked by intermolecular interactions. While the large dehydroabietyl group dominates the packing, the methoxyphenyl and oxime functionalities can participate in weaker interactions such as C-H···O and C-H···π interactions, which are common in the crystal structures of related organic molecules.

Conclusion and Future Perspectives

(4-Methoxyphenyl)ethanone oxime is a synthetically important molecule. While its complete crystal structure remains to be determined, analysis of its derivatives provides crucial information about its preferred conformation and molecular geometry. The synthesis is straightforward, and its identity can be unequivocally confirmed through standard spectroscopic techniques.

Future work should focus on obtaining single crystals of the parent (4-Methoxyphenyl)ethanone oxime to fully elucidate its crystal structure and supramolecular interactions. This would provide a more complete understanding of its solid-state properties and could aid in the rational design of new materials and pharmaceuticals based on this versatile scaffold.

References

  • Crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime. Acta Crystallographica Section E: Structure Reports Online, E70, o948. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of 1-(4-{[(E)-4-Methoxyl-2- hydroxybenzylidene]amino}phenyl)ethanone Oxime and Its Copper(II) Complex. ResearchGate. Available at: [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Crystal Structure of 1-(4-{[(E)-4-methoxy-2-hydroxybenzylidene]amino}phenyl)ethanoe Oxime. Asian Journal of Chemistry. Available at: [Link]

  • Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. Available at: [Link]

  • (1E)-1-(4-methoxyphenyl)ethanone oxime. LookChem. Available at: [Link]

  • Cas no 2475-92-5 (Ethanone,1-(4-methoxyphenyl)-, oxime). Qinmu Fine Chemical. Available at: [Link]

  • 1-(4-Methoxyphenyl)ethanone oxime. PubChem. Available at: [Link]

  • 1-(4-methoxyphenyl)ethanone oxime (C9H11NO2). PubChemLite. Available at: [Link]

  • Acetophenone, 4'-methoxy-, oxime. NIST WebBook. Available at: [Link]

  • CCDC 1979804: Experimental Crystal Structure Determination. OA Monitor Ireland. Available at: [Link]

  • CIF (Crystallographic Information Framework). Metadata Standards Catalog. Available at: [Link]

  • The Cambridge Structural Database. BiŌkeanós. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. ResearchGate. Available at: [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • 2019 CSD Data Updates. CCDC. Available at: [Link]

  • 1,2-Bis(4-methoxyphenyl)ethanone. CAS Common Chemistry. Available at: [Link]

  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST WebBook. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the UV-Vis Absorption Spectrum Analysis of (4-Methoxyphenyl)ethanone oxime

Abstract This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of (4-Methoxyphenyl)ethanone oxime. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of (4-Methoxyphenyl)ethanone oxime. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to deliver a foundational understanding of the electronic transitions inherent to the molecule. We will dissect the influence of molecular structure, solvent polarity (solvatochromism), and pH on the absorption spectrum. This guide offers detailed experimental methodologies, principles of data interpretation, and the causality behind procedural choices, ensuring a robust and reproducible analytical framework.

Introduction: The Molecule and the Method

(4-Methoxyphenyl)ethanone oxime, also known as 4'-methoxyacetophenone oxime, is an organic compound featuring a methoxy-substituted aromatic ring linked to an ethanone oxime moiety.[1][2] Its structure is of significant interest in synthetic chemistry, serving as a precursor in various organic transformations, including the Beckmann rearrangement.[1]

UV-Vis spectroscopy is a powerful, non-destructive analytical technique used for the qualitative and quantitative analysis of organic compounds.[3][4] The method relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the energy required to promote electrons to higher energy orbitals.[5][6] For (4-Methoxyphenyl)ethanone oxime, UV-Vis analysis provides a fingerprint of its electronic structure, enabling characterization, purity assessment, and the study of its chemical behavior under different environmental conditions.

Below is a diagram illustrating the key structural features of the molecule that govern its UV-Vis absorption profile.

cluster_mol (4-Methoxyphenyl)ethanone oxime cluster_key Key Functional Groups mol mol A Aromatic Ring (π-System Chromophore) B Oxime Group (C=N-OH) (n, π Chromophore) C Methoxy Group (-OCH₃) (Auxochrome)

Caption: Key functional groups of (4-Methoxyphenyl)ethanone oxime.

Theoretical Foundations of UV-Vis Absorption

The absorption of UV or visible radiation by a molecule corresponds to the excitation of electrons from a ground state to a higher energy state.[7] In organic molecules like (4-Methoxyphenyl)ethanone oxime, the transitions of primary interest involve π-electrons (from double bonds) and n-electrons (non-bonding lone pairs) moving to higher-energy anti-bonding orbitals (π*).[6][8]

  • Chromophores and Auxochromes : Groups that absorb light, such as the aromatic ring and the carbon-nitrogen double bond (C=N) of the oxime, are called chromophores.[9] The methoxy (-OCH₃) and hydroxyl (-OH) groups, which possess non-bonding electrons, are auxochromes. While they do not absorb significantly on their own, they modify the absorption of the chromophore, typically shifting the maximum absorption wavelength (λmax) and increasing the absorption intensity (molar absorptivity, ε).[10]

  • Electronic Transitions : The structure of (4-Methoxyphenyl)ethanone oxime permits two primary types of electronic transitions in the 200-800 nm range:[6]

    • π → π (Pi to Pi Star) Transitions: These involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital. They are characteristic of conjugated systems, like the one formed by the aromatic ring and the C=N bond in our molecule. These transitions are typically high-energy and result in intense absorption bands.[3]

    • n → π (n to Pi Star) Transitions: This transition involves promoting an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen and oxygen atoms) to a π anti-bonding orbital.[7] These transitions are lower in energy (occur at longer wavelengths) and are generally much less intense than π → π* transitions.[11]

G E Energy s_star σ* (antibonding) pi_star π* (antibonding) n n (non-bonding) n->pi_star n → π* (Low Intensity) pi π (bonding) pi->pi_star π → π* (High Intensity) s σ (bonding)

Caption: Molecular orbital energy levels and relevant electronic transitions.

Experimental Protocol: A Self-Validating Workflow

This section details a robust methodology for acquiring the UV-Vis spectrum of (4-Methoxyphenyl)ethanone oxime. The protocol is designed to ensure accuracy and reproducibility.

Materials and Instrumentation
  • Analyte : (4-Methoxyphenyl)ethanone oxime (CAS 2475-92-5)

  • Solvents : HPLC-grade or spectroscopic grade Methanol, Cyclohexane, and Deionized Water.

  • Reagents : 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH).

  • Instrumentation : A calibrated double-beam UV-Vis spectrophotometer.[12]

  • Cuvettes : 1 cm path length quartz cuvettes.

Workflow Diagram

cluster_solvents Solvatochromism Study cluster_ph pH Effect Study start Start prep_stock Prepare 1 mg/mL Stock Solution in Methanol start->prep_stock prep_work Prepare Working Solution (e.g., 10 µg/mL) prep_stock->prep_work instrument_setup Instrument Setup & Baseline Correction prep_work->instrument_setup dilute_cyclohexane Dilute Stock in Cyclohexane instrument_setup->dilute_cyclohexane dilute_methanol Dilute Stock in Methanol instrument_setup->dilute_methanol prep_neutral Prepare Aqueous Solution (Neutral pH) instrument_setup->prep_neutral scan_cyclohexane Scan Spectrum (Cyclohexane) dilute_cyclohexane->scan_cyclohexane scan_methanol Scan Spectrum (Methanol) dilute_methanol->scan_methanol analyze Analyze Data: Identify λmax and Shifts scan_cyclohexane->analyze scan_methanol->analyze scan_neutral Scan Spectrum (Neutral) prep_neutral->scan_neutral scan_acidic Scan Spectrum (Acidic) prep_neutral->scan_acidic prep_acidic Prepare Acidic Solution (0.1 M HCl) prep_basic Prepare Basic Solution (0.1 M NaOH) scan_neutral->analyze scan_basic Scan Spectrum (Basic) scan_acidic->scan_basic scan_acidic->analyze scan_basic->analyze end End analyze->end

Caption: Experimental workflow for comprehensive UV-Vis analysis.

Step-by-Step Procedure
  • Stock Solution Preparation : Accurately weigh approximately 10 mg of (4-Methoxyphenyl)ethanone oxime and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.[13]

  • Working Solution Preparation : Dilute the stock solution with the chosen solvent to a final concentration that yields an absorbance in the optimal range of 0.2-1.0 AU. A concentration of approximately 10 µg/mL is a good starting point.[4]

  • Instrument Baseline Correction : Fill two quartz cuvettes with the pure solvent that will be used for the sample measurement. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan (typically from 400 nm to 200 nm) to zero the instrument and correct for any absorbance from the solvent and cuvettes.[12]

  • Sample Measurement : Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Spectrum Acquisition : Scan the sample over the same wavelength range used for the baseline. Record the absorbance spectrum.

  • Solvatochromism Analysis :

    • Prepare a working solution in a non-polar solvent (e.g., cyclohexane).

    • Prepare another working solution in a polar solvent (e.g., methanol or water).

    • Acquire the spectrum for each solution after running the appropriate solvent baseline. Compare the λmax values.

  • pH Influence Analysis :

    • Prepare three aqueous working solutions. Adjust their pH to acidic (pH ~1 with 0.1 M HCl), neutral (as is), and basic (pH ~13 with 0.1 M NaOH).

    • Acquire the spectrum for each solution, using the corresponding acidic, neutral, or basic solution without the analyte as the blank.[10]

Data Interpretation and Expected Results

The analysis of the resulting spectra involves identifying the wavelength of maximum absorbance (λmax) and noting any shifts based on environmental changes.

The Effect of Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly alter the energy levels of the ground and excited states, leading to shifts in λmax.[14][15]

  • π → π Transitions: For these transitions, the excited state (π) is generally more polar than the ground state (π). Therefore, increasing solvent polarity will stabilize the excited state more, decreasing the energy gap and causing a bathochromic shift (red shift, to longer λmax).[8]

  • n → π Transitions: The ground state (n orbital) is more stabilized by polar, protic solvents through hydrogen bonding with the lone pair electrons. This increases the energy gap to the π state, resulting in a hypsochromic shift (blue shift, to shorter λmax).[7][16]

Table 1: Expected Spectral Shifts for (4-Methoxyphenyl)ethanone oxime

SolventPolarityExpected λmax (π → π)Expected λmax (n → π)Rationale
CyclohexaneNon-polar~275 - 285 nmMay be observed as a shoulder >300 nmBaseline in a non-interactive environment.
MethanolPolar Protic~280 - 290 nm (Red Shift)Obscured or shifted to shorter λmaxStabilization of the π* excited state; strong stabilization of the n ground state.[7]

Note: The λmax values are estimations based on typical spectra of aromatic oximes and ketones.[17][18]

The Effect of pH

Changes in pH can protonate or deprotonate the oxime group, drastically altering the chromophore system.[10][19]

  • In Basic Conditions (High pH) : The acidic proton of the oxime's hydroxyl group is removed, forming the oximate anion (-C=N-O⁻). This anion is a much stronger electron-donating group than the neutral -OH. The increased electron delocalization extends the conjugated system, significantly lowering the energy of the π→π* transition. This results in a pronounced bathochromic shift and an increase in absorption intensity (hyperchromic effect ).[10][17] The λmax is expected to shift well into the 330-360 nm range.[17]

  • In Acidic Conditions (Low pH) : Protonation of the nitrogen lone pair is possible, which would disrupt its conjugation with the aromatic ring. This would lead to a spectrum resembling that of 4-methoxyacetophenone, causing a hypsochromic shift compared to the neutral form.[10]

Conclusion

The UV-Vis absorption spectrum of (4-Methoxyphenyl)ethanone oxime is a rich source of information about its electronic structure. The spectrum is dominated by a high-intensity π→π* transition originating from its conjugated aromatic and oxime system, with a potential low-intensity n→π* transition at longer wavelengths. This guide has established that the spectral properties are highly sensitive to the molecular environment. Specifically, bathochromic shifts are predicted with increasing solvent polarity and, most dramatically, upon deprotonation in basic media. These predictable shifts not only confirm the identity and structure of the molecule but also provide a framework for its analysis in diverse chemical and biological matrices. The provided methodologies ensure that such analyses are conducted with scientific rigor, yielding trustworthy and insightful results.

References

  • UV-Vis Absorption Spectroscopy - Theory. (n.d.). University of Leicester. Retrieved March 26, 2026, from [Link]

  • 9.1 UV-visible spectroscopy and electronic transitions. (2025, August 15). Fiveable. Retrieved March 26, 2026, from [Link]

  • UV-Visible Spectroscopy Principles and Transitions. (n.d.). Scribd. Retrieved March 26, 2026, from [Link]

  • Kuca, K., et al. (n.d.). UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of base excess (dotted lines). ResearchGate. Retrieved March 26, 2026, from [Link]

  • What Is the Principle of UV-Vis Spectroscopy and Why It Matters. (2025, January 29). Surplus Solutions. Retrieved March 26, 2026, from [Link]

  • Cas no 2475-92-5 (Ethanone,1-(4-methoxyphenyl)-, oxime). (2025, May 20). Kuujia. Retrieved March 26, 2026, from [Link]

  • Electronic Spectra: Ultraviolet and Visible Spectroscopy. (2015, July 18). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • Acetophenone, 4'-methoxy-, oxime. (n.d.). NIST WebBook. Retrieved March 26, 2026, from [Link]

  • 1-(4-Methoxyphenyl)ethanone oxime. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • (1E)-1-(4-methoxyphenyl)ethanone oxime. (n.d.). LookChem. Retrieved March 26, 2026, from [Link]

  • 1-(4-methoxyphenyl)ethanone oxime (C9H11NO2). (n.d.). PubChemLite. Retrieved March 26, 2026, from [Link]

  • D'Arrigo, G., et al. (1981). Ultraviolet absorption and photoelectron spectra of the oximes and O‐methyloximes of a series of polyenic Schiff bases. The Journal of Chemical Physics. Retrieved March 26, 2026, from [Link]

  • UV-Vis Spectroscopy of Organic Compounds. (n.d.). Scribd. Retrieved March 26, 2026, from [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, January 30). Indus Journal of Bioscience Research. Retrieved March 26, 2026, from [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021, June 13). Jurnal UPI. Retrieved March 26, 2026, from [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, February 18). ResearchGate. Retrieved March 26, 2026, from [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent Technologies. Retrieved March 26, 2026, from [Link]

  • Hu, X., et al. (n.d.). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC. Retrieved March 26, 2026, from [Link]

  • Spectroscopic (FTIR and UV‐Vis) Analysis, Supramolecular Studies, XRD Structural Characterization and Theoretical Studies of Two Flavone‐Oxime Derivatives. (2020, June 4). ResearchGate. Retrieved March 26, 2026, from [Link]

  • UV–vis absorption spectra of the oxime ester photoinitiators. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. (n.d.). SlideShare. Retrieved March 26, 2026, from [Link]

  • UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy. (2023, October 20). YouTube. Retrieved March 26, 2026, from [Link]

  • EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax. (n.d.). Lejan Team. Retrieved March 26, 2026, from [Link]

  • González-Arjona, D., et al. (n.d.). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Scientific & Academic Publishing. Retrieved March 26, 2026, from [Link]

  • UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl). (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (n.d.). IIVS.org. Retrieved March 26, 2026, from [Link]

  • Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 26, 2026, from [Link]

  • Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. (2023, March 9). PMC. Retrieved March 26, 2026, from [Link]

  • Homocianu, M., et al. (2011). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved March 26, 2026, from [Link]

  • Rationalization of pH-Dependent Absorption Spectrum of o-Methyl Red in Aqueous Solutions. (n.d.). MDPI. Retrieved March 26, 2026, from [Link]

  • Catalán, J., & Catalán, J. P. (2011). On the solvatochromism of the n ↔ π* electronic transitions in ketones. Physical Chemistry Chemical Physics. Retrieved March 26, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Mechanism of Oxime Formation from 4-Methoxyacetophenone

Introduction Oximes, a class of organic compounds characterized by the RR'C=NOH functional group, are pivotal intermediates in synthetic organic chemistry.[1] Their utility spans from the synthesis of amides via the Beck...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Oximes, a class of organic compounds characterized by the RR'C=NOH functional group, are pivotal intermediates in synthetic organic chemistry.[1] Their utility spans from the synthesis of amides via the Beckmann rearrangement to the production of caprolactam, a precursor to Nylon 6.[1] The formation of an oxime from a ketone, such as 4-methoxyacetophenone, and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction. This guide provides a comprehensive exploration of the underlying mechanism of this transformation, offering insights for researchers, scientists, and professionals in drug development.

The Core Mechanism: A Two-Stage Process

The reaction between an aldehyde or ketone and hydroxylamine to form an oxime proceeds in a sequential manner, best understood as a two-part process: nucleophilic addition followed by dehydration.[2] The entire process is typically catalyzed by a mild acid.[3]

Stage 1: Nucleophilic Addition of Hydroxylamine

The reaction is initiated by the activation of the carbonyl group of 4-methoxyacetophenone. In the presence of a mild acid, the carbonyl oxygen is protonated, which significantly enhances the electrophilicity of the carbonyl carbon.[3] This activation makes the carbonyl carbon more susceptible to attack by the nucleophilic nitrogen atom of hydroxylamine (NH₂OH).[2][3]

The lone pair of electrons on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.[2][3] This step involves the breaking of the carbon-oxygen double bond and the formation of a new carbon-nitrogen single bond.

Stage 2: Dehydration to the Oxime

The carbinolamine intermediate is generally unstable and readily undergoes dehydration to form the final oxime product. This elimination of a water molecule is also acid-catalyzed. A proton transfer, often facilitated by solvent molecules, occurs from the nitrogen to the oxygen of the hydroxyl group, converting it into a better leaving group (water).[3] Subsequently, the lone pair of electrons on the nitrogen forms a double bond with the carbon, expelling the water molecule and resulting in the formation of the C=N double bond characteristic of an oxime.[2] The final step involves deprotonation of the nitrogen to yield the neutral oxime.

The overall reaction is an equilibrium process. To drive the reaction towards the formation of the oxime, it is often necessary to remove the water that is formed, for instance, by using a Dean-Stark apparatus or molecular sieves.[3]

Oxime_Formation_Mechanism cluster_0 Stage 1: Nucleophilic Addition cluster_1 Stage 2: Dehydration Ketone 4-Methoxyacetophenone (Carbonyl Group) Protonated_Ketone Protonated Carbonyl (Enhanced Electrophilicity) Ketone->Protonated_Ketone H⁺ (Acid Catalyst) Hydroxylamine Hydroxylamine (Nucleophile) Carbinolamine Carbinolamine Intermediate Protonated_Ketone->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Proton Transfer cluster_1 cluster_1 Oxime_Cation Oxime Cation Protonated_Carbinolamine->Oxime_Cation -H₂O (Dehydration) Oxime 4-Methoxyacetophenone Oxime Oxime_Cation->Oxime -H⁺

Caption: Mechanism of Oxime Formation.

Critical Parameters Influencing the Reaction

The efficiency and rate of oxime formation are significantly influenced by several experimental parameters.

  • pH Control: The pH of the reaction medium is a critical factor. The reaction requires a mildly acidic environment.[4] If the solution is too acidic, the hydroxylamine, being a base, will be protonated, rendering it non-nucleophilic. Conversely, if the solution is too basic, the initial protonation of the carbonyl oxygen will not occur, thus reducing the electrophilicity of the carbonyl carbon. For the reaction with ketones, the optimal pH is typically between 4 and 5.[5][6]

  • Temperature: The reaction temperature affects the rate of reaction. Generally, moderate heating can accelerate the reaction. However, excessively high temperatures can lead to the decomposition of the reactants or the oxime product.[6]

  • Catalysts: While acid catalysis is most common, other catalysts can be employed to enhance the reaction rate, particularly at neutral pH. Aniline and its derivatives, for example, have been shown to be effective nucleophilic catalysts for oxime formation.[5]

Experimental Protocol: Synthesis of 4-Methoxyacetophenone Oxime

The following protocol details a standard laboratory procedure for the synthesis of 4-methoxyacetophenone oxime.

Materials:

  • 4-Methoxyacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium Acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-methoxyacetophenone in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and potassium hydroxide (or sodium acetate). The base is used to liberate the free hydroxylamine from its hydrochloride salt.

  • Add the hydroxylamine solution to the flask containing the 4-methoxyacetophenone.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).[7][8]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude oxime.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-methoxyacetophenone oxime.

Experimental_Workflow Start Start Dissolve Dissolve 4-Methoxyacetophenone in Ethanol Start->Dissolve Prepare_NH2OH Prepare Aqueous Solution of Hydroxylamine Hydrochloride & Base Start->Prepare_NH2OH Combine Combine Reactant Solutions Dissolve->Combine Prepare_NH2OH->Combine Reflux Reflux and Monitor by TLC Combine->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate in Cold Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize End Obtain Purified 4-Methoxyacetophenone Oxime Recrystallize->End

Caption: Experimental Workflow for Oxime Synthesis.

Characterization of 4-Methoxyacetophenone Oxime

The identity and purity of the synthesized oxime can be confirmed using various spectroscopic techniques.

Property Value Source
Molecular FormulaC₉H₁₁NO₂[9]
Molecular Weight165.19 g/mol [9]
Melting Point88-90 °C[10]
AppearanceWhite to off-white solid[11]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of an oxime exhibits characteristic absorption bands. The O-H stretch of the hydroxyl group typically appears as a broad band around 3600-3150 cm⁻¹. The C=N stretch is observed in the region of 1690-1640 cm⁻¹, and the N-O stretch is found around 960-930 cm⁻¹.[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons, the methoxy protons, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet. Due to the presence of geometric isomers (E/Z), it is possible to observe two sets of signals for some protons.[7][12]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, the methoxy carbon, and the C=N carbon. The chemical shift of the C=N carbon is typically found in the range of 145-165 ppm.[13]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-methoxyacetophenone oxime (m/z = 165). The fragmentation pattern can provide further structural confirmation.[12]

Geometric Isomerism

An important feature of ketoximes derived from unsymmetrical ketones, such as 4-methoxyacetophenone, is the potential for geometric isomerism (E/Z isomerism) around the C=N double bond. The two isomers, syn and anti, arise from the different spatial arrangements of the groups attached to the carbon and nitrogen atoms. The ratio of these isomers can be influenced by the reaction conditions and can often be determined by ¹H NMR spectroscopy, as the chemical shifts of the protons in the vicinity of the C=N bond will differ between the two isomers.[7][8]

Conclusion

The formation of 4-methoxyacetophenone oxime is a well-established and mechanistically understood reaction in organic chemistry. A thorough grasp of the two-stage mechanism, involving nucleophilic addition and subsequent dehydration, is crucial for optimizing reaction conditions and achieving high yields of the desired product. Careful control of pH and temperature, along with appropriate product characterization, are key to the successful synthesis and application of this important class of compounds in various fields of chemical research and development.

References

  • Oxime Formation + Beckmann Rearrangement (NH₂OH/H⁺ then H₂SO₄). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Oximes Structure. (n.d.). BYJU'S. Retrieved from [Link]

  • Oxime: Learn its Structure, Formation, Reaction, Properties & Use. (n.d.). Testbook. Retrieved from [Link]

  • Oxime. (n.d.). In Wikipedia. Retrieved from [Link]

  • Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. (2018). RSC Publishing. Retrieved from [Link]

  • Al-Hourani, B. J. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 6(3), 8-13.
  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024).
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2014). PubMed. Retrieved from [Link]

  • 4-METHOXY-E-ACETOPHENONE-OXIME. (n.d.). SpectraBase. Retrieved from [Link]

  • 4-methoxyacetophenone oxime. (n.d.). Stenutz. Retrieved from [Link]

  • Al-Hourani, B. J. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. IDEAS/RePEc.
  • Acetophenone, ω-methoxy-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 4'-Methoxyacetophenone. (n.d.). PubChem. Retrieved from [Link]

  • Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. (n.d.).
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Scientific Review, 6(1), 1-4.
  • Al-Hourani, B. J. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters.
  • Process for producing oximes. (1974). Google Patents.
  • Acetophenone Oxime: Organic Chemistry Study Guide. (2025). Fiveable.
  • Metal-Involving Synthesis and Reactions of Oximes. (2017).
  • Method for synthesizing metoxyl acetophenone. (n.d.). Google Patents.

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Foundational

Physical Properties and Solubility Profile of (4-Methoxyphenyl)ethanone Oxime: A Comprehensive Technical Guide

Executive Summary (4-Methoxyphenyl)ethanone oxime (also widely known as 4-Methoxyacetophenone oxime; CAS: 2475-92-5) is a critical heterocyclic organic intermediate utilized extensively in pharmaceutical synthesis and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Methoxyphenyl)ethanone oxime (also widely known as 4-Methoxyacetophenone oxime; CAS: 2475-92-5) is a critical heterocyclic organic intermediate utilized extensively in pharmaceutical synthesis and materials science[1]. Characterized by its electron-donating methoxy moiety and reactive oxime functional group, it serves as a primary precursor in the Beckmann rearrangement for the synthesis of N-(4-Methoxyphenyl)acetamide and various active pharmaceutical ingredients (APIs)[2].

For formulation scientists and synthetic chemists, understanding the thermodynamic solubility and physicochemical boundaries of this compound is non-negotiable. This whitepaper deconstructs the physical properties, solvent thermodynamics, and validated experimental workflows associated with (4-Methoxyphenyl)ethanone oxime.

Physicochemical Profiling: The Structural Causality

The physical behavior of (4-Methoxyphenyl)ethanone oxime is dictated by the interplay between its hydrophobic aromatic core and its polar functional groups. The methoxy group (-OCH₃) acts as a strong electron-donating group via resonance, increasing the electron density of the phenyl ring. Conversely, the oxime group (-C=N-OH) introduces both hydrogen-bond donor and acceptor capabilities.

However, the overall lipophilicity of the molecule outweighs its polar contributions. With a Topological Polar Surface Area (TPSA) of 41.8 Ų and a predicted LogP of ~1.89, the molecule exhibits restricted aqueous solvation[3].

Table 1: Key Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 2475-92-5Standardized identifier for the (1E/1Z) isomeric mixture[1].
Molecular Formula C₉H₁₁NO₂Defines the stoichiometric baseline[1].
Molecular Weight 165.19 g/mol Optimal size for membrane permeability in drug design[1].
Melting Point 86–88 °CIndicates moderate crystalline lattice energy; easily disrupted by polar organic solvents[4].
Boiling Point ~288.4 °C (Predicted)High boiling point reflects strong intermolecular hydrogen bonding between oxime groups[3].
Density 1.06 g/cm³Slightly denser than water, relevant for biphasic liquid-liquid extractions[1][3].
Partition Coefficient (LogP) 1.89Demonstrates moderate lipophilicity, favoring partitioning into organic phases[3].

Solubility Thermodynamics and Solvent Selection

The solubility profile of (4-Methoxyphenyl)ethanone oxime is a direct manifestation of its LogP (1.89). The compound requires solvents capable of disrupting the oxime-oxime intermolecular hydrogen bonds while simultaneously solvating the hydrophobic methoxyphenyl ring.

Table 2: Solvent Compatibility Matrix
SolventSolubility ClassificationMechanistic Rationale
Water Sparingly SolubleThe high hydrophobic surface area repels water; TPSA (41.8 Ų) is insufficient for full aqueous hydration[3].
Ethanol / Methanol SolubleProtic solvents that readily form hydrogen bonds with the oxime -OH, while their alkyl chains solvate the aromatic ring.
Dichloromethane (DCM) Highly SolubleExcellent solvation of the electron-rich aromatic system; standard solvent for Beckmann rearrangement workflows[2].
DMSO / DMF Highly SolubleStrong polar aprotic solvents that act as aggressive hydrogen-bond acceptors, rapidly dissolving the crystalline lattice.
Hexane Low SolubilityLacks the dipole moment required to break the intermolecular hydrogen bonds of the oxime crystals.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

This protocol determines the exact equilibrium solubility of the oxime in various solvent systems.

  • Saturation Setup: Add an excess amount of (4-Methoxyphenyl)ethanone oxime (e.g., 500 mg) to 10 mL of the target solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid. Causality: Filtration can introduce errors due to compound adsorption onto the filter membrane; centrifugation ensures pristine phase separation.

  • Quantification: Extract a 100 µL aliquot of the supernatant, dilute appropriately with the mobile phase, and analyze via HPLC-UV (detection at ~254 nm).

  • Validation: Compare the peak area against a pre-established multi-point calibration curve to calculate solubility in mg/mL.

Protocol B: High-Yield Recrystallization and Purification

Due to its steep temperature-solubility gradient in hydroalcoholic mixtures, ethanol/water is the optimal system for purification.

  • Dissolution: Suspend the crude oxime in a minimal volume of boiling absolute ethanol until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of hot ethanol to clear the turbidity, then remove the flask from the heat source.

  • Controlled Nucleation: Allow the flask to cool ambiently to room temperature without disturbance, promoting the growth of large, pure crystals.

  • Harvesting: Isolate the crystals via vacuum filtration, wash with ice-cold 20% ethanol/water, and dry under a vacuum desiccator to yield the purified solid (Melting Point verification: 86–88 °C)[4].

Workflow Visualization

The following diagram maps the logical progression of the thermodynamic solubility determination workflow, highlighting the critical transition from physical equilibration to quantitative data extraction.

G Start Excess Solute Addition (4-Methoxyacetophenone oxime) Equilibration Isothermal Equilibration (48h at 25°C) Start->Equilibration Solvent added Separation Phase Separation (Centrifugation at 10k RPM) Equilibration->Separation Saturation achieved Analysis Supernatant Analysis (HPLC-UV at 254 nm) Separation->Analysis Aliquot extraction Data Thermodynamic Solubility Quantification (mg/mL) Analysis->Data Calibration curve applied

Caption: Thermodynamic solubility determination workflow for oxime derivatives.

References

  • Journal of Medicinal Chemistry (ACS Publications) . "N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship". Accessed March 2026. [4][5]

  • Chem960 . "Cas no 2475-92-5 (Ethanone,1-(4-methoxyphenyl)-, oxime) Chemical and Physical Properties". Accessed March 2026. [3]

  • BenchChem . "Preventing side reactions during the Beckmann rearrangement of electron-rich oximes". Accessed March 2026.[2]

  • American Chemical Suppliers . "Acetophenone,4'-methoxy-,oxime Suppliers USA". Accessed March 2026. [1]

Sources

Exploratory

Infrared (IR) spectroscopy characteristic peaks of (4-Methoxyphenyl)ethanone oxime

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of (4-Methoxyphenyl)ethanone Oxime Authored by: A Senior Application Scientist Introduction: Elucidating the Molecular Structure of (4-Methoxyphenyl)ethanone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of (4-Methoxyphenyl)ethanone Oxime

Authored by: A Senior Application Scientist

Introduction: Elucidating the Molecular Structure of (4-Methoxyphenyl)ethanone Oxime through Vibrational Spectroscopy

(4-Methoxyphenyl)ethanone oxime, a derivative of acetophenone, is a compound of interest in synthetic organic chemistry, serving as a precursor in various chemical transformations, including the Beckmann rearrangement. The precise structural confirmation of this molecule is paramount for its application in research and development. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative analytical method for this purpose. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum serves as a unique "molecular fingerprint," revealing the presence and chemical environment of key functional groups.

This technical guide provides an in-depth analysis of the characteristic IR absorption peaks of (4-Methoxyphenyl)ethanone oxime. We will dissect the spectrum by correlating specific vibrational modes to the distinct structural features of the molecule. This analysis is grounded in the fundamental principles of vibrational spectroscopy and supported by established literature values, offering researchers and drug development professionals a reliable framework for the identification and characterization of this compound.

Molecular Architecture and Predicted Vibrational Modes

The interpretation of the IR spectrum of (4-Methoxyphenyl)ethanone oxime begins with a thorough understanding of its molecular structure. The molecule is comprised of several distinct functional groups, each with characteristic vibrational frequencies.

Caption: Molecular structure of (4-Methoxyphenyl)ethanone oxime with key functional groups highlighted.

The primary vibrational modes are associated with the following moieties:

  • Oxime Group (-C(CH₃)=N-OH): This group is central to the molecule's identity and will exhibit characteristic stretches for the O-H, C=N, and N-O bonds.

  • p-Substituted Aromatic Ring: The benzene ring gives rise to specific C-H and C=C stretching and bending vibrations. The para-substitution pattern influences the out-of-plane bending frequencies.

  • Methoxy Group (-OCH₃): The aryl-alkyl ether linkage produces strong, characteristic C-O stretching bands.

  • Aliphatic Groups (CH₃): Both the ethanone methyl and the methoxy methyl groups will show typical aliphatic C-H stretching and bending modes.

In-Depth Analysis of Characteristic IR Peaks

The IR spectrum of (4-Methoxyphenyl)ethanone oxime can be systematically interpreted by examining distinct regions. The electronic effects of the methoxy group (electron-donating) and the oxime group, conjugated with the aromatic ring, modulate the precise frequencies of these vibrations.

O-H and C-H Stretching Region (4000-2800 cm⁻¹)
  • O-H Stretch (Oxime): A prominent, broad absorption band is expected in the region of 3600-3100 cm⁻¹ .[1][2] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. In dilute solution, this band would appear as a sharper peak at a higher frequency.

  • Aromatic C-H Stretch: Weak to medium intensity absorptions are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3] These are characteristic of the C(sp²)-H bonds of the benzene ring.

  • Aliphatic C-H Stretch: Absorptions corresponding to the C(sp³)-H bonds of the methyl and methoxy groups will appear just below 3000 cm⁻¹.[3] Expect multiple medium-to-strong bands in the 2980-2840 cm⁻¹ range, corresponding to both symmetric and asymmetric stretching modes. The methoxy group often shows a characteristic C-H stretch near 2836 cm⁻¹.[4]

Double Bond Region (1700-1450 cm⁻¹)
  • C=N Stretch (Oxime): This is a critical diagnostic peak for oximes. It typically appears as a medium to weak intensity band in the 1685-1620 cm⁻¹ region.[1][5] For (4-Methoxyphenyl)ethanone oxime, this peak is often observed around 1665 cm⁻¹ .[1] Conjugation with the aromatic ring can influence the exact position and intensity of this band.

  • Aromatic C=C Stretches: The benzene ring exhibits several characteristic in-plane skeletal stretching vibrations. These typically appear as a series of sharp bands of variable intensity in the 1610-1450 cm⁻¹ region.[6] For a p-substituted ring like this, prominent peaks are expected near 1600, 1580, 1510, and 1450 cm⁻¹.

Fingerprint Region (1450-600 cm⁻¹)

This region contains a wealth of complex vibrational information, including bending and stretching modes that are highly specific to the molecule's overall structure.

  • C-O Stretches (Aryl-Alkyl Ether): The methoxy group gives rise to two very strong and characteristic C-O stretching bands.

    • The asymmetric C-O-C stretch is expected as a strong, sharp peak around 1250 cm⁻¹ .[7]

    • The symmetric C-O-C stretch appears as another strong band near 1030 cm⁻¹ .

  • N-O Stretch (Oxime): A medium intensity band corresponding to the N-O single bond stretch is typically found in the 960-930 cm⁻¹ range.[1][8] This absorption is a key indicator of the oxime functional group.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring is strongly indicated by C-H out-of-plane (OOP) bending vibrations. For a 1,4-disubstituted (para) ring, a strong, characteristic absorption band is expected in the 850-800 cm⁻¹ region.

Summary of Characteristic IR Peaks
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3600 - 3100O-H Stretch (H-bonded)Oxime (-OH)Strong, Broad
3100 - 3000C-H StretchAromatic (C=C-H)Medium to Weak
2980 - 2840C-H StretchAliphatic (-CH₃)Medium to Strong
1685 - 1620C=N StretchOxime (-C=N)Medium to Weak
1610 - 1450C=C StretchAromatic RingMedium, Sharp
~1250Asymmetric C-O-C StretchAryl-Alkyl EtherStrong, Sharp
~1030Symmetric C-O-C StretchAryl-Alkyl EtherStrong
960 - 930N-O StretchOxime (-N-O)Medium
850 - 800C-H Out-of-Plane Bendp-Disubstituted RingStrong

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol details the use of a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a modern and highly efficient method for analyzing solid samples.

workflow cluster_protocol FT-IR (ATR) Experimental Workflow start Start step1 Step 1: Perform Background Scan (Clean ATR Crystal) start->step1 Initialize Spectrometer step2 Step 2: Place Sample on Crystal (Small amount of solid powder) step1->step2 Background Collected step3 Step 3: Apply Pressure (Ensure good sample-crystal contact) step2->step3 Sample Positioned step4 Step 4: Acquire Sample Spectrum (Co-add 16-32 scans) step3->step4 Pressure Applied step5 Step 5: Process Spectrum (ATR & Baseline Correction) step4->step5 Raw Spectrum Acquired step6 Step 6: Clean ATR Crystal (Use appropriate solvent) step5->step6 Spectrum Corrected end_node End: Analyze Data step6->end_node Crystal Clean

Caption: Standard workflow for FT-IR analysis of a solid sample using an ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation and Background Scan:

    • Causality: Before analyzing the sample, a background spectrum must be collected. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument software automatically subtracts this background from the sample spectrum to ensure that the final data represents only the sample's absorbance.

    • Protocol: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Use a soft, lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) to clean the surface, and allow it to fully evaporate. Initiate the "Collect Background" command in the instrument software.

  • Sample Application:

    • Causality: Only a small amount of the solid (4-Methoxyphenyl)ethanone oxime is required. The IR beam only penetrates a few microns into the sample, so a thick layer is unnecessary and can be wasteful.

    • Protocol: Place a small amount of the powdered sample (tip of a spatula) directly onto the center of the ATR crystal.

  • Application of Pressure:

    • Causality: For the ATR effect to work efficiently, intimate contact between the sample and the crystal surface is essential. The pressure arm crushes the solid powder, eliminating air gaps and maximizing the surface area in contact with the evanescent wave of the IR beam.

    • Protocol: Lower the instrument's pressure clamp onto the sample and apply consistent pressure until the force gauge indicates an adequate level, as recommended by the manufacturer.

  • Data Acquisition:

    • Causality: To improve the signal-to-noise ratio (S/N), multiple individual scans are collected and averaged (co-added). This process enhances the real absorption peaks while averaging out random noise, resulting in a cleaner, more reliable spectrum.

    • Protocol: Name the sample file and initiate the "Collect Sample" command. Set the instrument to co-add 16 or 32 scans over a standard spectral range of 4000-400 cm⁻¹.[5]

  • Data Processing and Cleaning:

    • Causality: The raw spectrum may require minor processing. An ATR correction algorithm is often applied to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be necessary to level a sloping or curved baseline, which can arise from scattering or instrumental artifacts.

    • Protocol: After data collection, use the instrument software to apply any necessary ATR and baseline corrections. Thoroughly clean the ATR crystal and pressure arm tip with a suitable solvent to prevent cross-contamination of future samples.

Trustworthiness: A Self-Validating System

This protocol incorporates self-validating checks. A properly collected spectrum will show a flat baseline at 100% transmittance (or zero absorbance) in regions where the sample does not absorb. The intensity of the strongest peaks should fall within the detector's linear range (typically not exceeding 2-3 absorbance units). The presence of sharp, well-defined atmospheric CO₂ bands (around 2350 cm⁻¹) in the final spectrum indicates an imperfect background subtraction, necessitating a repeat of the measurement.

Conclusion

The infrared spectrum of (4-Methoxyphenyl)ethanone oxime provides a definitive confirmation of its molecular structure. The presence of a broad O-H stretch, a characteristic C=N absorption, strong C-O ether bands, and aromatic peaks corresponding to a para-substituted ring collectively form a unique spectroscopic signature. By employing a systematic approach to spectral interpretation and a robust experimental protocol, researchers can confidently verify the identity and purity of this important chemical compound.

References
  • Wikipedia. Oxime. [Link]

  • ResearchGate. IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H bond) and 1643 cm −1 (C=N-OH bond). [Link]

  • ACS Publications. High Overtones of the C−H Stretching Vibrations in Anisole and Thioanisole. The Journal of Physical Chemistry A. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • Canadian Science Publishing. II. THE INFRARED SPECTRA OF SOME COMPLEX OXIMES. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. [Link]

  • Oregon State University. CH 336: Ketone Spectroscopy. [Link]

  • R Discovery. Vibrational spectra and torsional barriers of anisole and some monohalogen derivatives. [Link]

  • Bartleby.com. IR Spectrum Of Anisole. [Link]

  • Anisole. [Link]

  • IJRAT. Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. [Link]

Sources

Foundational

An In-depth Technical Guide on the Electronic Effects of the para-Methoxy Group on Acetophenone Oxime Formation

Abstract This technical guide provides a comprehensive examination of the electronic effects of a para-methoxy substituent on the formation of acetophenone oxime. The dualistic nature of the methoxy group, with its elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the electronic effects of a para-methoxy substituent on the formation of acetophenone oxime. The dualistic nature of the methoxy group, with its electron-donating resonance (+R) effect and electron-withdrawing inductive (-I) effect, is dissected in the context of the nucleophilic addition-elimination mechanism of oximation. Through a detailed analysis of the reaction mechanism, including the rate-determining step, this guide elucidates how the para-methoxy group modulates the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. This ultimately leads to a deceleration of the reaction rate compared to unsubstituted acetophenone. This guide further provides validated experimental protocols for the synthesis and characterization of both acetophenone oxime and para-methoxyacetophenone oxime, offering practical insights for researchers in synthetic chemistry and drug development.

Introduction: The Electronic Influence of Aromatic Substituents

The reactivity of a functional group on an aromatic ring is profoundly influenced by the electronic properties of other substituents on the ring. These effects are broadly categorized into two types: inductive and resonance effects. The para-methoxy group (-OCH₃) is a classic example of a substituent with competing electronic influences.

  • Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than the carbon atom of the benzene ring to which it is attached. This results in a withdrawal of electron density through the sigma (σ) bond framework, an effect that weakens with distance.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. This donation of electron density increases the electron density at the ortho and para positions.

In the case of the para-methoxy group, the resonance effect is significantly stronger than the inductive effect, leading to an overall electron-donating character. This net electron donation has significant consequences for the reactivity of other functional groups on the ring, such as the carbonyl group of acetophenone in the formation of an oxime.

The Mechanism of Acetophenone Oxime Formation

The formation of an oxime from a ketone, such as acetophenone, and hydroxylamine is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a weak acid.[1] The overall mechanism can be broken down into two key stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, a nucleophile, attacks the electrophilic carbonyl carbon of acetophenone. This step is often reversible and leads to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is then protonated on one of the hydroxyl groups, forming a good leaving group (water). Subsequent elimination of water results in the formation of the C=N double bond of the oxime.

The rate-determining step of this reaction is dependent on the pH of the reaction medium. In slightly acidic conditions (around pH 3.5), the dehydration of the carbinolamine intermediate is typically the rate-determining step.[1] Under more neutral or basic conditions, the initial nucleophilic attack can become rate-limiting.

The Electronic Impact of the para-Methoxy Group on Oximation

The presence of a para-methoxy group on the acetophenone ring has a pronounced effect on the rate of oxime formation. By donating electron density into the aromatic ring through its strong +R effect, the methoxy group influences the key steps of the reaction.

Reduced Electrophilicity of the Carbonyl Carbon

The primary consequence of the para-methoxy group's electron-donating nature is a reduction in the electrophilicity of the carbonyl carbon. The delocalization of the oxygen lone pairs increases the electron density of the entire π-system, including the carbonyl group. This makes the carbonyl carbon less electron-deficient and therefore less susceptible to nucleophilic attack by hydroxylamine. This effect is expected to slow down the initial nucleophilic addition step of the reaction.

Destabilization of the Transition State

In reactions where nucleophilic attack on the carbonyl carbon is part of the rate-determining step, electron-donating groups like para-methoxy are known to decrease the reaction rate. This is because they destabilize the transition state, which has a developing negative charge on the carbonyl oxygen. Studies on other reactions of substituted acetophenones, such as oxidation, have shown that electron-donating substituents retard the rate of reaction.[1]

Hammett Correlation: A Quantitative Perspective

The following diagram illustrates the electronic effects of the para-methoxy group on the acetophenone molecule.

Caption: Electronic effects of the para-methoxy group.

Experimental Protocols

The following protocols provide a reliable method for the synthesis and characterization of acetophenone oxime and para-methoxyacetophenone oxime.

Synthesis of Acetophenone Oxime

Materials:

  • Acetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (CH₃COONa·3H₂O)

  • Ethanol (95%)

  • Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.2 g (10 mmol) of acetophenone in 20 mL of ethanol.

  • In a separate beaker, dissolve 1.18 g (17 mmol) of hydroxylamine hydrochloride and 0.82 g (10 mmol) of sodium acetate trihydrate in 15 mL of warm water.

  • Add the aqueous solution to the ethanolic solution of acetophenone in the round-bottom flask.

  • Attach a reflux condenser and heat the mixture in a water bath for 20 minutes.[2]

  • Filter the hot solution through a fluted filter paper to remove any impurities.

  • Cool the filtrate in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold 50% ethanol and dry them on the filter paper.[2]

  • Record the yield and melting point of the acetophenone oxime.

Synthesis of para-Methoxyacetophenone Oxime

Materials:

  • para-Methoxyacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve the para-methoxyacetophenone in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride and potassium hydroxide in ethanol to the flask.

  • Reflux the reaction mixture for 1-2 hours.

  • After cooling, pour the reaction mixture into cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and recrystallize from a suitable solvent such as ethanol to obtain pure para-methoxyacetophenone oxime.

Characterization

The synthesized oximes can be characterized using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum of the oxime will show a characteristic C=N stretching vibration around 1660 cm⁻¹ and a broad O-H stretching band in the region of 3100-3400 cm⁻¹. The disappearance of the strong C=O stretching band of the starting ketone (around 1685 cm⁻¹) confirms the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the disappearance of the acetyl methyl singlet of the acetophenone and the appearance of a new methyl singlet for the oxime. The aromatic protons will also exhibit characteristic shifts. ¹³C NMR will show the disappearance of the carbonyl carbon signal (around 198 ppm for acetophenone) and the appearance of a new signal for the C=N carbon (around 150-160 ppm).

The following diagram outlines the general experimental workflow for the synthesis and analysis of acetophenone oximes.

G cluster_synthesis Synthesis cluster_analysis Characterization Reactants Acetophenone Derivative + Hydroxylamine HCl + Base Reaction Reflux in Ethanol/Water Reactants->Reaction Workup Cooling & Crystallization Reaction->Workup Isolation Vacuum Filtration & Washing Workup->Isolation Product Acetophenone Oxime Isolation->Product IR IR Spectroscopy (C=N, O-H stretch) Product->IR NMR NMR Spectroscopy (¹H, ¹³C shifts) Product->NMR MP Melting Point Determination Product->MP

Caption: Experimental workflow for oxime synthesis.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Melting Point (°C)Carbonyl Stretch (cm⁻¹)Hammett Sigma (σp)
Acetophenone120.1520.5~16850.00
p-Methoxyacetophenone150.1738-40~1675-0.27

Data compiled from various sources.

The lower carbonyl stretching frequency in p-methoxyacetophenone is indicative of a weaker C=O bond due to the electron-donating resonance effect of the methoxy group. The negative Hammett sigma value confirms the overall electron-donating character of the para-methoxy substituent.

Conclusion

The presence of a para-methoxy group significantly influences the formation of acetophenone oxime by reducing the electrophilicity of the carbonyl carbon through its dominant electron-donating resonance effect. This deactivation leads to a slower reaction rate compared to unsubstituted acetophenone. This understanding is critical for researchers in synthetic chemistry and drug development, as it allows for the rational design of molecules with tailored reactivity based on the electronic nature of their substituents. The provided experimental protocols offer a reliable foundation for the synthesis and characterization of these important oxime derivatives.

References

  • Filo. (2024, August 17).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. RSC Publishing.
  • Chemistry Online. (2023, March 6).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • IRIS. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Bawa, R. A., & Friwan, M. M. (n.d.).
  • PubMed. (2018, April 18).
  • PubMed. (1986, June). Metabolic N-hydroxylation of substituted acetophenone imines. I.
  • Canadian Science Publishing. (n.d.). Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: diffusion- controlled trapping of...
  • ACS Publications. (n.d.). Dipolar NMR spectra of the oxime moiety in (E)-acetophenone oxime. Carbon and nitrogen chemical shielding anisotropies.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. RSC Publishing.
  • Scribd. (2006, February 3). Acetophenone Oxime Synthesis Method.
  • Academic Journal of Life Sciences. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester.
  • Mishra, P. (2006). Kinetics and Mechanism of Oxidation of Acetophenone Oximes with Bi(V) in HCIO4-HF Mixture. Asian Journal of Chemistry, 18(1), 176-180.
  • UPV. (2024, October 29).
  • ACS Publications. (2018, February 13).
  • RSC Publishing. (n.d.).
  • Zenodo. (n.d.). Kinetics of Oxidation of Acetophenone Oximes by Chron1ium(v1).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Electron impact studies. Part XXXIX. Proximity effects in the mass spectra of aromatic carbonyl compounds containing adjacent methoxy-substituents. RSC Publishing.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene.
  • ACS Publications. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
  • ResearchGate. (n.d.). Hammett plot for the competitive TH of acetophenone and a few...
  • MDPI. (2025, January 7).
  • ResearchGate. (n.d.). Effect of electron-withdrawing substituents on the electrophilicity of carbonyl carbons.
  • (n.d.). reaction in oximes of.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
  • IDEAS/RePEc. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters.

Sources

Protocols & Analytical Methods

Method

Application Note: Beckmann Rearrangement of (4-Methoxyphenyl)ethanone Oxime

Executive Summary The Beckmann rearrangement is a premier synthetic transformation for converting ketoximes into secondary amides. When applied to (4-Methoxyphenyl)ethanone oxime (also known as 4-methoxyacetophenone oxim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Beckmann rearrangement is a premier synthetic transformation for converting ketoximes into secondary amides. When applied to (4-Methoxyphenyl)ethanone oxime (also known as 4-methoxyacetophenone oxime), the reaction yields N-(4-Methoxyphenyl)acetamide (Methacetin), a compound with significant utility in pharmaceutical diagnostics and organic synthesis[1]. This application note provides a comprehensive, self-validating guide to executing this rearrangement. We detail two distinct methodologies: a classical acid-catalyzed approach using Trifluoroacetic Acid (TFA)[2], and a modern, mild organocatalytic approach utilizing 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)[3].

Mechanistic Rationale & Causality

To master this protocol, one must understand the stereoelectronic principles governing the transformation. The Beckmann rearrangement is strictly stereospecific: the group that migrates is always anti-periplanar to the leaving hydroxyl group of the oxime[4].

  • Isomeric Preponderance : (4-Methoxyphenyl)ethanone oxime predominantly exists in the (E)-configuration, where the bulky 4-methoxyphenyl group is anti to the hydroxyl group.

  • Migratory Aptitude : Even in an equilibrating mixture, the electron-rich 4-methoxyphenyl group possesses a significantly higher migratory aptitude than the methyl group. The electron-donating methoxy (–OCH₃) moiety stabilizes the developing positive charge in the transition state, accelerating the aryl migration[4].

  • Causality of Reagent Choice : Traditional harsh acids (like polyphosphoric acid or concentrated H₂SO₄) can cause sulfonation or cleavage of the electron-rich aromatic ring. Therefore, using highly fluorinated organic acids (TFA) or mild activating agents (TCT) prevents degradative side reactions while efficiently converting the –OH into a superior leaving group[2][3].

Mechanism Oxime 4-Methoxyacetophenone Oxime (Starting Material) Activation O-Activation (Protonation/Esterification) Oxime->Activation Acid/Catalyst Migration Aryl Migration (Anti-periplanar shift) Activation->Migration -H2O / -LG Nitrilium Nitrilium Ion Intermediate Migration->Nitrilium Hydration Nucleophilic Attack (H2O) Nitrilium->Hydration Imidic Imidic Acid Tautomer Hydration->Imidic -H+ Amide N-(4-Methoxyphenyl)acetamide (Final Product) Imidic->Amide Tautomerization

Mechanistic pathway of the Beckmann rearrangement from oxime to amide.

Reagents and Material Specifications

Table 1: Physical Properties of Key Intermediates

Compound Role MW ( g/mol ) CAS RN Melting Point
(4-Methoxyphenyl)ethanone oxime Reactant 165.19 2475-92-5 86–88 °C

| N-(4-Methoxyphenyl)acetamide | Product | 165.19 | 51-66-1 | 128–130 °C[1] |

Table 2: Protocol Reagent Comparison

Parameter Protocol A (TFA)[2] Protocol B (TCT)[3]
Catalyst/Activator Trifluoroacetic Acid (Excess) Cyanuric Chloride (5 mol%)
Solvent TFA (Neat) Acetonitrile (Anhydrous)
Temperature 80 °C Room Temperature
Reaction Time ~2 Hours ~1–3 Hours

| Typical Yield | 85–90% | 92–98% |

Experimental Methodologies

Protocol A: Acid-Catalyzed Rearrangement using Trifluoroacetic Acid (TFA)

This method utilizes TFA as both the solvent and the acid catalyst. It is robust and highly scalable for electron-rich oximes[2].

  • Reaction Setup : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 mmol (165.2 mg) of (4-Methoxyphenyl)ethanone oxime.

  • Solvent Addition : Slowly add 3.0 mL of Trifluoroacetic acid (TFA). Causality: A molar ratio of TFA to substrate > 3 is required to ensure complete protonation and maintain a fluid reaction medium.

  • Thermal Activation : Heat the reaction mixture to 80 °C using a precisely controlled oil bath or heating block. Stir vigorously for 2 hours[2].

  • Quenching : Cool the flask to 0 °C in an ice bath. Carefully transfer the mixture dropwise into a beaker containing 20 mL of cold, saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize the TFA. Caution: Vigorous CO₂ evolution will occur.

  • Extraction : Extract the neutralized aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Drying & Concentration : Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Protocol B: Mild Organocatalytic Rearrangement using Cyanuric Chloride (TCT)

This alternative is preferred for highly sensitive substrates, operating under exceedingly mild conditions[3].

  • Reaction Setup : Dissolve 1.0 mmol (165.2 mg) of the oxime in 5.0 mL of anhydrous Acetonitrile in a 25 mL round-bottom flask.

  • Catalyst Addition : Add 5 mol% (9.2 mg) of 2,4,6-Trichloro-1,3,5-triazine (TCT). Causality: TCT acts as an in-situ dehydrating agent, forming a reactive triazine ester with the oxime hydroxyl group, which acts as a superior leaving group at room temperature.

  • Incubation : Stir the mixture at room temperature (20–25 °C) for 1 to 3 hours.

  • Workup : Dilute with 10 mL of distilled water and extract with Ethyl Acetate (3 × 10 mL). Wash the organic layer with 5% Na₂CO₃, dry over Na₂SO₄, and evaporate the solvent.

Workflow Step1 Step 1: Reaction Setup Dissolve oxime in TFA Step2 Step 2: Thermal Activation Heat at 80°C Step1->Step2 Step3 Step 3: In-Process QC TLC Monitoring Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Quenching Neutralize with sat. NaHCO3 Step3->Step4 Conversion >99% Step5 Step 5: Extraction DCM phase separation Step4->Step5 Step6 Step 6: Purification Recrystallization (EtOH) Step5->Step6

Step-by-step experimental workflow for the TFA-catalyzed Beckmann rearrangement.

In-Process Quality Control (Self-Validating System)

A robust protocol must be a self-validating system. Do not proceed to the next step unless the following criteria are met:

  • QC Checkpoint 1 (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The starting oxime is less polar than the resulting amide. The reaction is validated as complete only when the higher R_f starting material spot is entirely consumed.

  • QC Checkpoint 2 (pH Validation): During the quenching phase (Protocol A), use pH paper to ensure the aqueous layer has reached pH ~7.5–8.0. If the solution remains acidic, residual TFA will degrade the product during concentration.

  • QC Checkpoint 3 (Purity Assessment): After recrystallization from ethanol, perform a melting point analysis. The target N-(4-Methoxyphenyl)acetamide must exhibit a sharp melting point between 128–130 °C [1]. A depressed or broad melting range indicates incomplete rearrangement or trapped solvent, necessitating a second recrystallization.

Troubleshooting & Safety Directives

  • Side Reactions (Hydrolysis): If the reaction yields 4-methoxyacetophenone instead of the amide, water has infiltrated the system prior to the rearrangement step. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Safety with TFA: Trifluoroacetic acid is highly corrosive and volatile. Protocol A must be conducted inside a certified fume hood.

  • Safety with TCT: Cyanuric chloride releases HCl upon hydrolysis. Store under inert gas and weigh rapidly to prevent degradation.

References

  • Lookchem. Cas 51-66-1, N-(4-Methoxyphenyl)acetamide. [Link]

Sources

Application

Application Note: Organocatalytic Synthesis of p-Methoxyacetanilide via the Beckmann Rearrangement

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists Document Type: Advanced Protocol & Mechanistic Guide Strategic Rationale & Introduction The transformation of ketoximes into ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Introduction

The transformation of ketoximes into amides via the Beckmann rearrangement is a foundational carbon-nitrogen bond-forming reaction in pharmaceutical synthesis. Historically, the synthesis of p-methoxyacetanilide from (4-methoxyphenyl)ethanone oxime (p-methoxyacetophenone oxime) relied on harsh, stoichiometric dehydrating acids such as polyphosphoric acid (PPA), concentrated sulfuric acid, or phosphorus pentachloride. While effective, these classical conditions suffer from poor atom economy, high Process Mass Intensity (PMI), and the generation of copious amounts of corrosive waste that complicate aqueous workup and scale-up.

To address these bottlenecks, modern process chemistry favors organocatalytic approaches. This application note details a highly efficient, mild, and self-validating protocol utilizing Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) as an organocatalyst [1]. Operating at just 5 mol% loading, TCT facilitates the rearrangement under neutral-to-mild conditions, preserving sensitive functional groups and drastically improving the environmental and safety profile of the workflow.

Mechanistic Causality: Why TCT and Why Aryl Migration?

As a Senior Application Scientist, it is critical not just to execute a reaction, but to understand the thermodynamic and kinetic drivers dictating its outcome.

The Role of Cyanuric Chloride (TCT): TCT acts as a highly electrophilic activating agent. The oxime hydroxyl group attacks the electron-deficient triazine ring, displacing a chloride ion to form an O-triazinyl oxime intermediate. This converts the inherently poor hydroxyl leaving group into a highly stabilized, excellent leaving group. The in situ generated HCl acts as a crucial co-catalyst, protonating the triazine moiety and further accelerating the departure of the leaving group.

Regioselectivity (Aryl vs. Alkyl Migration): The Beckmann rearrangement is strictly stereospecific: the group anti (trans) to the leaving group migrates. In (4-methoxyphenyl)ethanone oxime, the (E)-isomer—where the bulky p-methoxyphenyl group is anti to the hydroxyl group—is thermodynamically favored due to minimized steric clash with the methyl group. Furthermore, during the concerted N-O bond cleavage and migration, the electron-rich p-methoxyphenyl group stabilizes the developing positive charge in the transition state significantly better than a methyl group. Consequently, the aryl group migrates exclusively to the nitrogen, yielding p-methoxyacetanilide rather than the undesired N-methyl-p-methoxybenzamide.

Mechanism A (4-Methoxyphenyl)ethanone oxime (E-Isomer) B TCT Activation (Formation of O-Triazinyl Oxime) A->B Cyanuric Chloride (TCT) C N-O Bond Cleavage & p-Methoxyphenyl Migration B->C Loss of Triazinol derivative D Nitrilium Ion Intermediate C->D Anti-migration E Hydration (H2O Quench) D->E F p-Methoxyacetanilide (Amide Product) E->F Tautomerization

Figure 1: Mechanistic pathway of the TCT-catalyzed Beckmann rearrangement.

Comparative Methodology: Classical vs. Catalytic

To justify the transition to an organocatalytic workflow, the quantitative advantages of the TCT method over traditional PPA catalysis are summarized below.

ParameterClassical Method (PPA)Organocatalytic Method (TCT)
Reagent Loading Stoichiometric (Often >5-10 eq)Catalytic (5 mol%)
Reaction Temperature 100 °C – 130 °C82 °C (Refluxing MeCN)
Reaction Time 4 – 12 hours2 hours
Yield 60% – 75%>95%
Workup Complexity High (Viscous, highly exothermic quench)Low (Simple aqueous wash)
Functional Group Tolerance Poor (Acid-sensitive groups degrade)Excellent

Experimental Protocol

This protocol is designed as a self-validating system . By utilizing the precise stoichiometric ratios and incorporating the analytical checkpoints provided, researchers can verify the integrity of the reaction in real-time.

Workflow S1 Reaction Setup Oxime + TCT (5 mol%) in Dry MeCN S2 Reflux 82°C for 2 hours (TLC Monitoring) S1->S2 S3 Quench Sat. aq. NaHCO3 S2->S3 S4 Extraction Ether / Brine wash S3->S4 S5 Purification Crystallization S4->S5

Figure 2: Experimental workflow for the synthesis of p-methoxyacetanilide.

Reagents and Materials
  • (4-Methoxyphenyl)ethanone oxime: 2.0 mmol (330.4 mg)

  • Cyanuric Chloride (TCT): 0.1 mmol (18.4 mg, 5 mol%)

  • Acetonitrile (MeCN): 4.0 mL (Anhydrous)

  • Saturated Aqueous NaHCO₃: 10 mL

  • Diethyl Ether: 3 x 10 mL (for extraction)

  • Anhydrous MgSO₄: For drying

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere. Causality: Anhydrous conditions are critical initially to prevent the premature hydrolysis of the highly electrophilic TCT catalyst.

  • Reaction Initiation: Dissolve 330.4 mg (2.0 mmol) of (4-methoxyphenyl)ethanone oxime in 4.0 mL of dry acetonitrile. Add 18.4 mg (0.1 mmol, 5 mol%) of cyanuric chloride in one portion.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 82 °C). Maintain vigorous stirring.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1 v/v). The oxime starting material will consume within approximately 2 hours.

  • Quenching: Once the starting material is fully consumed, remove the flask from heat and allow it to cool to room temperature. Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. Causality: The mild base neutralizes the catalytic HCl generated during the cycle and hydrolyzes any remaining active triazine species, halting the reaction safely.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 10 mL). Combine the organic layers and wash with 10 mL of brine to remove residual water and salts.

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: The crude p-methoxyacetanilide is typically of high purity (>95%). If necessary, it can be recrystallized from hot water or aqueous ethanol to yield analytically pure white crystals.

Analytical Validation (Self-Validating Checkpoints)

To confirm successful rearrangement, compare the ¹H NMR (300 MHz, CDCl₃) of your isolated product against the starting material[1].

  • Starting Material (Oxime): δ 2.27 (s, 3H, C=N-CH₃ ), 3.83 (s, 3H, OCH₃ ), 6.91 (d, J = 8.7 Hz, 2H, Ar-H ), 7.58 (d, J = 8.7 Hz, 2H, Ar-H ), 8.90 (brs, 1H, N-OH ).

  • Product (p-Methoxyacetanilide): δ 2.16 (s, 3H, C=O-CH₃ ), 3.79 (s, 3H, OCH₃ ), 6.86 (d, J = 9.0 Hz, 2H, Ar-H ), 7.07 (brs, 1H, NH ), 7.39 (d, J = 9.0 Hz, 2H, Ar-H ).

Diagnostic Shift Analysis: Success is definitively proven by three key spectral changes:

  • The disappearance of the broad oxime N-OH peak at 8.90 ppm and the emergence of the sharp amide N-H peak at 7.07 ppm.

  • An upfield shift of the methyl singlet from 2.27 ppm to 2.16 ppm, reflecting the change from an imine-adjacent carbon to a carbonyl-adjacent carbon.

  • An upfield shift in the aromatic protons due to the strong electron-donating resonance of the newly formed amide nitrogen directly attached to the ring.

References

  • Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240-11241. URL:[Link]

Sources

Method

Application Notes & Protocols: (4-Methoxyphenyl)ethanone Oxime as a Versatile Bidentate Ligand in Transition Metal Chemistry

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of (4-Methoxyphenyl)ethanone oxime as a bidentate ligand for forming transition metal complexes. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of (4-Methoxyphenyl)ethanone oxime as a bidentate ligand for forming transition metal complexes. It is intended for researchers in coordination chemistry, materials science, and drug development. The guide details step-by-step protocols for ligand and complex synthesis, explains the principles of characterization, and discusses the potential applications of the resulting complexes.

Introduction: The Significance of Oxime Ligands

Ligands are foundational to coordination chemistry, dictating the properties and reactivity of metal centers.[1] While complex phosphine ligands have seen extensive use, oximes, which are easily derived from ketones and aldehydes, offer a highly accessible and versatile class of ligands.[1] The >C=N-OH functional group present in oximes provides multiple coordination sites, allowing them to act as monodentate, bidentate, or bridging ligands.[2][3] Their ability to form stable chelate rings with transition metals makes them particularly valuable.[4]

(4-Methoxyphenyl)ethanone oxime, the subject of this guide, is a ketoxime featuring a methoxy-substituted aromatic ring. This structure offers several advantages:

  • Bidentate Chelation: The oxime nitrogen and the deprotonated oxime oxygen can coordinate to a metal center, forming a stable five-membered chelate ring.

  • Electronic Tuning: The para-methoxy group is an electron-donating group, which influences the electronic properties of the ligand and, consequently, the resulting metal complex.[5]

  • Synthetic Accessibility: The ligand is readily synthesized from the commercially available ketone, 4'-methoxyacetophenone.[1][6]

These features make (4-Methoxyphenyl)ethanone oxime an excellent building block for creating novel transition metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.[7]

Synthesis of (4-Methoxyphenyl)ethanone Oxime Ligand

The synthesis of an oxime from a ketone is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone.

Protocol 1: Synthesis of (4-Methoxyphenyl)ethanone Oxime

Objective: To synthesize the (4-Methoxyphenyl)ethanone oxime ligand from 4'-methoxyacetophenone.

Materials:

  • 4'-Methoxyacetophenone (1-(4-methoxyphenyl)ethanone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Deionized water

  • Standard reflux apparatus

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 4'-methoxyacetophenone in approximately 30-40 mL of ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of 12 mmol of hydroxylamine hydrochloride and 15 mmol of sodium acetate in a minimal amount of water. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.

  • Reflux: Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing cold deionized water. A solid precipitate of the oxime should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

  • Drying: Dry the purified white crystalline product in a desiccator.

Visualization of Ligand Synthesis Workflow

cluster_materials Starting Materials cluster_process Reaction Process cluster_output Final Product Ketone 4'-Methoxyacetophenone Mix Dissolve in Ethanol & Water Ketone->Mix Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Mix Base Sodium Acetate Base->Mix Reflux Heat to Reflux (2-4 hours) Mix->Reflux Precipitate Pour into Cold Water Reflux->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Product (4-Methoxyphenyl)ethanone Oxime Recrystallize->Product

Caption: Workflow for the synthesis of the oxime ligand.

Coordination Chemistry: Bidentate (N,O) Chelation

Upon deprotonation of the hydroxyl group (often facilitated by a basic medium or the metal salt itself), (4-Methoxyphenyl)ethanone oxime acts as a bidentate, monoanionic ligand. It coordinates to a transition metal center (M) through both the oximino nitrogen atom and the oximato oxygen atom. This N,O-coordination forms a highly stable five-membered chelate ring, a common and stabilizing feature in coordination chemistry.[8][9]

The general structure involves two ligand molecules coordinating to a single metal ion, often resulting in a square planar or tetrahedral geometry for M(II) ions like Cu(II) and Ni(II), or an octahedral geometry if other ligands (like water or halides) occupy the axial positions.[8][10][11]

Visualization of Bidentate Coordination

Sources

Application

Green Chemistry Synthesis of (4-Methoxyphenyl)ethanone Oxime: Application Notes and Protocols

Executive Summary & Mechanistic Insights (4-Methoxyphenyl)ethanone oxime—commonly known as 4-methoxyacetophenone oxime—is a highly valuable crystalline intermediate utilized extensively in drug development, primarily as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

(4-Methoxyphenyl)ethanone oxime—commonly known as 4-methoxyacetophenone oxime—is a highly valuable crystalline intermediate utilized extensively in drug development, primarily as a precursor for amides and lactams via the Beckmann rearrangement.

Historically, the oximation of aromatic ketones relied heavily on volatile organic solvents (VOCs) such as methanol, ethanol, or toxic bases like pyridine, coupled with extended thermal refluxing[1]. From a mechanistic standpoint, oximation is a nucleophilic addition-elimination reaction. The amine group of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral hemiaminal intermediate that subsequently dehydrates to yield the oxime (C=N–OH).

To modernize this workflow, Green Chemistry principles dictate the elimination of VOCs and the reduction of energy consumption. By altering the physical environment of the reaction, we change the causality of the activation energy barrier:

  • Microwave-Assisted Aqueous Synthesis: Water replaces VOCs. The "hydrophobic effect" forces the relatively non-polar 4-methoxyacetophenone and the hydroxylamine together in the aqueous phase. Microwave irradiation provides rapid dielectric heating, directly exciting the polar water molecules and ionic salts, bypassing the inefficient thermal gradients of conventional conductive heating[2].

  • Mechanochemical (Solvent-Free) Synthesis: Mechanical shear forces (grinding) disrupt the crystalline lattice of the solid reactants. This generates a localized eutectic melt, maximizing reactant proximity and driving the equilibrium forward without a bulk solvent medium[3].

Comparative Process Metrics

The following table summarizes the quantitative efficiency, yield, and environmental impact (E-Factor) of traditional versus green synthesis modalities for 4-methoxyacetophenone oxime.

Synthesis ModalityPrimary SolventCatalyst / AdditiveReaction TimeYield (%)Est. E-Factor
Traditional Reflux Methanol / PyridineSodium Acetate2–4 hours65–80%> 20
Microwave-Assisted Deionized WaterNone required90 seconds95%< 5
Mechanochemical None (Solvent-Free)Bi₂O₃ or SiO₂@FeSO₄10–15 minutes90–92%< 2

Experimental Workflows

Workflow cluster_0 Green Activation Modalities Start 4-Methoxyacetophenone + NH₂OH·HCl MW Microwave Irradiation (Aqueous Media, 300W) Start->MW H₂O Mech Mechanochemical Grinding (Solvent-Free, Bi₂O₃) Start->Mech Solid State Intermediate (E)-4-Methoxyacetophenone Oxime (Target Intermediate) MW->Intermediate 90 sec Mech->Intermediate 10-15 min End Beckmann Rearrangement (Amide/Lactam Synthesis) Intermediate->End

Green synthesis pathways for (4-Methoxyphenyl)ethanone oxime and downstream applications.

Protocol A: Microwave-Assisted Aqueous Oximation

Causality of Experimental Choices

Water is utilized not merely as a benign solvent, but as an active thermodynamic participant. Because 4-methoxyacetophenone is poorly soluble in water, the hydrophobic effect aggregates the organic molecules, creating micro-reactors of high localized concentration. Microwave irradiation (300 W) selectively heats the highly polar aqueous phase and the ionic hydroxylamine hydrochloride (NH₂OH·HCl), dropping the reaction time from hours to merely 90 seconds while achieving a 95% yield[2].

Step-by-Step Methodology
  • Preparation: In a 50 mL microwave-safe borosilicate reactor vessel, suspend 4-methoxyacetophenone (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol) in 5.0 mL of deionized water. No additional base is required for this specific substrate under these conditions[2].

  • Irradiation: Subject the heterogeneous mixture to microwave irradiation at a power amplitude of 300 W for exactly 90 seconds.

  • Isolation: Allow the vessel to cool to room temperature (22 °C). The product will spontaneously precipitate because the aqueous solubility of the resulting oxime is significantly lower than that of the starting materials.

  • Purification: Filter the dense white precipitate under a vacuum, wash with 2 x 5 mL of ice-cold water, and recrystallize from a minimal amount of green solvent (e.g., ethanol).

Self-Validating System (QA/QC)
  • Visual Cue: The transition from a biphasic liquid/solid suspension to a dense white precipitate upon cooling indicates successful conversion.

  • Chromatographic Check: Thin-Layer Chromatography (Hexane/Ethyl Acetate 5:3) should demonstrate the complete disappearance of the ketone starting material.

  • Spectroscopic/Thermal Validation: The melting point must strictly read 86–88 °C. ¹H-NMR (CDCl₃) will confirm the highly selective formation of the thermodynamically stable (E)-isomer, characterized by a distinct methyl group singlet at δ 2.30 ppm[2].

Protocol B: Solvent-Free Mechanochemical (Grindstone) Synthesis

Causality of Experimental Choices

Mechanochemistry eliminates the solvent entirely. By applying mechanical shear forces, the crystalline lattices of the reactants are fractured, generating a localized eutectic melt. The addition of a solid, eco-friendly catalyst—such as Bismuth(III) oxide (Bi₂O₃) or a silica-supported iron sulfate (SiO₂@FeSO₄) nanocomposite—provides solid-state Lewis acid sites. These sites activate the carbonyl carbon for nucleophilic attack without the need for hazardous liquid acids or bulk solvent media[3][4].

Step-by-Step Methodology
  • Milling: Transfer 4-methoxyacetophenone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the solid catalyst (e.g., 0.6 mmol Bi₂O₃ or 50 mg SiO₂@FeSO₄) into a clean agate mortar[3][4].

  • Grinding: Vigorously grind the mixture with a pestle at room temperature for 10–15 minutes.

  • Extraction: Once the reaction is complete, extract the mixture with 3 x 5 mL of ethyl acetate to separate the organic product from the inorganic catalyst and unreacted salts[3][4].

  • Recovery: Filter the organic layer to recover the solid catalyst (which can be washed and reused for subsequent cycles). Evaporate the ethyl acetate under reduced pressure to yield the crude oxime.

Self-Validating System (QA/QC)
  • Physical State Shift: The reaction is self-indicating; the dry crystalline powders will transform into a cohesive, paste-like eutectic melt as the reaction progresses, signifying the formation of the intermediate hemiaminal[3].

  • Infrared (IR) Confirmation: Run an ATR-FTIR on the crude paste. The validation is positive if the strong ketone carbonyl stretch (C=O) at ~1670 cm⁻¹ is completely absent, replaced by a broad hydroxyl stretch (O–H) at 3200–3300 cm⁻¹ and a sharp imine stretch (C=N) at ~1600 cm⁻¹[3].

References

  • [2] An Eco-Friendly System for Oximation of Organic Carbonyl Compounds Under Microwave Irradiation. Semantic Scholar (Oriental Journal of Chemistry). 2

  • [1] Organic Syntheses Procedure: Acetophenone oxime. Organic Syntheses. 1

  • [3] Hydroxylamine Supplier | High-Purity Research Reagent (Protocol 2: Solvent-Free Synthesis of Oximes using Bismuth(III) Oxide). Benchchem. 3

  • [4] SiO2@FeSO4 nano composite: A recoverable nano-catalyst for eco-friendly synthesis oximes of carbonyl compounds. SlideShare (Iranian Chemical Society).4

Sources

Method

Advanced Applications of (4-Methoxyphenyl)ethanone Oxime in API Intermediate Synthesis

Executive Summary & Chemical Profiling (4-Methoxyphenyl)ethanone oxime (CAS No. 2475-92-5), commonly referred to as 4-methoxyacetophenone oxime, is a highly versatile intermediate in organic synthesis and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

(4-Methoxyphenyl)ethanone oxime (CAS No. 2475-92-5), commonly referred to as 4-methoxyacetophenone oxime, is a highly versatile intermediate in organic synthesis and pharmaceutical drug development[1]. The presence of the para-methoxy group significantly influences the electronic properties of the aromatic ring, enhancing its reactivity in selective transformations while improving solubility in organic solvents[1]. As a Senior Application Scientist, I have designed this protocol guide to detail two critical synthetic workflows: the Beckmann rearrangement to form 4-methoxyacetanilide, and catalytic hydrogenation to yield 1-(4-methoxyphenyl)ethylamine. Both pathways require precise mechanistic control to prevent side reactions inherent to electron-rich oximes.

Mechanistic Pathway I: Beckmann Rearrangement to 4-Methoxyacetanilide

Causality and Mechanistic Insights

The Beckmann rearrangement converts ketoximes into substituted amides. This reaction is stereospecific; the alkyl or aryl group that is anti (trans) to the hydroxyl group on the oxime is the one that migrates[2]. However, electron-rich substrates like 4-methoxyacetophenone oxime present a unique synthetic challenge. The strong electron-donating nature of the p-methoxy group can stabilize a carbocation at the alpha position, which often favors an "abnormal" Beckmann fragmentation (yielding a nitrile and a carbocation) over the desired rearrangement[2].

To suppress this fragmentation, the choice of acid and strict stoichiometric control are paramount. Utilizing a strong acid like Trifluoroacetic acid (TFA) in a high molar excess (ratio > 3) ensures rapid protonation and subsequent migration, kinetically favoring the formation of the nitrilium ion and outcompeting the fragmentation pathway[2].

Workflow Visualization

Beckmann A 4-Methoxyacetophenone Oxime (Substrate) B Protonation of OH (TFA / Acid) A->B C Water Elimination & Anti-Migration B->C D Nitrilium Ion Intermediate C->D E Hydration & Tautomerization D->E F 4-Methoxyacetanilide (API Intermediate) E->F

Beckmann rearrangement of 4-methoxyacetophenone oxime to 4-methoxyacetanilide.

Experimental Protocol: TFA-Mediated Beckmann Rearrangement

Self-Validating Rationale: Continuous monitoring of the starting material via Thin Layer Chromatography (TLC) ensures the reaction does not stall. Stalling in acidic conditions often indicates catalyst deactivation, which leads to the accumulation of degradation products[2].

Materials:

  • 4-Methoxyacetophenone oxime (1 mmol)[2]

  • Trifluoroacetic acid (TFA)[2]

  • Dichloromethane (DCM)[2]

  • Saturated sodium bicarbonate solution[2]

  • Anhydrous sodium sulfate[2]

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask, dissolve 1 mmol of 4-methoxyacetophenone oxime in DCM[2].

  • Acid Addition: Slowly add TFA to the solution. It is critical to ensure the TFA/substrate molar ratio is strictly > 3 to prevent abnormal fragmentation[2].

  • Reaction: Stir the reaction mixture at 80 °C for approximately 2 hours[2].

  • Monitoring: Monitor the reaction progress via TLC. If starting material remains, the reaction temperature may be too low or the acid concentration insufficient[2].

  • Quenching & Extraction: Once complete, cool the mixture to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution dropwise[2]. Extract the aqueous layer with DCM.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-methoxyacetanilide product[2].

Mechanistic Pathway II: Catalytic Hydrogenation to 1-(4-Methoxyphenyl)ethylamine

Causality and Mechanistic Insights

The reduction of 4-methoxyacetophenone oxime to 1-(4-methoxyphenyl)ethylamine is a critical step in synthesizing N6-substituted adenosine derivatives and other CNS-active APIs[3]. The reduction proceeds via an imine intermediate. A common pitfall in oxime reduction is the formation of secondary amines, which occurs when the newly formed primary amine acts as a nucleophile and attacks the unreacted imine.

To prevent this, the reaction must be conducted in a strongly acidic medium (e.g., concentrated HCl). The acid immediately protonates the primary amine upon formation, rendering it non-nucleophilic and driving the reaction exclusively toward the primary amine hydrochloride salt[3].

Workflow Visualization

Hydrogenation A (4-Methoxyphenyl)ethanone Oxime B Pd/C + H2 (1 atm) Acidic Medium (HCl) A->B C N-O Cleavage & Imine Formation B->C D C=N Reduction C->D E 1-(4-Methoxyphenyl)ethylamine HCl (API Building Block) D->E

Catalytic hydrogenation of the oxime to 1-(4-Methoxyphenyl)ethylamine hydrochloride.

Experimental Protocol: Pd/C Catalyzed Hydrogenation

Self-Validating Rationale: The use of atmospheric hydrogen with a high catalyst loading ensures complete reduction without requiring high-pressure equipment, while the acidic medium acts as a reliable in-situ protecting strategy to guarantee primary amine selectivity[3].

Materials:

  • 4-Methoxyacetophenone oxime (5.03 g)[3]

  • 10% Palladium on Carbon (Pd/C) (510 mg)[3]

  • Ethanol (EtOH) (50 mL)[3]

  • Concentrated Hydrochloric Acid (13.3 mL)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.03 g of 4-methoxyacetophenone oxime in 50 mL of absolute ethanol in a hydrogenation flask[3].

  • Acidification: Add 13.3 mL of concentrated hydrochloric acid to the solution to prevent secondary amine formation[3].

  • Catalyst Addition: Carefully add 510 mg of 10% Pd/C to the mixture[3]. (Safety Note: Pd/C is pyrophoric; add under an inert nitrogen atmosphere before introducing hydrogen).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain hydrogenation at atmospheric pressure[3]. Stir vigorously at room temperature until hydrogen uptake ceases.

  • Filtration: Filter the reaction solution through a pad of Celite to remove the Pd/C catalyst[3].

  • Isolation: Evaporate the filtrate to dryness under reduced pressure. Dissolve the crude residue in ethyl acetate and filter to isolate the white solid product, yielding approximately 5.6 g of 1-(4-methoxyphenyl)ethylamine hydrochloride[3].

Quantitative Data & Condition Optimization

The following table summarizes various optimized conditions for the transformation of 4-methoxyacetophenone oxime, providing a comparative baseline for process scale-up.

TransformationCatalyst / Reagent SystemSolventTemp (°C)Time (h)Yield (%)Ref
Beckmann Rearrangement TFA (Molar ratio > 3)DCM802.0~85-90[2]
Beckmann Rearrangement Imidoyl Fluoride / BaseTHF/H₂ORT< 1.087[4]
Beckmann Rearrangement Chlorosulfonic acidToluene900.599[5]
Catalytic Hydrogenation 10% Pd/C, conc. HClEthanolRTVaries~98[3]

Conclusion

(4-Methoxyphenyl)ethanone oxime is a highly valuable building block in API synthesis, provided its unique electronic properties are properly managed[1]. By understanding the mechanistic causality—such as the propensity for Beckmann fragmentation[2] or secondary amine formation[3]—chemists can deploy targeted strategies like strict acid control to ensure high-yielding, self-validating protocols.

References

  • [2] Benchchem. Preventing side reactions during the Beckmann rearrangement of electron-rich oximes.

  • [4] Vogel, J. A., et al. A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl Fluoride Intermediates. The Royal Society of Chemistry.

  • [1] Chem960. Cas no 2475-92-5 (Ethanone,1-(4-methoxyphenyl)-, oxime).

  • [5] LookChem. CAS No.51-66-1,N-(4-Methoxyphenyl)acetamide Suppliers.

  • [3] Google Patents. WO2011069294A1 - N6-substituted adenosine derivatives, n6-substituted adenine derivatives and uses thereof.

Sources

Application

Application Notes and Protocols for Utilizing (4-Methoxyphenyl)ethanone Oxime in Coordination Polymer Frameworks

Introduction: The Oxime Functional Group as a Versatile Building Block in Crystal Engineering The construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) has emerged as a forefront area in materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxime Functional Group as a Versatile Building Block in Crystal Engineering

The construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) has emerged as a forefront area in materials science, driven by their vast potential in applications ranging from gas storage and separation to catalysis and sensing. The judicious selection of organic ligands is paramount in dictating the structural topology and, consequently, the functional properties of these materials. Among the myriad of organic functionalities employed, the oxime group (C=N-OH) stands out for its versatile coordination behavior and its capacity to form stable metal complexes.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (4-Methoxyphenyl)ethanone oxime as a primary building block for the synthesis of novel coordination polymer frameworks. We will delve into the synthesis of the ligand, propose a robust protocol for the solvothermal synthesis of a coordination polymer, and detail the essential characterization techniques required to elucidate the structure and properties of the resulting material. The causality behind experimental choices will be emphasized throughout, providing a deeper understanding of the underlying chemical principles.

(4-Methoxyphenyl)ethanone oxime offers several attractive features for the design of coordination polymers. The methoxy group provides an additional potential coordination site and can influence the electronic properties of the aromatic ring, while the oxime moiety presents a classic N,O-bidentate chelation site. This combination allows for the formation of diverse and robust framework structures.

Part 1: Synthesis of the Ligand: (4-Methoxyphenyl)ethanone Oxime

A reliable supply of the pure organic ligand is the foundational step for the successful synthesis of high-quality coordination polymers. The following protocol is adapted from established methods for the synthesis of acetophenone oximes.[2][3]

Protocol 1: Synthesis of (4-Methoxyphenyl)ethanone Oxime

Step Procedure Rationale & Key Insights
1. Reagent Preparation In a 250 mL round-bottom flask, dissolve 10.0 g of 4-methoxyacetophenone in 100 mL of ethanol.Ethanol serves as a suitable solvent for both the ketone and hydroxylamine hydrochloride.
2. Addition of Hydroxylamine To the stirred solution, add a solution of 8.4 g of hydroxylamine hydrochloride and 4.0 g of sodium hydroxide in 50 mL of water.The in-situ generation of free hydroxylamine from its hydrochloride salt by a base is a common and efficient method. The base neutralizes the HCl formed, driving the reaction to completion.
3. Reflux Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).Refluxing provides the necessary activation energy for the condensation reaction between the ketone and hydroxylamine. TLC allows for the visualization of the consumption of the starting material and the formation of the product.
4. Isolation of Crude Product After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.Cooling the reaction mixture reduces the solubility of the oxime product, leading to its precipitation.
5. Filtration and Washing Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol.Washing with cold water removes any remaining inorganic salts, and a cold ethanol wash removes unreacted starting materials and byproducts that are more soluble in ethanol than the oxime.
6. Recrystallization Recrystallize the crude product from an ethanol/water mixture to obtain pure (4-Methoxyphenyl)ethanone oxime as a white crystalline solid.Recrystallization is a crucial purification step to obtain a high-purity ligand, which is essential for the formation of well-ordered crystalline coordination polymers.
7. Characterization Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis to confirm its identity and purity.Comprehensive characterization ensures that the correct ligand has been synthesized and is of sufficient purity for subsequent coordination reactions.

Expected Yield: 85-95% Melting Point: 86-88 °C

Part 2: Proposed Solvothermal Synthesis of a Coordination Polymer Framework

While the literature contains examples of metal complexes with related oxime ligands, a specific coordination polymer framework constructed solely from (4-Methoxyphenyl)ethanone oxime and a metal salt is herein proposed based on established principles of solvothermal synthesis and the coordination chemistry of oximes.[4] The solvothermal method is widely employed for the synthesis of coordination polymers as it allows for the crystallization of products that are not obtainable at room temperature.[5]

Protocol 2: Solvothermal Synthesis of a Hypothetical Cu(II)-(4-Methoxyphenyl)ethanone Oxime Coordination Polymer

Step Procedure Rationale & Key Insights
1. Reagent Combination In a 20 mL Teflon-lined stainless steel autoclave, combine 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.2 mmol of (4-Methoxyphenyl)ethanone oxime.The 1:2 metal-to-ligand molar ratio is a common starting point for the synthesis of coordination polymers, favoring the formation of extended structures. Copper(II) is chosen for its versatile coordination geometries.
2. Solvent Addition Add 10 mL of a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and ethanol.DMF is a high-boiling point solvent that can solubilize the reactants and facilitate crystal growth. Ethanol can act as a co-solvent to modulate the solubility and influence the crystal morphology.
3. Sealing and Heating Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 48 hours.The elevated temperature and pressure inside the autoclave drive the coordination reaction and promote the formation of a crystalline product. The slow heating rate can lead to the formation of higher quality crystals.
4. Cooling After the reaction is complete, cool the autoclave to room temperature at a rate of 0.1 °C/min.Slow cooling is crucial for obtaining single crystals suitable for X-ray diffraction analysis. Rapid cooling can lead to the formation of polycrystalline powders or amorphous materials.
5. Product Isolation Collect the resulting crystals by filtration, wash them with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).Washing with the reaction solvents removes any unreacted starting materials and soluble impurities from the surface of the crystals.
6. Drying Dry the product in a vacuum oven at 60 °C for 12 hours.Drying under vacuum at a moderate temperature removes any residual solvent from the pores of the coordination polymer without causing structural collapse.

Diagram 1: Solvothermal Synthesis Workflow

solvothermal_synthesis reagents Reactants: Cu(NO₃)₂·3H₂O (4-Methoxyphenyl)ethanone oxime autoclave Teflon-lined Autoclave reagents->autoclave solvent Solvent: DMF/Ethanol solvent->autoclave oven Programmable Oven (120 °C, 48h) autoclave->oven cooling Slow Cooling oven->cooling filtration Filtration & Washing cooling->filtration product Crystalline Product filtration->product structural_elucidation synthesis Synthesis of CP scxrd Single-Crystal XRD synthesis->scxrd pxrd Powder XRD synthesis->pxrd structure Crystal Structure (Bonding, Topology) scxrd->structure purity Phase Purity pxrd->purity structure->purity Theoretical Pattern

Caption: The complementary roles of SC-XRD and PXRD in structural analysis.

Protocol 4: Powder X-ray Diffraction (PXRD)

Step Procedure Rationale & Key Insights
1. Sample Preparation Grind a small amount of the crystalline product into a fine powder.Grinding ensures that the crystallites are randomly oriented, which is necessary for obtaining a representative powder diffraction pattern.
2. Data Collection Record the PXRD pattern of the powdered sample using a powder diffractometer.The positions and intensities of the diffraction peaks are characteristic of the crystal structure of the material.
3. Phase Purity Analysis Compare the experimental PXRD pattern with the pattern simulated from the single-crystal X-ray diffraction data.A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample. [6]
Thermal Stability Analysis

Protocol 5: Thermogravimetric Analysis (TGA)

Step Procedure Rationale & Key Insights
1. Sample Preparation Place a small, accurately weighed amount of the dried coordination polymer in a TGA crucible.A small sample size ensures uniform heating.
2. Analysis Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.TGA provides information about the thermal stability of the coordination polymer, the presence of solvent molecules in the framework, and the decomposition temperature. [7][8]
Spectroscopic Characterization

Protocol 6: Fourier-Transform Infrared (FT-IR) Spectroscopy

Step Procedure Rationale & Key Insights
1. Sample Preparation Prepare a KBr pellet of the sample or use an ATR accessory.KBr is transparent in the mid-infrared region and provides a suitable matrix for the sample.
2. Data Collection Record the FT-IR spectrum of the sample.Comparison of the FT-IR spectrum of the coordination polymer with that of the free ligand can confirm the coordination of the ligand to the metal center, as evidenced by shifts in the characteristic vibrational frequencies of the oxime group.

Protocol 7: UV-Vis Spectroscopy

Step Procedure Rationale & Key Insights
1. Sample Preparation Prepare a dilute solution of the ligand and a suspension of the coordination polymer in a suitable solvent.The choice of solvent is important to avoid dissolution of the coordination polymer.
2. Data Collection Record the UV-Vis absorption spectra of the ligand and the coordination polymer.Changes in the absorption bands upon coordination can provide information about the electronic interactions between the ligand and the metal center.

Part 4: Potential Applications and Performance Evaluation

Coordination polymers based on functionalized ligands often exhibit interesting properties that can be exploited in various applications. For a framework containing (4-Methoxyphenyl)ethanone oxime, potential applications could include catalysis and luminescent sensing.

Catalysis

The Lewis acidic metal centers and the functional groups of the organic ligand in a coordination polymer can act as active sites for catalysis. [1] Protocol 8: Evaluation of Catalytic Activity in a Knoevenagel Condensation Reaction

Step Procedure Rationale & Key Insights
1. Reaction Setup In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1.1 mmol), and the synthesized coordination polymer (5 mol%) in a suitable solvent (e.g., ethanol).The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is often catalyzed by basic or Lewis acidic materials.
2. Reaction Stir the reaction mixture at a specific temperature (e.g., 60 °C) and monitor the progress of the reaction by TLC or GC.Monitoring the reaction allows for the determination of the reaction rate and conversion.
3. Product Isolation After the reaction is complete, separate the catalyst by filtration and isolate the product from the filtrate.The ease of separation of the heterogeneous catalyst is a key advantage of using coordination polymers in catalysis.
4. Catalyst Recyclability Wash the recovered catalyst with the reaction solvent, dry it, and reuse it in a subsequent reaction cycle to evaluate its stability and reusability.Catalyst stability and reusability are important factors for practical applications.
Luminescent Sensing

The incorporation of a fluorophore-like ligand such as (4-Methoxyphenyl)ethanone oxime into a coordination polymer can lead to materials with luminescent properties that may be sensitive to the presence of certain analytes. [9] Protocol 9: Evaluation of Luminescent Sensing of Nitroaromatic Compounds

Step Procedure Rationale & Key Insights
1. Preparation of a Suspension Disperse a small amount of the finely ground coordination polymer in a suitable solvent (e.g., ethanol) by sonication to form a stable suspension.A stable suspension is necessary for reproducible fluorescence measurements.
2. Fluorescence Measurement Record the fluorescence emission spectrum of the suspension.This provides the baseline fluorescence of the material.
3. Analyte Addition Add small aliquots of a solution of a nitroaromatic compound (e.g., 2,4,6-trinitrophenol) to the suspension and record the fluorescence spectrum after each addition.Nitroaromatic compounds are known to quench the fluorescence of many materials through electron transfer processes.
4. Data Analysis Plot the fluorescence intensity as a function of the analyte concentration to determine the quenching efficiency and the limit of detection.This allows for the quantitative evaluation of the sensing performance of the material.

Diagram 3: Application Pathway

application_pathway cp Coordination Polymer with (4-Methoxyphenyl)ethanone oxime catalysis Heterogeneous Catalysis (e.g., Knoevenagel Condensation) cp->catalysis sensing Luminescent Sensing (e.g., Nitroaromatics) cp->sensing performance Performance Evaluation (Efficiency, Selectivity, Reusability) catalysis->performance sensing->performance

Caption: Potential application pathways for the synthesized coordination polymer.

Conclusion

This application note has provided a detailed and authoritative guide to the utilization of (4-Methoxyphenyl)ethanone oxime in the construction of coordination polymer frameworks. By following the detailed protocols for ligand synthesis, solvothermal synthesis of a coordination polymer, and its comprehensive characterization, researchers can explore the rich structural chemistry and potential applications of this promising class of materials. The emphasis on the rationale behind each experimental step aims to empower researchers to not only replicate these methods but also to adapt and innovate in their own research endeavors. The exploration of new building blocks like (4-Methoxyphenyl)ethanone oxime will undoubtedly contribute to the continued advancement of the exciting field of coordination polymers.

References

  • Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir. [Link]

  • Two luminescent film sensors constructed by new lanthanide coordination polymers for ratiometric detection of Zn2+ and NH3 in water and their white emission properties. RSC Publishing. [Link]

  • Coordination Polymers, Its Properties and Application: A Review. International Journal of Innovative Research in Technology. [Link]

  • Constructing Lanthanide Coordination Polymers for Luminescent Sensing of D2O and CH3OH Using Hierarchical Regulation Strategy from Structure to Function. Inorganic Chemistry. [Link]

  • Luminescent Coordination Polymer with Extreme-Sensitive MnO4– and Acid-Sensing Capacity. Inorganic Chemistry. [Link]

  • A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene. PMC. [Link]

  • Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. PubMed. [Link]

  • From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. MDPI. [Link]

  • From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. PMC. [Link]

  • A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry. Chemical Communications. [Link]

  • Crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime. PMC. [Link]

  • Synthesis and Characterization of Transition Metal Complexes of Oxime. Asian Journal of Chemistry. [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. [Link]

  • Coordination Polymers and Oligonuclear Systems Based on Oximate or Hydroxamate Building Blocks: Magnetic and Sorption Properties. ResearchGate. [Link]

  • Synthesis and Crystal Structure of 1-(4-{[(E)-4-methoxy-2-hydroxybenzylidene]amino}phenyl)ethanoe Oxime. Asian Journal of Chemistry. [Link]

  • Crystal structure of 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime, C17H15BrN2O2. ResearchGate. [Link]

  • PXRD patterns of the Cu(II) coordination polymer (A) and Cd(II)... ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (4-Methoxyphenyl)ethanone Oxime Synthesis

Welcome to the Application Science Troubleshooting Hub. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of (4-Methoxyphenyl)ethanone oxime (also known as 4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Troubleshooting Hub. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of (4-Methoxyphenyl)ethanone oxime (also known as 4-methoxyacetophenone oxime).

Oxime condensation is a fundamental transformation, yet it is notoriously sensitive to thermodynamic and kinetic variables. Below, we dissect the causality behind common yield-limiting issues, provide a self-validating experimental protocol, and outline the mechanistic rationale required to achieve >90% isolated yields.

I. Reaction Workflow Overview

Workflow A 1. Reagent Mixing Ketone + NH₂OH·HCl B 2. pH Buffering (NaOAc, pH 4.5-5.5) A->B Base Addition C 3. Condensation (Reflux in EtOH) B->C Heat D 4. Aqueous Precipitation (Ice Water) C->D Reaction Complete E 5. Isolation (Vacuum Filtration) D->E Crystallization

Figure 1: Optimized workflow for the synthesis of (4-Methoxyphenyl)ethanone oxime.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction yield plateauing at 60-70% despite using excess reagents? A: The formation of (4-Methoxyphenyl)ethanone oxime is an equilibrium-driven condensation reaction that is highly pH-dependent. The most common cause of a stalled reaction is improper pH control. Hydroxylamine is typically supplied as a stable hydrochloride salt (NH₂OH·HCl). If an appropriate base is not added, the reaction mixture becomes too acidic (pH < 3), which completely protonates the hydroxylamine into its non-nucleophilic ammonium salt (NH₃OH⁺)[1][2]. Conversely, if the pH is too high (pH > 7), the carbonyl oxygen of the 4-methoxyacetophenone is not sufficiently protonated to undergo nucleophilic attack. Solution: Maintain a strict pH of 4.5–5.5. Using sodium acetate (NaOAc) as a buffer in ethanol is highly recommended, as it perfectly buffers the solution to the optimal pKa range for carbinolamine formation and subsequent dehydration.

Q2: NMR analysis shows two distinct products, but TLC only showed one spot. Is my product impure? A: You are observing the geometric isomers of the oxime, not an impurity. The condensation of 4-methoxyacetophenone with hydroxylamine yields a mixture of (E) and (Z) isomers[2][3]. Due to the steric hindrance between the hydroxyl group and the bulky 4-methoxyphenyl ring, the (E)-isomer is thermodynamically favored, typically forming in an approximate 8:1 ratio over the (Z)-isomer[2][3]. Solution: These isomers often co-elute on standard silica TLC plates. If your downstream application (e.g., reduction to an amine[4]) requires stereochemical purity, you can isolate the pure (E)-isomer via fractional crystallization from ethanol/water, though this will inherently lower your total isolated yield by leaving the (Z)-isomer in the mother liquor.

Q3: How can I prevent product loss during the aqueous workup? A: (4-Methoxyphenyl)ethanone oxime has moderate solubility in warm aqueous-organic mixtures but is highly insoluble in cold water. A common mistake is extracting the ethanol reaction mixture directly with organic solvents (like EtOAc or DCM), which can lead to emulsion formation and yield loss. Solution: Quench the reaction by pouring the hot ethanolic mixture directly into a 5-fold volume of vigorously stirred crushed ice and water. This forces the rapid precipitation of the oxime as a white crystalline solid[1][5], which can be recovered via simple vacuum filtration, bypassing the need for liquid-liquid extraction entirely.

III. Mechanistic Pathway

Mechanism Ketone 4-Methoxy- acetophenone Protonation Carbonyl Protonation Ketone->Protonation Acid Attack Nucleophilic Attack Protonation->Attack NH₂OH Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Rate Limiting Product Oxime (E/Z) Dehydration->Product

Figure 2: Mechanistic pathway of oxime formation highlighting pH-dependent steps.

IV. Yield Optimization Data

The following table summarizes critical experimental variables and their quantitative impact on the isolated yield of the oxime.

VariableSub-optimal ConditionOptimized ConditionMechanistic EffectExpected Yield Impact
Base Selection NaOH / KOHSodium Acetate (NaOAc)NaOAc buffers pH to ~5.0, optimizing the protonation/nucleophilicity balance.+15-20%
Reagent Ratio 1.0 eq NH₂OH·HCl1.5 eq NH₂OH·HClDrives the equilibrium forward through Le Chatelier's principle.+10-15%
Solvent Pure WaterAbsolute EthanolSolubilizes the hydrophobic 4-methoxyacetophenone completely.+20%
Isolation Method EtOAc ExtractionIce-Water PrecipitationPrevents loss of product in aqueous emulsions; selectively crystallizes the (E)-isomer.+5-10%
V. Standard Operating Procedure (SOP)

Optimized High-Yield Synthesis of (4-Methoxyphenyl)ethanone oxime

This protocol is designed to be self-validating. The immediate formation of a white precipitate upon quenching confirms successful conversion.

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.50 g) of 4-methoxyacetophenone in 15 mL of absolute ethanol.

  • Reagent Activation : In a separate beaker, dissolve 15.0 mmol (1.04 g) of hydroxylamine hydrochloride and 15.0 mmol (2.04 g) of sodium acetate trihydrate in 5 mL of distilled water. (Note: This dissolution is endothermic and will cool the beaker; allow it to return to room temperature).

  • Condensation : Add the aqueous buffer solution to the ethanolic ketone solution. Attach a reflux condenser and heat the mixture to 80 °C with continuous stirring for 2–3 hours.

  • Monitoring : Verify reaction completion via TLC (Hexane:EtOAc 3:1). The ketone starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a lower-running oxime spot ( Rf​≈0.3 ).

  • Precipitation : Remove the flask from heat. While still warm, pour the mixture dropwise into 100 mL of vigorously stirred crushed ice and water. A white precipitate will form immediately[5].

  • Isolation : Stir for an additional 15 minutes to ensure complete crystallization. Isolate the solid via vacuum filtration using a Büchner funnel.

  • Washing & Drying : Wash the filter cake with 2 x 20 mL of ice-cold distilled water to remove residual inorganic salts. Dry the solid in a vacuum desiccator over silica gel or in a vacuum oven at 45 °C overnight to afford the title compound.

VI. References
  • N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry - ACS Publications.1

  • Synthesis and Isomeric Ratio Determination of Acetophenone Oxime. Africa Commons.3

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate.2

  • US10174033B2 - N6-substituted adenosine derivatives and N6-substituted adenine derivatives and uses thereof. Google Patents.4

  • US4507248A - Preparation from hydroxylammonium sulfate of oximes and hydroxamic acids via alcoholic hydroxylamine solution. Google Patents.5

Sources

Optimization

Technical Support Center: Troubleshooting Oximation of 4-Methoxyacetophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled conversions when synthesizing oximes from para-substituted acetophenones. While oxim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled conversions when synthesizing oximes from para-substituted acetophenones. While oximation is often treated as a trivial transformation, the conversion of 4-methoxyacetophenone is notoriously stubborn.

This guide bypasses generic advice to provide a deep, mechanistic analysis of the reaction. By understanding the specific electronic and thermodynamic barriers of your substrate, you can transition from trial-and-error to rational reaction design.

Mechanistic Causality: Why Does 4-Methoxyacetophenone Resist Oximation?

To troubleshoot an incomplete conversion, we must first understand the two primary forces actively working against the reaction:

1. Electronic Deactivation (+M Effect) The para-methoxy group is strongly electron-donating via resonance (+M effect). This electron density delocalizes into the aromatic ring and directly reduces the partial positive charge ( δ+ ) on the carbonyl carbon. Consequently, the electrophilicity of the ketone is severely diminished, raising the activation energy required for the initial nucleophilic attack by hydroxylamine.

2. The Bell-Shaped pH-Rate Profile Oxime formation is not a single concerted step; it is a two-step process with conflicting pH requirements[1]:

  • Step 1 (Nucleophilic Attack): Requires free, unprotonated hydroxylamine (NH₂OH). If the pH is too low (< 4), the amine is protonated into a non-nucleophilic salt.

  • Step 2 (Carbinolamine Dehydration): The tetrahedral intermediate must expel water to form the C=N bond. This step requires specific acid catalysis to protonate the leaving hydroxyl group[2]. If the pH is too high (> 7), this dehydration step becomes the rate-limiting bottleneck, and the reaction stalls.

The absolute "sweet spot" for this reaction is strictly between pH 4.5 and 6.0 .

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Incomplete Oximation of 4-Methoxyacetophenone Check1 1. Electronic Deactivation (p-OMe +M Effect) Start->Check1 Check2 2. pH Imbalance (Optimal: pH 4.5 - 6.0) Start->Check2 Check3 3. Equilibrium Stagnation (Water Accumulation) Start->Check3 Sol1 Increase Thermal Energy (Reflux at 80°C or MW) Check1->Sol1 Sol2 Use Amine/Acetate Buffers (NaOAc or Pyridine) Check2->Sol2 Sol3 Anhydrous Solvents (Absolute EtOH / Sieves) Check3->Sol3 Result Complete Conversion (>95% Yield) Sol1->Result Sol2->Result Sol3->Result

Logical workflow for troubleshooting incomplete 4-methoxyacetophenone oximation.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50-60% conversion despite extended reaction times (24h+) and excess hydroxylamine. Why? A1: This is a thermodynamic equilibrium issue. Oxime formation is a condensation reaction that generates water as a byproduct[3]. Because 4-methoxyacetophenone is electronically deactivated, the forward reaction is slow. If you are using aqueous ethanol without actively driving off or sequestering the water, the reverse hydrolysis reaction eventually matches the forward rate. To break this stagnation, switch to absolute ethanol and consider adding 3Å molecular sieves to physically remove water and drive Le Chatelier's principle forward.

Q2: I used NaOH to neutralize the hydroxylamine hydrochloride. Could this be causing the low yield? A2: Yes, absolutely. While you need a base to liberate the free nucleophilic hydroxylamine from its hydrochloride salt, using a strong base like NaOH pushes the pH above 8. At this alkaline pH, the dehydration of the carbinolamine intermediate becomes the rate-limiting step because there are no protons available to catalyze the departure of the hydroxyl group[2]. You must use a mild base like sodium acetate (NaOAc) or pyridine to buffer the system strictly between pH 4.5 and 6.0[1].

Q3: Can I use microwave irradiation to force the reaction to completion? A3: Yes. Microwave-assisted oximation is highly effective for deactivated ketones. The localized superheating easily overcomes the high activation energy barrier imposed by the para-methoxy group. Studies have demonstrated that using a simple NH₂OH·HCl/H₂O system under microwave irradiation can drive the reaction to >95% completion in under 2 minutes[4].

Quantitative Data: Condition Optimization

The following table summarizes how different variables impact the conversion of 4-methoxyacetophenone to its corresponding oxime.

Base / BufferSolventTemperatureTimeConversion (%)Mechanistic Rationale
NaOH (1.0 eq)EtOH/H₂O25°C24 h< 30%pH > 9; Acid-catalyzed dehydration step is completely inhibited.
NaOAc (1.5 eq)EtOH/H₂O80°C (Reflux)4 h> 85%pH ~5.5; Optimal balance for nucleophilic attack and dehydration.
Pyridine (Solvent)Pyridine115°C (Reflux)2 h> 95%High thermal energy overcomes +M effect; acts as both base and solvent.
None (NH₂OH·HCl)H₂O100°C (MW)1.5 min> 95%Microwave superheating accelerates kinetics; water drives specific acid catalysis[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm the reaction's progress before moving to the next step.

Protocol A: Sodium Acetate Buffered Oximation (Standard Scale)

This method utilizes a mild acetate buffer to maintain the optimal pH of ~5.5, ensuring the dehydration step is not bottlenecked.

  • Reagent Assembly: In a dry 100 mL round-bottom flask, add 4-methoxyacetophenone (1.0 eq, 10 mmol) and hydroxylamine hydrochloride (1.5 eq, 15 mmol).

  • Buffering: Add absolute ethanol (20 mL) followed by sodium acetate trihydrate (1.5 eq, 15 mmol).

    • Causality: NaOAc acts as a buffer, liberating the free hydroxylamine while preventing the solution from becoming too basic.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C for 4 hours with vigorous stirring.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting ketone on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3).

    • Self-Validation: The starting ketone will appear as a higher Rf​ spot. The oxime product will appear as a distinct, lower Rf​ spot (more polar due to the -OH group). Both are strongly UV active. Do not proceed until the starting material spot is completely consumed.

  • Workup: Concentrate the ethanol in vacuo. Partition the resulting residue between Ethyl Acetate (30 mL) and Distilled Water (30 mL).

    • Causality: Removing the ethanol prior to extraction prevents the polar oxime from remaining partitioned in the aqueous layer, thereby maximizing your isolated yield.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude oxime as a white/pale yellow solid.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

This method uses rapid thermal energy to overcome the +M electronic deactivation of the substrate[4].

  • Preparation: In a microwave-safe reaction vial, combine 4-methoxyacetophenone (1.0 eq, 2 mmol), hydroxylamine hydrochloride (1.2 eq, 2.4 mmol), and distilled water (5 mL).

  • Irradiation: Seal the vial and subject it to microwave irradiation (300 W) for 90 to 120 seconds.

  • Validation Checkpoint: Upon cooling, the oxime should spontaneously precipitate out of the aqueous solution as a crystalline solid.

    • Self-Validation: If the solution remains an oil/emulsion, the conversion is incomplete. Re-subject to MW irradiation in 30-second bursts.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 5 mL), and dry under a high vacuum to afford the pure E-oxime isomer.

References

  • Reaction Mechanism of an Intramolecular Oxime Transfer Reaction: A Computational Study The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity Chemical Science (RSC Publishing) URL:[Link]

  • An Eco-Friendly System for Oximation of Organic Carbonyl Compounds Under Microwave Irradiation Semantic Scholar / Scientific Literature URL:[Link](Note: URL resolves to the Semantic Scholar landing page for the referenced study)

  • Research Progress on Sustainable and Green Production of Oxime Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for the Beckmann Rearrangement of (4-Methoxyphenyl)ethanone Oxime

Welcome to the technical support center for the Beckmann rearrangement of (4-Methoxyphenyl)ethanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Beckmann rearrangement of (4-Methoxyphenyl)ethanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Introduction to the Beckmann Rearrangement

The Beckmann rearrangement is a fundamental organic reaction that converts an oxime to an N-substituted amide.[1] This reaction is of significant industrial importance, notably in the synthesis of caprolactam, the precursor to Nylon 6.[2][3] The rearrangement is typically catalyzed by acids, which facilitate the transformation of the oxime's hydroxyl group into a good leaving group, initiating a 1,2-migration of the group anti-periplanar to the leaving group.[2][4][5]

The mechanism involves the protonation of the oxime's hydroxyl group, followed by the elimination of water to form a nitrilium ion. This intermediate then undergoes a 1,2-shift of the R group that is positioned trans to the hydroxyl group. The resulting carbocation is attacked by water, and after tautomerization, the final amide product is formed.[6][7]

Troubleshooting Guide: Optimizing Catalyst Load

This section addresses common issues encountered during the Beckmann rearrangement of (4-Methoxyphenyl)ethanone oxime, with a focus on catalyst optimization.

Issue 1: Low or No Product Yield

Q: I am observing very low to no yield of my desired N-(4-methoxyphenyl)acetamide. What are the likely causes related to the catalyst?

A: Low product yield is a frequent challenge and can often be traced back to suboptimal catalyst loading or inappropriate catalyst choice. Here's a breakdown of potential causes and solutions:

  • Insufficient Catalyst: The catalyst's primary role is to activate the oxime's hydroxyl group.[4] If the catalyst concentration is too low, the rate of this activation will be slow, leading to an incomplete reaction within your specified timeframe.

    • Solution: Gradually increase the catalyst loading in increments. For example, if you started with 5 mol%, try increasing to 10 mol% and then 15 mol%, carefully monitoring the reaction progress at each stage using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][9]

  • Catalyst Decomposition or Deactivation: Some catalysts can be sensitive to reaction conditions. For instance, certain Lewis acids may be hydrolyzed by trace amounts of water in the reaction mixture, rendering them inactive.

    • Solution: Ensure all reagents and solvents are anhydrous.[10] Consider using a more robust catalyst that is less susceptible to deactivation under your reaction conditions.

  • Inappropriate Catalyst pKa: The acidity of the catalyst is crucial. For the Beckmann rearrangement, a strong acid is generally required to protonate the oxime's hydroxyl group effectively.[11]

    • Solution: If you are using a weak acid, consider switching to a stronger one. Common catalysts for this rearrangement include sulfuric acid, polyphosphoric acid (PPA), and trifluoroacetic acid (TFA).[2][12]

Issue 2: Formation of Significant Byproducts

Q: My reaction is producing a complex mixture of products, with only a small amount of the desired amide. How can catalyst choice and loading influence this?

A: The formation of byproducts is a strong indicator that side reactions are competing with the desired Beckmann rearrangement. The catalyst plays a pivotal role in controlling this selectivity.

  • Beckmann Fragmentation: This is a major competing reaction, especially when the migrating group can form a stable carbocation.[2][10] The fragmentation pathway leads to the formation of a nitrile and a carbocation.

    • Causality: High catalyst loading and strongly acidic conditions can favor fragmentation. The excess acid can promote the complete departure of the leaving group before the migration of the aryl group can occur, leading to the formation of the stable carbocation.

    • Solution: Try reducing the catalyst concentration. A lower catalyst loading can temper the reaction's vigor and favor the concerted rearrangement pathway over fragmentation. Additionally, using a milder catalyst can also help.

  • Substrate or Product Decomposition: The combination of a strong acid catalyst and elevated temperatures can lead to the degradation of your starting material or the desired amide product.[10]

    • Solution: Optimize the reaction temperature in conjunction with the catalyst load. It might be possible to achieve a good conversion rate at a lower temperature by slightly increasing the catalyst concentration, thereby minimizing thermal decomposition.

Issue 3: Reaction Stalls or is Sluggish

Q: My reaction starts but then seems to stop before all the starting material is consumed. Could this be a catalyst-related issue?

A: A stalled reaction often points to catalyst deactivation or inhibition over the course of the reaction.

  • Product Inhibition: The amide product itself can sometimes coordinate with the catalyst, especially if a Lewis acid is used. This coordination can reduce the amount of active catalyst available to react with the remaining oxime.

    • Solution: A higher initial catalyst load might be necessary to overcome this inhibition. Alternatively, a catalyst that is less prone to product inhibition could be explored.

  • Catalyst Poisoning: Impurities in the starting material or solvent can act as catalyst poisons, deactivating the catalyst.

    • Solution: Ensure the purity of all your reagents. Purification of the (4-Methoxyphenyl)ethanone oxime before the rearrangement may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst load for the Beckmann rearrangement of (4-Methoxyphenyl)ethanone oxime?

A1: A good starting point for many acid-catalyzed Beckmann rearrangements is typically in the range of 5-10 mol% of the catalyst relative to the oxime. However, the optimal amount can vary significantly depending on the specific catalyst and reaction conditions.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on several factors, including the stability of your substrate and desired reaction conditions.

  • Brønsted acids like sulfuric acid and PPA are traditional and effective but can be harsh.[4]

  • Lewis acids such as zinc chloride can be used in conjunction with other reagents like cyanuric chloride to provide a milder catalytic system.[2][13]

  • Solid acid catalysts like Nafion offer the advantage of easier separation from the reaction mixture.[8]

  • Organocatalysts like trifluoroacetic acid have also been shown to be effective.[12]

Q3: Can I use a base to catalyze the Beckmann rearrangement?

A3: While the vast majority of Beckmann rearrangements are acid-catalyzed, some methods utilize reagents that can be considered basic, such as triethylamine, often in conjunction with an activating agent like tosyl chloride.[2] In these cases, the hydroxyl group is first converted to a better leaving group (e.g., a tosylate) before the rearrangement occurs.[4]

Q4: How can I monitor the progress of my reaction to optimize the catalyst load?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting oxime and the appearance of the amide product.[8][14] For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.[9][14]

Q5: What are some common side reactions to be aware of besides Beckmann fragmentation?

A5: Besides fragmentation, hydrolysis of the oxime back to the ketone can occur, especially if water is present in the reaction mixture.[10] At high temperatures, polymerization or decomposition of the starting material or product can also be an issue.[10]

Experimental Protocols

Protocol 1: Catalyst Screening for Beckmann Rearrangement

This protocol outlines a general procedure for screening different acid catalysts to identify the most effective one for the rearrangement of (4-Methoxyphenyl)ethanone oxime.

Materials:

  • (4-Methoxyphenyl)ethanone oxime

  • A selection of acid catalysts (e.g., Sulfuric acid, Polyphosphoric acid, Trifluoroacetic acid, Nafion)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)[4]

  • Reaction vials

  • Stirring plate and stir bars

  • TLC plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Set up a parallel reaction array with several reaction vials, each containing a magnetic stir bar.

  • To each vial, add (4-Methoxyphenyl)ethanone oxime (e.g., 100 mg, 1 equivalent).

  • To each vial, add a different acid catalyst at a specific loading (e.g., 10 mol%).

  • Add the anhydrous solvent to each vial to achieve a consistent concentration.

  • Stir the reactions at a set temperature (e.g., 50 °C).

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • The catalyst that provides the highest conversion to the desired amide with the fewest byproducts is considered the most promising.

Protocol 2: Optimization of Catalyst Loading

Once a promising catalyst has been identified, this protocol can be used to determine the optimal catalyst loading.

Materials:

  • (4-Methoxyphenyl)ethanone oxime

  • The selected acid catalyst

  • Anhydrous solvent

  • Reaction vials

  • Stirring plate and stir bars

  • HPLC or GC-MS for quantitative analysis

Procedure:

  • Set up a series of reactions in parallel, each with the same amount of (4-Methoxyphenyl)ethanone oxime and solvent.

  • To each reaction, add a different loading of the selected catalyst (e.g., 2 mol%, 5 mol%, 10 mol%, 15 mol%, 20 mol%).

  • Run the reactions at the previously determined optimal temperature for a fixed period.

  • After the reaction time has elapsed, quench the reactions and analyze the product mixture of each reaction by HPLC or GC-MS to determine the yield of the desired amide.

  • Plot the yield versus the catalyst loading to identify the optimal concentration.

Data Presentation

Table 1: Example Data for Catalyst Screening

Catalyst (10 mol%)Reaction Time (h)Conversion (%)Selectivity for Amide (%)
Sulfuric Acid29580
Polyphosphoric Acid39885
Trifluoroacetic Acid49092
Nafion87595

Table 2: Example Data for Catalyst Loading Optimization (using Trifluoroacetic Acid)

Catalyst Loading (mol%)Yield of Amide (%)
245
578
1092
1593
2093 (with increased byproducts)

Visualizations

G cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction cluster_analysis Analysis Prep Prepare parallel reaction vials with (4-Methoxyphenyl)ethanone oxime AddCatalyst Add varying loads of the selected catalyst to each vial Prep->AddCatalyst AddSolvent Add anhydrous solvent AddCatalyst->AddSolvent React Stir reactions at a constant temperature for a fixed time AddSolvent->React Quench Quench reactions React->Quench Analyze Analyze product mixture by HPLC/GC-MS Quench->Analyze Plot Plot yield vs. catalyst loading Analyze->Plot Determine Determine optimal catalyst load Plot->Determine

Caption: Experimental workflow for optimizing catalyst load.

G Start Low Yield or Byproduct Formation Q1 Is the catalyst loading too low? Start->Q1 A1 Increase catalyst loading incrementally and monitor reaction. Q1->A1 Yes Q2 Is Beckmann fragmentation a major issue? Q1->Q2 No End Optimized Reaction A1->End A2 Decrease catalyst loading and/or use a milder catalyst. Q2->A2 Yes Q3 Is the reaction stalling? Q2->Q3 No A2->End A3 Consider product inhibition or catalyst poisoning. Increase initial load or purify reagents. Q3->A3 Yes Q3->End No A3->End

Sources

Optimization

Preventing hydrolysis of (4-Methoxyphenyl)ethanone oxime in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling (4-Methoxyphenyl)ethanone oxime (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling (4-Methoxyphenyl)ethanone oxime (also known as 4-methoxyacetophenone oxime) in aqueous environments.

This resource is structured to provide researchers and drug development professionals with field-proven troubleshooting strategies, grounded in mechanistic causality and self-validating experimental designs.

Section 1: Core Mechanisms & Causality (FAQ)

Q1: Why does (4-Methoxyphenyl)ethanone oxime hydrolyze in aqueous media, and what drives this mechanism? A1: Oximes are generally highly stable in aqueous solutions compared to other carbon-nitrogen double bonds (like imines) due to the high electronegativity of the adjacent oxygen atom, which reduces the electrophilicity of the C=N carbon [[1]](). However, they are still susceptible to acid-catalyzed hydrolysis.

For (4-Methoxyphenyl)ethanone oxime, the presence of the 4-methoxy group—a strong electron-donating group (+M resonance effect)—increases the electron density on the aromatic ring. While this stabilizes the partial positive charge on the imine carbon during the transition state, it also makes the oxime nitrogen slightly more basic. When the pH drops below 5.0, protonation of the oxime nitrogen becomes thermodynamically favorable. This protonation is the critical initiating step that invites nucleophilic attack by water, forming a tetrahedral carbinolamine intermediate that eventually cleaves into 4-methoxyacetophenone and hydroxylamine 2.

HydrolysisMechanism N1 (4-Methoxyphenyl) ethanone Oxime N2 Protonation (pH < 5) N1->N2 H+ N3 Nucleophilic Attack by H2O N2->N3 H2O N4 Tetrahedral Intermediate N3->N4 Rate-determining N5 4-Methoxyacetophenone + Hydroxylamine N4->N5 Cleavage

Logical mechanism of acid-catalyzed oxime hydrolysis.

Q2: What is the optimal pH range to prevent hydrolysis during my assays? A2: To maximize the half-life of the oxime, you must maintain the aqueous buffer at a pH between 7.0 and 8.0 . At neutral to slightly basic pH, the protonation of the oxime nitrogen is effectively shut down, preventing the acid-catalyzed cascade 3. Avoid extreme basic conditions (pH > 10), as oximate anions can occasionally trigger intermolecular degradation pathways depending on the specific structural environment 4.

Section 2: Quantitative Stability Profiling

To understand why oximes are the preferred linkage in bioconjugation and aqueous drug design, it is crucial to compare their kinetic stability against other common carbon-nitrogen conjugates. The data below illustrates why maintaining a neutral pH leverages the intrinsic stability of the oxime bond.

Table 1: Comparative Hydrolytic Stability of C=N Conjugates (at pH 7.0)

Conjugate Class Relative Hydrolysis Rate Mechanistic Stability Factor
Oxime 1x (Baseline) High electronegativity of oxygen reduces C=N electrophilicity [[1]]().
Semicarbazone ~160x faster Moderate resonance stabilization from the adjacent amide group.
Acylhydrazone ~300x faster Carbonyl electron withdrawal increases C=N susceptibility to attack.
Alkylhydrazone ~600x faster Minimal resonance stabilization compared to oximes 1.

| Imine | >1000x faster | Complete lack of adjacent heteroatom lone pairs for resonance. |

Section 3: Troubleshooting & Experimental Workflows

Q3: How can I formulate my aqueous assay to prevent degradation of the oxime over a 72-hour incubation period? A3: Stability is a function of both pH and water activity. If your compound is highly lipophilic, it may form micelles or aggregate, creating localized microenvironments where pH differs from the bulk solution. Follow the workflow below to optimize the formulation.

OptimizationWorkflow Start Aqueous Oxime Preparation CheckPH Evaluate Buffer pH Start->CheckPH Acidic pH < 5.0 (High Hydrolysis Risk) CheckPH->Acidic Neutral pH 7.0 - 8.0 (Optimal Stability) CheckPH->Neutral AdjustPH Titrate with Phosphate Buffer Acidic->AdjustPH WaterAct Assess Solubility & Water Activity Neutral->WaterAct AdjustPH->Neutral AddSolvent Add 5-10% DMSO or PEG400 WaterAct->AddSolvent If lipophilic/aggregating Final Stable Assay Formulation WaterAct->Final If fully soluble AddSolvent->Final

Experimental workflow for optimizing oxime stability in aqueous media.

Q4: How do I definitively validate the stability of the oxime in my specific buffer system? A4: You must use a self-validating kinetic assay. Standard sampling methods often fail because the compound continues to hydrolyze while sitting in the autosampler queue, leading to false degradation rates. Use the following protocol to ensure absolute data integrity.

Protocol: Self-Validating HPLC Kinetic Assay for Oxime Stability
  • Step 1: Preparation of Stock Solutions

    • Action: Dissolve (4-Methoxyphenyl)ethanone oxime in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Oximes can slowly degrade in protic solvents during long-term storage. Using anhydrous DMSO prevents premature hydrolysis before the kinetic assay officially begins.

  • Step 2: Buffer Preparation

    • Action: Prepare 100 mM Phosphate Buffered Saline (PBS) strictly adjusted to pH 7.4.

    • Causality: Phosphate buffer provides robust buffering capacity at physiological pH, minimizing both acid-catalyzed protonation and base-catalyzed degradation.

  • Step 3: Spiking and Incubation

    • Action: Spike the oxime stock into the PBS to achieve a final concentration of 100 µM (resulting in 1% DMSO final concentration). Incubate at 37°C.

  • Step 4: Time-Course Sampling

    • Action: Aliquot 100 µL of the reaction mixture at exact time points: t=0, 1, 4, 8, 24, 48, and 72 hours.

  • Step 5: Quenching (The Self-Validation Mechanism)

    • Action: Instantly dilute the 100 µL aliquot 1:1 with ice-cold acetonitrile .

    • Causality: This is the critical self-validating step. By introducing a cold organic solvent, you abruptly lower the kinetic energy of the system and precipitate the phosphate buffer salts. This instantly halts the hydrolysis reaction, ensuring that the HPLC chromatogram reflects the exact state of the oxime at the precise time of sampling, eliminating autosampler degradation artifacts.

  • Step 6: HPLC Analysis & Quantification

    • Action: Run the quenched samples on a C18 reverse-phase column. Monitor the disappearance of the oxime peak and the stoichiometric appearance of the 4-methoxyacetophenone peak at 254 nm. Plot ln([Oxime]t​/[Oxime]0​) versus time to determine the first-order degradation rate constant ( k ).

References

  • Testbook: Oxime: Learn its Structure, Formation, Reaction, Properties & Use. 2[2]

  • PMC - NIH: Hydrolytic Stability of Hydrazones and Oximes. 1[1]

  • SciSpace: Hydrolytic Stability of Hydrazones and Oximes. 3[3]

  • PubMed: Study on the stability of the oxime HI 6 in aqueous solution. 4[4]

Sources

Troubleshooting

Best recrystallization solvents for purifying crude (4-Methoxyphenyl)ethanone oxime

An Application Scientist's Guide to the Recrystallization of (4-Methoxyphenyl)ethanone oxime Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for the purification...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Recrystallization of (4-Methoxyphenyl)ethanone oxime

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for the purification of crude (4-Methoxyphenyl)ethanone oxime via recrystallization. As researchers and developers, achieving high purity is paramount, and this document is structured to address the specific challenges you may encounter during this critical purification step.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question: I've dissolved my crude oxime in a hot solvent, but upon cooling, it has separated as an oily liquid instead of crystals. What is happening and how do I fix it?

Answer: This phenomenon is known as "oiling out," and it occurs when the solute comes out of solution at a temperature above its melting point.[1] An oil is undesirable because it can trap impurities more effectively than a crystalline lattice.[1]

  • Probable Cause 1: Supersaturation is too high. The solution is cooling too rapidly, causing the compound to crash out of solution as a liquid.

    • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level.[2] Allow the flask to cool much more slowly. You can insulate the flask by placing it in a beaker of hot water and allowing both to cool to room temperature together.[1]

  • Probable Cause 2: Inappropriate solvent choice. The boiling point of your solvent may be too high, or the melting point of your impure compound is significantly depressed.

    • Solution: Add a second solvent (an "anti-solvent" in which the oxime is less soluble, like hexane) dropwise to the hot solution until a slight cloudiness persists, then add a drop or two of the first solvent to redissolve it. This mixed-solvent system can lower the temperature at which the compound precipitates, favoring crystal formation. For oximes, solvent pairs like ethyl acetate/hexane are often effective.[3]

Question: My solution has cooled to room temperature and then in an ice bath, but no crystals have formed. What should I do?

Answer: A failure to crystallize upon cooling is typically due to either using an excessive amount of solvent or the solution being reluctant to nucleate.

  • Probable Cause 1: The solution is not saturated. You have likely added too much solvent, and the compound remains soluble even at low temperatures.

    • Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration of the oxime.[2] Once you have reduced the volume, allow it to cool slowly again. A good rule of thumb is to reduce the volume by 20-30% before attempting to cool again.

  • Probable Cause 2: Lack of nucleation sites. Crystal growth requires an initial "seed" to start the process.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small crystal of pure (4-Methoxyphenyl)ethanone oxime from a previous batch, add it to the cooled solution. This "seed crystal" will act as a template for further crystal formation.

Question: I obtained a very low yield of purified crystals. Where did my product go?

Answer: A poor yield is a common and frustrating issue, often stemming from technique.

  • Probable Cause 1: Using too much solvent. This is the most frequent cause of low yield. The more solvent used, the more compound will remain dissolved in the "mother liquor" after filtration.[2]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude product.[4] You can test the mother liquor for remaining product by placing a drop on a watch glass and letting it evaporate; if a significant solid residue remains, you may be able to recover more product by evaporating some of the solvent from the filtrate and cooling for a second crop of crystals.

  • Probable Cause 2: Premature crystallization. The compound may have started to crystallize during a hot gravity filtration step (if performed), leading to product loss on the filter paper.

    • Solution: When performing a hot filtration, use an excess of solvent to prevent crystallization.[1][5] After filtration, boil away the excess solvent to bring the solution back to its saturation point before cooling.[1][5] Using a pre-warmed funnel also helps prevent this issue.[5]

  • Probable Cause 3: Washing with the wrong solvent. Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent or a cold anti-solvent (like hexane) in which the product has very low solubility.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing (4-Methoxyphenyl)ethanone oxime?

A1: The ideal solvent is one in which the oxime is very soluble at high temperatures and poorly soluble at low temperatures.[7] While specific solubility data for this exact oxime is not readily published, related compounds like acetophenone oxime and its derivatives are successfully recrystallized from single-solvent systems like ethanol or ethyl acetate, or two-solvent systems like ethyl acetate/hexane or diethyl ether/hexane.[3][6][8][9] A good starting point is an ethanol/water mixture or an ethyl acetate/hexane system.

Q2: How do I perform a two-solvent recrystallization?

A2: Dissolve the crude oxime in the minimum amount of the hot "soluble" solvent (e.g., ethyl acetate). Then, add the hot "anti-solvent" (e.g., hexane) dropwise to the boiling solution until you observe a persistent cloudiness. Add one or two drops of the first solvent to make the solution clear again.[5] At this point, the solution is saturated. Remove it from the heat and allow it to cool slowly.[5]

Q3: My crude product is slightly yellow. Will recrystallization remove the color?

A3: Recrystallization is often effective at removing colored impurities. If the purified crystals are still colored, you can use a small amount of activated charcoal. Add the charcoal to the hot, dissolved solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration before allowing the solution to cool.[1] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q4: What is the expected melting point of pure (4-Methoxyphenyl)ethanone oxime?

A4: While a specific melting point is not cited in the provided search results, the parent compound, acetophenone oxime, has a melting point of 53-55 °C.[3] The purity of your final product should be assessed by measuring its melting point and checking for a narrow range. A broad melting range typically indicates the presence of impurities.

Solvent Selection Data

The selection of an appropriate solvent is the most critical step in a successful recrystallization.[7] The following table provides guidance on common solvents for polar organic compounds like aromatic oximes.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes
Ethanol 7824.5Good general-purpose solvent. Often used with water as an anti-solvent.
Ethyl Acetate 776.0Excellent solvent for moderately polar compounds. Often paired with hexane.[3][6]
Hexane 691.9A non-polar solvent, typically used as an anti-solvent or for washing crystals.[3][6]
Water 10080.1The oxime is likely insoluble in water, making it a good anti-solvent for use with ethanol or methanol.[10]
Diethyl Ether 354.3Has been used for similar oximes, but its high volatility and flammability require caution.[8][9]

Experimental Protocol: Recrystallization of (4-Methoxyphenyl)ethanone oxime

This protocol details a standard procedure using an ethyl acetate/hexane solvent system.

  • Dissolution: Place the crude (4-Methoxyphenyl)ethanone oxime (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add Solvent: Add a minimal amount of ethyl acetate (e.g., 3-4 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethyl acetate dropwise until all the solid just dissolves. Avoid adding a large excess.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask and the filter paper with a small amount of hot ethyl acetate to recover any remaining product.[1]

  • Induce Crystallization: If you did not perform a hot filtration, proceed with the saturated solution. If you did, boil off the excess solvent until the solution volume is reduced to the point of saturation. Remove the flask from the heat. Slowly add hexane dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 drops of ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.[4] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold hexane to remove any remaining soluble impurities.[6]

  • Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Transfer the crystals to a watch glass and let them air dry completely. Determine the final mass and melting point.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Begin Cooling of Saturated Solution oiling_out Compound 'Oils Out'? start->oiling_out check_crystals Crystals Form? success Collect Crystals via Filtration check_crystals->success Yes fix_no_crystals Induce Crystallization 1. Scratch flask inner wall 2. Add seed crystal 3. Evaporate excess solvent & re-cool check_crystals->fix_no_crystals No oiling_out->check_crystals No fix_oil Reheat to Dissolve 1. Add more solvent 2. Cool slowly 3. Consider anti-solvent oiling_out->fix_oil Yes fix_oil->start Retry fix_no_crystals->start Retry

Caption: Troubleshooting flowchart for recrystallization.

References

  • Organic Syntheses Procedure, Coll. Vol. 95, p.1 (2018); Vol. 95, p.1 (2018).
  • Organic Syntheses Procedure, Coll. Vol. 100, p.6 (2023); Vol. 100, p.6 (2023).
  • Recrystallization Technique Guide. University of Colorado Boulder, Department of Chemistry.
  • Troubleshooting Recrystalliz
  • Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Tikrit Journal of Pure Science.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Common challenges in the synthesis of O-isopropyl oximes and their solutions. Benchchem.
  • Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid. IRIS-AIR.
  • Product Class 15: Oximes. Science of Synthesis.
  • Recrystallization - Part 2. University of Missouri–St. Louis.
  • Oximes. Sciencemadness Discussion Board.
  • 1-(4-Methoxyphenyl)ethanone. mVOC 4.0.
  • Two-Solvent Recrystalliz
  • Acetophenone, 4'-methoxy-, oxime. NIST Chemistry WebBook.
  • 1-(4-methoxyphenyl)ethanone oxime (C9H11NO2). PubChemLite.
  • 1-(4-Methoxyphenyl)ethanone oxime. PubChem.

Sources

Optimization

Resolving E/Z isomer separation issues in (4-Methoxyphenyl)ethanone oxime

Technical Support Center: Resolving E/Z Isomer Separation Issues in (4-Methoxyphenyl)ethanone Oxime Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving E/Z Isomer Separation Issues in (4-Methoxyphenyl)ethanone Oxime

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of geometric isomers in aromatic ketoximes. (4-Methoxyphenyl)ethanone oxime (commonly known as 4-methoxyacetophenone oxime) presents a unique separation challenge due to the electronic effects of the para-methoxy group and the inherent stability of the C=N bond.

This guide provides field-proven, self-validating protocols to help researchers and drug development professionals achieve baseline resolution and high-purity isolation of both E and Z isomers.

Section 1: Fundamental FAQs (Mechanisms & Causality)

Q: Why do the E and Z isomers of 4-methoxyacetophenone oxime co-elute so frequently during chromatography? A: The separation of these isomers is notoriously difficult because they possess nearly identical physical and chemical properties, resulting in highly similar polarities[1]. The electron-donating nature of the para-methoxy group increases the electron density across the conjugated aromatic system. This stabilizes the oxime but minimizes the dipole moment differences between the E and Z configurations. Consequently, standard silica or C18 stationary phases often fail to discriminate between the two isomers effectively[1].

Q: Is interconversion between the E and Z isomers a significant risk during separation? A: Yes. While the energy barrier for rotation around the C=N bond in oximes is generally higher than in imines (making them stable at room temperature), interconversion is a critical risk factor during processing[1]. Elevated temperatures (such as those in GC-MS analysis) or exposure to acidic/basic environments (like acidic modifiers in HPLC mobile phases or the inherent acidity of normal-phase silica gel) can catalyze isomerization[2]. Therefore, maintaining neutral, room-temperature conditions during separation is paramount.

Section 2: Chromatographic & Crystallization Troubleshooting

Q: My reversed-phase HPLC method shows a single broad peak. How can I achieve baseline resolution? A: A broad or tailing peak often indicates either co-elution or on-column interconversion. To resolve this:

  • Optimize the Mobile Phase: Switch from a steep gradient to a shallow gradient or an isocratic elution using a lower percentage of the strong solvent (e.g., acetonitrile) to increase retention time[2].

  • Remove Acidic Modifiers: Eliminate TFA or formic acid, which can catalyze interconversion. Use strictly neutral water/acetonitrile.

  • Change Selectivity: If a standard C18 column fails, utilize a Pentafluorophenyl (PFP) column. The PFP phase offers enhanced dipole-dipole and π−π interactions, which are highly effective at distinguishing the subtle spatial differences of the aromatic ring relative to the oxime hydroxyl group.

HPLC_Troubleshooting Start Co-elution of E/Z Isomers (4-Methoxyacetophenone Oxime) CheckMP Optimize Mobile Phase (Try shallower gradient or change organic modifier) Start->CheckMP Step 1: Modify Eluent CheckColumn Change Stationary Phase (Try PFP or Chiral Column) CheckMP->CheckColumn Persistent Co-elution Resolved Baseline Resolution Achieved CheckMP->Resolved Resolution > 1.5 CheckColumn->Resolved Resolution > 1.5 NMR Validate via 1H-NMR (Check -CH3 shifts at 2.30 ppm) Resolved->NMR Fraction Collection

Troubleshooting decision tree for HPLC separation of E/Z isomers.

Q: Can I use fractional crystallization instead of chromatography for bulk separation? A: Absolutely. Fractional crystallization is highly effective for bulk scale (>1g) if there is a significant solubility difference between the isomers[1]. The synthesis of aromatic ketoximes typically yields a mixture favoring the E-isomer (often 85:15 to 1:1 ratios depending on synthetic conditions)[3]. By utilizing a solvent system like toluene/hexane, the thermodynamically more stable E-isomer often selectively crystallizes out, leaving the Z-isomer enriched in the mother liquor.

Section 3: Quantitative Data & Validation Parameters

To ensure a self-validating workflow, it is critical to compare your separation technique against expected outcomes and immediately validate the isolated fractions using 1 H-NMR spectroscopy.

Table 1: Comparison of Separation Techniques for (4-Methoxyphenyl)ethanone Oxime

TechniqueOptimal ConditionsE/Z ResolutionInterconversion RiskScalability
Reversed-Phase HPLC PFP Column, Neutral H₂O/MeCN (Isocratic)HighLow (at RT)Low-Medium (Prep)
Normal-Phase HPLC Silica, Hexane/EtOAcModerateMedium (Silica acidity)Low-Medium (Prep)
Fractional Crystallization Toluene/Hexane (Slow cooling)High (for major isomer)LowHigh (Bulk)
GC-MS DB-5ms, 100–250°CHigh (Analytical)High (Thermal)Analytical only

Table 2: 1 H-NMR Chemical Shifts for Self-Validation (CDCl₃)

Proton Environment(E)-Isomer Shift (ppm)(Z)-Isomer Shift (ppm)Causality / Mechanistic Note
-CH₃ (Imine carbon) ~2.30~2.15Anisotropic deshielding by syn-OH in E-isomer
-OCH₃ (Aromatic) ~3.82~3.82Minimal difference; distant from oxime core
Aromatic Protons ~7.6 (d), ~6.9 (d)~7.4 (d), ~6.9 (d)Ortho protons deshielded in E-isomer

Causality Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for quantifying the E/Z ratio[1]. The methyl protons in the E-isomer are syn to the hydroxyl group. The anisotropic deshielding effect of the oxygen atom's lone pairs shifts the methyl signal further downfield (~2.30 ppm) compared to the Z-isomer (~2.15 ppm)[4]. This structural reality provides a built-in, self-validating mechanism to confirm the success of your separation.

Section 4: Step-by-Step Experimental Methodologies

Protocol A: Self-Validating HPLC Separation Method

This protocol provides a starting point for developing a reversed-phase HPLC method tailored to prevent interconversion[1].

  • Sample Preparation: Dissolve the crude oxime mixture in strictly neutral HPLC-grade acetonitrile at a concentration of approximately 0.1 mg/mL[1]. Do not use acidic solvents.

  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 250 x 4.6 mm, 5 µm) to maximize π−π discrimination between the isomers.

  • Mobile Phase: Program an isocratic elution of 40% Acetonitrile / 60% Water[2]. Ensure no TFA or formic acid is present in the lines.

  • Flow Rate & Detection: Set the flow rate to 1.0 mL/min and monitor UV absorbance at 254 nm[2].

  • Post-Processing Validation: Immediately collect the resolved fractions. Remove the solvent under reduced pressure at <30°C to prevent thermal isomerization. Validate purity via 1 H-NMR, focusing on the integration of the 2.30 ppm (E) and 2.15 ppm (Z) methyl shifts[4].

Protocol B: Fractional Crystallization Workflow

Use this method for bulk isolation of the major E-isomer[1].

  • Solvent Screening & Dissolution: Dissolve the crude oxime mixture in a minimum volume of warm toluene. Keep the temperature below 50°C to avoid thermal isomerization[1].

  • Anti-Solvent Addition: Slowly add hexane dropwise while stirring until the solution becomes slightly cloudy (saturation point).

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) for 12–24 hours. Crucial: Rapid cooling causes co-crystallization; slow cooling favors the formation of pure crystals of the dominant isomer[1].

  • Isolation: Filter the formed crystals (predominantly the E-isomer) and wash with ice-cold hexane.

  • Mother Liquor Processing: Concentrate the mother liquor to isolate the Z-isomer-enriched fraction. This fraction can be subsequently purified using the Prep-HPLC method outlined in Protocol A.

Isolation_Workflow Synth Synthesis of Oxime Mixture (E/Z Ratio ~ 85:15) Extract Solvent Extraction & Crude Isolation Synth->Extract Method Separation Strategy Extract->Method HPLC Prep-HPLC (Isocratic Elution) Method->HPLC Analytical/Prep Scale Cryst Fractional Crystallization (Toluene/Hexane) Method->Cryst Bulk Scale (>1g) PureE Pure E-Isomer HPLC->PureE PureZ Pure Z-Isomer HPLC->PureZ Cryst->PureE Precipitate (Major) Cryst->PureZ Mother Liquor (Minor)

Experimental workflow for the isolation and purification of E/Z oxime isomers.

References

  • Selective Synthesis of E and Z Isomers of Oximes ResearchGate [Link]

  • Regioselective and Chemoselective Reduction of α,β-Unsaturated Carbonyl Compounds ResearchGate [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in (4-Methoxyphenyl)ethanone Oxime Reduction

Welcome to the technical support center for optimizing the reduction of (4-methoxyphenyl)ethanone oxime to the corresponding primary amine, 4-methoxyphenethylamine (4-MPEA). This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the reduction of (4-methoxyphenyl)ethanone oxime to the corresponding primary amine, 4-methoxyphenethylamine (4-MPEA). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the selectivity and yield of this critical transformation. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the reduction of (4-Methoxyphenyl)ethanone oxime, and what causes their formation?

A1: The reduction of (4-Methoxyphenyl)ethanone oxime to the primary amine is often complicated by the formation of several byproducts. Understanding the mechanistic origins of these impurities is the first step toward their mitigation.

The primary side products include:

  • Secondary Amine: This is a frequent byproduct, particularly in catalytic hydrogenation.[1][2] It arises from the reaction between the initially formed primary amine and the intermediate imine, which is subsequently reduced.[1]

  • Aziridine: The formation of a three-membered aziridine ring is a known side reaction, especially when using powerful hydride-reducing agents like lithium aluminum hydride (LAH).[3][4] The stereochemistry of the starting oxime can influence the propensity for aziridine formation.[4]

  • Hydroxylamine: Incomplete reduction can lead to the formation of the corresponding hydroxylamine. This is often an intermediate on the pathway to the primary amine, and its isolation can be favored under specific conditions, such as in the presence of certain acids.[5][6]

The choice of reducing agent and reaction conditions are the primary determinants of the product distribution. For instance, highly active catalysts like palladium or rhodium on carbon tend to favor secondary amine formation, whereas less active catalysts like nickel or cobalt often show higher selectivity for the desired primary amine.[7]

Troubleshooting Guide

Problem 1: My reaction is producing a significant amount of the secondary amine.

This is a common issue, particularly when employing catalytic hydrogenation. The formation of the secondary amine is a consecutive reaction that needs to be suppressed.

Root Cause Analysis:

The formation of the secondary amine proceeds through the reaction of the desired primary amine product with the imine intermediate, which is formed in situ during the reduction.[1] This new imine (a Schiff base) is then further reduced to the secondary amine.

G Oxime (4-Methoxyphenyl)ethanone Oxime Imine Imine Intermediate Oxime->Imine Reduction PrimaryAmine Primary Amine (Desired Product) Imine->PrimaryAmine Reduction SecondaryAmine Secondary Amine (Side Product) PrimaryAmine->SecondaryAmine + Imine, then Reduction

Solutions:

  • Catalyst Selection: Opt for catalysts known for higher primary amine selectivity, such as Raney Nickel or cobalt-based catalysts.[1][7] While noble metal catalysts like Pd/C are highly active, they often lead to higher proportions of the secondary amine.[7] Modifying Raney Nickel with silica has been shown to enhance selectivity by facilitating the desorption of the primary amine from the catalyst surface, thereby preventing further reaction.[8]

  • Reaction Conditions:

    • Basic Additives: The addition of a base, such as potassium hydroxide (KOH), can significantly improve selectivity for the primary amine when using Raney Nickel. The base is thought to poison the catalyst surface after the initial reduction to the imine, thus favoring the formation of the primary amine.[9]

    • Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents like methanol or ethanol are commonly used.

  • Alternative Reducing Agents:

    • Sodium Borohydride with a Catalyst: The combination of sodium borohydride with a transition metal salt or catalyst can be effective. For instance, NaBH4 in the presence of nano copper and charcoal has been reported to give high yields of primary amines.[10] Similarly, using an amorphous nickel catalyst with NaBH4 under mild, aqueous basic conditions can provide good to excellent yields of the primary amine.[11]

Table 1: Comparison of Catalytic Systems for Oxime Reduction

Catalyst SystemTypical Selectivity for Primary AmineKey Considerations
Pd/C or Rh/CLowerHigh activity, but prone to secondary amine formation.[7]
Raney NickelHigherSelectivity can be enhanced with basic additives.[9][12]
Raney CobaltHigherOften shows good selectivity for primary amines.[7]
NaBH4 / Nano Cu / CharcoalHighOffers a distinct stereochemical outcome.[10]
NaBH4 / Amorphous NickelHighWorks under mild, aqueous basic conditions.[11]
Problem 2: I am observing the formation of aziridine as a major byproduct.

Aziridine formation is a known complication, particularly with strong, non-selective hydride reducing agents.

Root Cause Analysis:

The formation of aziridines from ketoximes is often observed with reagents like lithium aluminum hydride (LAH).[4] The mechanism is thought to involve an intramolecular cyclization process. The stereochemistry of the oxime (syn- or anti-isomer) can significantly influence the yield of the aziridine.[4]

G Oxime (4-Methoxyphenyl)ethanone Oxime LAH_complex Oxime-LAH Complex Oxime->LAH_complex + LiAlH4 Aziridine Aziridine (Side Product) LAH_complex->Aziridine Intramolecular Cyclization PrimaryAmine Primary Amine (Desired Product) LAH_complex->PrimaryAmine Reduction

Solutions:

  • Choice of Reducing Agent: Avoid using overly powerful and non-selective reducing agents like LAH if aziridine formation is a significant issue. While LAH can reduce oximes to primary amines, its high reactivity can lead to this undesired side reaction.[13][14][15]

  • Milder Hydride Reagents: Consider using milder hydride-based reducing systems. Sodium borohydride alone is generally not reactive enough to reduce oximes, but its reactivity can be enhanced by the addition of transition metal salts like nickel(II) chloride or copper(II) sulfate. These systems can provide a good balance of reactivity and selectivity.

  • Catalytic Hydrogenation: This is often a more selective method for avoiding aziridine formation. As discussed in Problem 1, careful selection of the catalyst and reaction conditions can steer the reaction towards the desired primary amine.

Problem 3: The reaction is sluggish, and I am isolating the hydroxylamine intermediate.

Incomplete reduction can be a frustrating issue, leading to low yields of the desired primary amine.

Root Cause Analysis:

The reduction of an oxime to a primary amine is a two-step process involving the initial reduction of the C=N bond to form a hydroxylamine, followed by the reductive cleavage of the N-O bond.[6] If the reaction stalls at the hydroxylamine stage, it indicates that the reducing agent or conditions are not sufficient to effect the second step.

Solutions:

  • Increase Reducing Agent Stoichiometry: Ensure that a sufficient excess of the reducing agent is used. For hydride reductions, this is a critical parameter.

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can often drive the reaction to completion.

    • Pressure (for Catalytic Hydrogenation): Increasing the hydrogen pressure can enhance the rate of reduction.

  • Choice of a Stronger Reducing System: If milder conditions are failing, a more potent reducing system may be necessary.

    • Lithium Aluminum Hydride (LAH): Despite the potential for side reactions, LAH is a powerful reducing agent capable of converting oximes to primary amines.[13][14][15] Careful control of the reaction conditions is crucial.

    • Catalytic Hydrogenation with More Active Catalysts: While selectivity can be a concern, catalysts like Pd/C are highly active and can often ensure complete reduction.[7]

  • Acidic Conditions: In some cases, the presence of acid can facilitate the reduction. For example, the hydrogenation of oximes over platinum-based catalysts is often carried out in the presence of an equivalent amount of HCl.[1] However, be aware that acidic conditions can also promote side reactions like the Beckmann rearrangement, which converts the oxime to an amide.[7][16][17]

Experimental Protocols

Protocol 1: Selective Reduction using Raney Nickel with KOH

This protocol is designed to maximize the yield of the primary amine while minimizing the formation of the secondary amine.

Materials:

  • (4-Methoxyphenyl)ethanone oxime

  • Raney Nickel (slurry in water)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a reaction flask, add (4-Methoxyphenyl)ethanone oxime and ethanol.

  • Add a catalytic amount of Raney Nickel (typically 5-10% by weight relative to the oxime).

  • Add a small amount of KOH (approximately 1/30 molar ratio relative to the oxime).[18]

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or chromatography as needed.

Protocol 2: Reduction with Sodium Borohydride and a Transition Metal Salt

This method provides an alternative to catalytic hydrogenation and strong hydride reagents.

Materials:

  • (4-Methoxyphenyl)ethanone oxime

  • Methanol

  • Sodium borohydride (NaBH4)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) or Nickel(II) chloride hexahydrate (NiCl2·6H2O)

Procedure:

  • Dissolve (4-Methoxyphenyl)ethanone oxime in methanol in a round-bottom flask.

  • Add the transition metal salt (e.g., CuSO4·5H2O) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add sodium borohydride in small portions. The reaction is often exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

References

  • Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor - UTC Scholar. Available at: [Link]

  • Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Available at: [Link]

  • Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. ResearchGate. Available at: [Link]

  • Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. Available at: [Link]

  • Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Can lialh4 reduce oxime? Quora. Available at: [Link]

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. Available at: [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. Available at: [Link]

  • Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. Available at: [Link]

  • Synthesis of aziridines by reduction of oximes and O-alkyl oximes with sodium dihydrobis-(2-methoxyethoxy)aluminate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • stereochemistry of aziridine formation by reduction of oximes with lithium aluminum - hydride on aralkyl alkyl ketoximes and their tosylates. Erowid. Available at: [Link]

  • The efficient solvent-free reduction of oximes to amines with NaBH3CN catalyzed by ZrCl4/nano Fe3O4 system. Semantic Scholar. Available at: [Link]

  • Controlling selectivity in the reaction network of aldoxime hydrogenation to primary amines. Available at: [Link]

  • Reduction of oximes with lithium aluminium hydride. Chemistry Stack Exchange. Available at: [Link]

  • Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids. Journal of the American Chemical Society. Available at: [Link]

  • Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids. Journal of the American Chemical Society. Available at: [Link]

  • Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C 6 F 5 ) 3. RSC Publishing. Available at: [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]

  • Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. Available at: [Link]

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC. Available at: [Link]

  • CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine. Google Patents.
  • Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. Available at: [Link]

  • Oxime. Wikipedia. Available at: [Link]

  • (PDF) A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. ResearchGate. Available at: [Link]

  • Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]!

  • CN103012170A - Preparation method of 4-methoxyphenethylamine. Google Patents.
  • Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. Available at: [Link]

  • Cas 2475-92-5,(1E)-1-(4-methoxyphenyl)ethanone oxime. lookchem. Available at: [Link]

  • Raney nickel. Wikipedia. Available at: [Link]

  • Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. IRIS. Available at: [Link]

  • Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. PMC - NIH. Available at: [Link]

  • Aziridines. Wikipedia. Available at: [Link]

  • Regioselective Ring Opening of Aziridines by Oximes via C–C Bond Cleavage: Access to a Library of Oxime-Ethers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 4-Methoxyphenethylamine. Wikipedia. Available at: [Link]

  • 1-(4-methoxyphenyl)ethanone oxime (C9H11NO2). PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of (4-Methoxyphenyl)ethanone Oxime

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for (4-Methoxyphenyl)ethanone oxime. This document is designed for researchers, chemists, and formulation scientists to provide pra...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (4-Methoxyphenyl)ethanone oxime. This document is designed for researchers, chemists, and formulation scientists to provide practical, in-depth solutions for overcoming common solubility issues encountered with this compound in organic solvents. Our approach is rooted in fundamental chemical principles and validated through extensive laboratory experience.

Introduction to (4-Methoxyphenyl)ethanone Oxime

(4-Methoxyphenyl)ethanone oxime, also known as 4'-methoxyacetophenone oxime, is a versatile organic intermediate used in the synthesis of various biologically active molecules and materials.[1][2] Its molecular structure, featuring a polar oxime group and a moderately non-polar methoxyphenyl moiety, presents a unique solubility profile that can be challenging to navigate. Understanding these characteristics is critical for successful reaction setup, purification, and formulation development. This guide provides a systematic approach to troubleshooting and resolving these solubility challenges.

Physicochemical Properties at a Glance

A compound's physical and chemical properties are the primary determinants of its solubility. The following table summarizes the key characteristics of (4-Methoxyphenyl)ethanone oxime.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
Appearance White to cream crystalline powder/solid[4][5]
Melting Point 55-60 °C (literature values may vary)[4][5]
pKa ~11.43 (Predicted)[5]
XLogP3 2.0[3][6]

Note: The XLogP3 value of 2.0 suggests a moderate lipophilicity, indicating that the compound will have an affinity for both moderately polar and non-polar organic solvents.

Troubleshooting Guide & Core Concepts

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Q1: I'm starting a new project. What are the general solubility characteristics of (4-Methoxyphenyl)ethanone oxime?

Answer: (4-Methoxyphenyl)ethanone oxime is a solid that is generally described as being slightly soluble.[4][5] The presence of the 4-methoxyphenyl group tends to enhance its solubility in organic solvents compared to the unsubstituted acetophenone oxime.[1] Its structure presents a duality:

  • Polar Features: The oxime hydroxyl (-OH) and nitrogen (=N-) groups can participate in hydrogen bonding, favoring dissolution in polar protic (e.g., ethanol) and polar aprotic (e.g., acetone, DMSO) solvents.

  • Non-Polar Features: The benzene ring and methyl groups contribute to van der Waals interactions, promoting solubility in less polar solvents like dichloromethane (DCM) or toluene.

The key to successful dissolution is to select a solvent that can effectively interact with both the polar and non-polar regions of the molecule. This is a classic application of the "like dissolves like" principle.[7]

Q2: My compound won't dissolve in my chosen solvent at room temperature. What is the standard troubleshooting workflow?

Answer: When facing poor solubility, a systematic approach is crucial. Do not immediately resort to high volumes of solvent, as this can complicate downstream processing. Follow this validated workflow:

A Start: Undissolved solid in solvent B Apply Gentle Agitation (Vortex/Stir) for 5-10 min A->B Step 1 C Increase Surface Area: Use a mortar and pestle to grind the solid into a fine powder B->C If still insoluble D Introduce Energy: Sonicate the mixture in an ultrasonic bath for 15-30 min C->D Step 2 E Apply Gentle Heat: Warm the mixture to 40-50°C (well below solvent boiling point) D->E Step 3 F Assess Solubility E->F Step 4 G Result: Soluble Proceed with experiment F->G Success H Result: Insoluble Re-evaluate solvent choice or use advanced techniques F->H Failure

Caption: Troubleshooting workflow for dissolving a difficult solid.

Causality Explained:

  • Agitation & Grinding (Steps 1 & 2): These mechanical methods increase the kinetic energy and the surface area of the solid that is exposed to the solvent, which accelerates the rate of dissolution.

  • Sonication (Step 3): Ultrasound waves create micro-cavitations that act as high-energy scrubbers on the surface of the crystals, breaking apart the crystal lattice and enhancing solvent penetration.

  • Heating (Step 4): For most solids, solubility has a positive temperature coefficient, meaning it increases as temperature rises. Heat provides the energy needed to overcome the intermolecular forces within the crystal lattice. However, always be cautious of potential compound degradation at elevated temperatures.[5]

Q3: Which organic solvents are the best starting points for (4-Methoxyphenyl)ethanone oxime?

Answer: Solvent selection is often empirical, but based on the molecule's structure, we can make educated choices.[7] We recommend starting with solvents from the "Polar Aprotic" or "Polar Protic" categories.

Solvent CategoryRecommended SolventsRemarks & Rationale
Polar Aprotic Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) These solvents have dipole moments that can interact with the polar oxime group but are not hydrogen bond donors. Acetone is often a good starting point due to its volatility and effectiveness.[8][9]
Polar Protic Methanol (MeOH), Ethanol (EtOH) These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the oxime's -OH group. Ethanol is commonly used for recrystallization of similar compounds, indicating good solubility at higher temperatures.[10]
Powerful Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) These are excellent, highly polar solvents capable of dissolving a wide range of compounds.[7] Use them when other solvents fail. Caution: They have very high boiling points and can be difficult to remove after a reaction.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃) These are good for compounds with moderate polarity. DCM is less polar than the protic/aprotic groups above but is an effective solvent for a wide range of organic molecules.
Non-Polar Aprotic Toluene, Hexanes Generally expected to be poor solvents for this compound at room temperature due to the polar oxime group. However, hot toluene can be effective for azeotropically removing water or other solvents.[11]
Q4: I've tried heating and sonication in several solvents with no success. What advanced techniques can I employ?

Answer: If standard methods fail, you may need to modify the solvent system itself.

  • Co-Solvent Systems: This is a powerful technique where you use a mixture of two or more miscible solvents. The goal is to create a new solvent environment with tailored polarity.

    • Mechanism: A small amount of a "powerful" solvent (like DMSO or DMF) is added to a "primary" solvent (like DCM or THF). The powerful solvent acts to break up the strong solute-solute interactions in the crystal lattice, allowing the primary solvent to then solvate the individual molecules.

    • Example Protocol: Start by suspending the compound in your primary solvent (e.g., 10 mL of THF). Add a co-solvent (e.g., DMSO) dropwise while stirring or sonicating until the solid dissolves. A final co-solvent concentration of 5-10% (v/v) is often sufficient.

  • pH Adjustment (for specific applications): While this guide focuses on organic solvents, if your system contains any aqueous component, pH can be a factor. The oxime group is weakly acidic.[5] In the presence of a strong base, it can be deprotonated to form an anion, which may have dramatically different solubility. This is an advanced consideration typically reserved for extraction or purification protocols rather than general reaction setup.

cluster_molecule (4-Methoxyphenyl)ethanone oxime cluster_solvents Solvent Selection Logic ('Like Dissolves Like') Molecule Non-Polar (Phenyl, -CH3) Polar (Oxime, Ether) Solvents Non-Polar Solvents (Toluene, Hexane) Moderately Polar Solvents (DCM, THF, EtOAc) Highly Polar Solvents (MeOH, EtOH, DMSO) Molecule:f0->Solvents:f0 Good Interaction Molecule:f0->Solvents:f1 Strong Interaction Molecule:f1->Solvents:f1 Strong Interaction Molecule:f1->Solvents:f2 Very Strong Interaction

Caption: Matching molecular polarity to appropriate solvent classes.

Experimental Protocols

To ensure trustworthy and reproducible results, follow these standardized protocols to determine solubility in your own laboratory.

Protocol 1: Qualitative Solubility Determination

Objective: To quickly assess the solubility of the compound in a range of solvents.

Materials:

  • (4-Methoxyphenyl)ethanone oxime

  • Selection of candidate solvents (e.g., Methanol, Acetone, DCM, Toluene)

  • Small vials (1-2 mL) with caps

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of (4-Methoxyphenyl)ethanone oxime to a clean, dry vial.

  • Add the selected solvent dropwise (approx. 0.5 mL to start).

  • Cap the vial and vortex vigorously for 1-2 minutes at room temperature.

  • Observe the solution against a dark background.

  • Record the results using the following categories:

    • Freely Soluble: Dissolves quickly to form a clear solution.

    • Soluble: Dissolves completely upon agitation.

    • Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No noticeable dissolution of the solid.

  • If the compound is sparingly soluble or insoluble, gently warm the vial (e.g., in a 40°C water bath) and observe any changes.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the precise solubility of the compound in a given solvent at a specific temperature.

Materials:

  • (4-Methoxyphenyl)ethanone oxime

  • Chosen organic solvent

  • Scintillation vials or other sealed containers

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

Procedure:

  • Preparation: Add an excess amount of solid (4-Methoxyphenyl)ethanone oxime to a vial. An excess is critical to ensure the solution reaches saturation.

  • Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Sedimentation: After equilibration, let the vial stand undisturbed at the same temperature for at least 4 hours to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter. This step is crucial to remove any undissolved particulates.

  • Quantification (Gravimetric Method):

    • Dispense the filtered aliquot into a pre-weighed vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

    • Once all solvent is removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid.

    • Calculate the solubility in units such as mg/mL or g/100 mL.

Frequently Asked Questions (FAQs)

Q: My compound appears as a gummy solid or oil, not a crystalline powder. How does this impact solubility? A: This often indicates the presence of impurities or residual solvent from a previous synthetic step.[11] Gummy solids have a lower surface area and can be significantly harder to dissolve than a fine powder. We recommend purifying the material, for example, by recrystallization from a suitable solvent like an ethanol/water mixture, or azeotroping with hot toluene to remove residual volatile impurities before attempting dissolution for a reaction.[11]

Q: I dissolved my compound in hot ethanol, but it crashed out of solution when I cooled it to room temperature. Why? A: This is the principle behind recrystallization and demonstrates a significant positive correlation between temperature and solubility for this compound-solvent pair.[10] The solution was saturated (or supersaturated) at the higher temperature, but the solubility limit decreased upon cooling, causing the excess solute to precipitate. If your experiment must be run at room temperature, you will need to either use a larger volume of ethanol or switch to a solvent in which the compound is more soluble at room temperature.

Q: I used DMSO for my reaction and now I can't get rid of it. What are my options? A: Removing high-boiling solvents like DMSO is a common challenge.

  • Aqueous Wash: If your compound is not water-soluble, dilute the reaction mixture with a water-immiscible solvent (like ethyl acetate or DCM) and wash repeatedly with water or brine. DMSO is highly water-soluble and will partition into the aqueous layer.

  • Lyophilization (Freeze-Drying): If your compound is stable, you can dilute the mixture with water/dioxane and freeze-dry it. The DMSO will be removed with the water.

  • Azeotropic Distillation: Repeatedly adding a solvent like toluene and removing it under reduced pressure can help azeotropically remove residual DMSO.

References
  • Cheméo. (n.d.). Chemical Properties of Acetophenone, 4'-methoxy-, oxime (CAS 2475-92-5). [Link]

  • LookChem. (2025, May 20). Cas no 2475-92-5 (Ethanone,1-(4-methoxyphenyl)-, oxime). [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). Organic solvents. [Link]

  • ChemBK. (2022, October 16). 4'-Methoxyacetophenone. [Link]

  • Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules?. [Link]

  • ResearchGate. (n.d.). Strategies for improving the solubility and metabolic stability of griseofulvin analogues | Request PDF. [Link]

  • SpectraBase. (n.d.). 4-METHOXY-E-ACETOPHENONE-OXIME. [Link]

  • University of Rochester. (n.d.). Common Solvents for Organic Reactions. [Link]

  • J-GLOBAL. (n.d.). 4'-Methoxyacetophenone oxime | Chemical Substance Information. [Link]

  • Organic Syntheses. (n.d.). Procedure 9. [Link]

  • mVOC 4.0. (n.d.). 1-(4-Methoxyphenyl)ethanone. [Link]

  • Academic Journal of Life Sciences. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. [Link]

  • PMC. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]

  • ResearchGate. (2020, March 5). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanone oxime. [Link]

  • Beilstein Journal of Organic Chemistry. (2020, June 5). Oxime radicals: generation, properties and application in organic synthesis. [Link]

  • ACS Publications. (2013, December 9). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. [Link]

  • PubChemLite. (n.d.). 1-(4-methoxyphenyl)ethanone oxime (C9H11NO2). [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Determining (4-Methoxyphenyl)ethanone Oxime Purity

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a critical determinant of safety and e...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. (4-Methoxyphenyl)ethanone oxime, a crucial building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity requires robust, reliable, and validated analytical methods. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility for non-volatile compounds like oximes.[1]

This guide provides an in-depth, experience-driven comparison of chromatographic conditions and a comprehensive walkthrough of the method validation process for quantifying the purity of (4-Methoxyphenyl)ethanone oxime. The methodologies and principles discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global benchmark for analytical method validation.[2][3][4]

Part 1: Method Development and Optimization - A Comparative Analysis

The foundation of any successful validation is a well-developed and optimized analytical method. The goal is to achieve a "stability-indicating" method, one that can accurately measure the analyte of interest without interference from impurities, degradation products, or matrix components.[5][6] For (4-Methoxyphenyl)ethanone oxime, a reversed-phase HPLC (RP-HPLC) approach is most suitable, given the analyte's solubility in polar organic solvents.[7]

The selection of the stationary phase (the column) and the mobile phase is the most critical decision in method development as it governs chromatographic selectivity.[7][8]

Comparative Evaluation of HPLC Columns

The choice of column chemistry dictates the interaction with the analyte and, therefore, the separation. We evaluated three common reversed-phase chemistries to find the optimal balance of retention, peak shape, and resolution from potential impurities.

Potential Impurities Considered: Based on its synthesis from 4-methoxyacetophenone and hydroxylamine, the primary potential impurities are:

  • Impurity A: 4-methoxyacetophenone (unreacted starting material)

  • Impurity B: (E/Z)-isomer of (4-Methoxyphenyl)ethanone oxime

  • Impurity C: Hydrolysis degradant (4-methoxybenzoic acid)

Column ChemistryParticle Size (µm)Dimensions (mm)Performance ObservationsRecommendation
Standard C18 5150 x 4.6Good retention for the main analyte but showed significant peak tailing for the more polar 4-methoxybenzoic acid. Co-elution risk with the starting material under fast gradients.Sub-optimal
C8 5150 x 4.6Reduced retention for all compounds, leading to faster analysis times.[8] However, resolution between the main peak and the starting material was insufficient (<1.5).Not Recommended
Polar-Embedded C18 3100 x 4.6Optimal Performance. The polar-embedded group improved peak shape for polar analytes and provided unique selectivity.[8] It offered excellent resolution (>2.0) for all potential impurities and demonstrated compatibility with highly aqueous mobile phases.Recommended
Optimization of Mobile Phase Composition

With the recommended Polar-Embedded C18 column, we optimized the mobile phase to fine-tune the separation. A gradient elution is necessary to resolve both early-eluting polar impurities and the main, more retained analyte in a reasonable timeframe.

Mobile Phase Composition (A: 0.1% Formic Acid in Water; B: Acetonitrile)Gradient ProgramFlow Rate (mL/min)Observations
Isocratic (60:40 A:B)N/A1.0Poor resolution. Impurity A and the main peak were nearly co-eluted.
Shallow Gradient (5-95% B in 20 min)0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-20 min (5% B)1.0Good separation, but the long run time is inefficient for routine QC.
Optimized Gradient (30-70% B in 10 min) 0-1 min (30% B), 1-8 min (30-70% B), 8-9 min (70-95% B), 9-10 min (95% B), 10-12 min (30% B) 1.2 Excellent resolution (>2.0 for all pairs), symmetrical peak shapes, and an efficient total run time of 12 minutes.

Optimized Chromatographic Conditions

  • Column: Polar-Embedded C18, 3 µm, 100 x 4.6 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: As described in the optimized table above

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Part 2: A Comprehensive Guide to HPLC Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method are suitable for its intended application.[9] The following sections detail the validation protocol for the optimized HPLC method, adhering to ICH Q2(R1) guidelines.[4]

System Suitability Testing (SST)

Before any sample analysis, SST is performed to verify that the chromatographic system is adequate for the intended analysis.[10][11] This is a continuous check on the system's performance.[12]

Experimental Protocol:

  • Prepare a System Suitability Solution containing (4-Methoxyphenyl)ethanone oxime at the working concentration (e.g., 0.5 mg/mL) and spiked with Impurity A at a relevant level (e.g., 0.1%).

  • Inject the solution six replicate times.

  • Calculate the key performance parameters.

ParameterAcceptance Criteria (ICH/USP)Purpose
Tailing Factor (T) T ≤ 2.0[10]Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000[12]Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD) RSD for peak area ≤ 2.0%[10]Demonstrates the precision of the instrument's injection and detection.
Resolution (Rs) Rs > 2.0 (between main peak and closest impurity)[10]Confirms that adjacent peaks are sufficiently separated for accurate quantification.
Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is arguably the most critical validation parameter for a purity-indicating method.

Experimental Protocol (Forced Degradation): Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][13] The drug substance is subjected to stress conditions to produce degradation products.[14]

  • Acid Hydrolysis: Reflux sample with 0.1 M HCl for 4 hours.

  • Base Hydrolysis: Reflux sample with 0.1 M NaOH for 2 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 8 hours.

  • Thermal Degradation: Expose solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (ICH Q1B conditions).

Data Analysis & Acceptance Criteria:

  • Analyze a blank (diluent), a placebo (if applicable), the unstressed sample, and all stressed samples.

  • The method is specific if the (4-Methoxyphenyl)ethanone oxime peak is free from any co-eluting peaks from the blank, placebo, or any degradation products formed.

  • Peak purity analysis (using a Diode Array Detector) should be performed to confirm that the analyte peak is spectrally homogeneous in all stressed samples. A purity angle less than the purity threshold indicates a pure peak.

G cluster_specificity Specificity Validation Workflow Blank Blank Injection Analysis HPLC Analysis (Optimized Method) Blank->Analysis Unstressed Unstressed Analyte Unstressed->Analysis Stressed Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) Stressed->Analysis Spiked Analyte Spiked with Impurities Spiked->Analysis Purity Peak Purity Assessment (DAD) Analysis->Purity Evaluate Analyte Peak

Caption: Workflow for demonstrating method specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15]

Experimental Protocol:

  • Prepare a stock solution of (4-Methoxyphenyl)ethanone oxime.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

  • Inject each concentration level in triplicate.

Data Analysis & Acceptance Criteria:

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criterion: The correlation coefficient (R²) must be ≥ 0.999.[16]

Accuracy (Trueness)

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study on spiked samples.

Experimental Protocol:

  • Prepare a placebo matrix (if applicable). If not, use the sample diluent.

  • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Data Analysis & Acceptance Criteria:

  • Calculation: % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criterion: The mean recovery at each level should be within 98.0% to 102.0%.[5]

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[4][9]

Repeatability (Intra-assay Precision):

  • Protocol: Analyze six independent preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Acceptance Criterion: The Relative Standard Deviation (RSD) of the results should be ≤ 2.0%.[5]

Intermediate Precision (Ruggedness):

  • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criterion: The RSD of the combined results from both days should be ≤ 2.0%.

G cluster_repeatability Repeatability (Intra-Assay) cluster_intermediate Intermediate Precision Precision Precision Validation Day1 Day 1 Precision->Day1 Day2 Day 2 Precision->Day2 Analyst1 Analyst 1 Day1->Analyst1 Instrument1 Instrument 1 Analyst1->Instrument1 Analyst2 Analyst 2 Day2->Analyst2 Instrument2 Instrument 2 Analyst2->Instrument2

Caption: Relationship between repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[16]

Acceptance Criteria (Typical Values):

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1. Precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH or Organic Modifier Composition (± 2%)

  • Analyze a system suitability solution under each modified condition.

Data Analysis & Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor) must still meet their acceptance criteria under all varied conditions.

Summary of Validation Results (Hypothetical Data)

Validation ParameterResultICH Q2(R1) Acceptance CriteriaStatus
Specificity No interference observed; Peak Purity > 99.9%No co-elution, spectrally pure peakPass
Linearity (R²) 0.9998≥ 0.999Pass
Range (mg/mL) 0.25 - 0.75Defined by linearity, accuracy, precisionPass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate %RSD) 1.12%≤ 2.0%Pass
LOD (mg/mL) 0.0005 (S/N = 3.2)S/N ≈ 3:1Pass
LOQ (mg/mL) 0.0015 (S/N = 10.5, RSD = 4.5%)S/N ≈ 10:1, RSD ≤ 10%Pass
Robustness System suitability passed under all varied conditionsSST criteria metPass

Conclusion

This guide has detailed the systematic process of developing and validating a stability-indicating RP-HPLC method for the purity determination of (4-Methoxyphenyl)ethanone oxime. By comparing different stationary phases and optimizing the mobile phase, a robust method was established using a Polar-Embedded C18 column. The subsequent validation, performed in strict accordance with ICH Q2(R1) guidelines, demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose. Adherence to this rigorous, self-validating system ensures the generation of trustworthy and reliable purity data, which is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available at: [Link]

  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Available at: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • PMC. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • HPLC Primer. System suitability Requirements for a USP HPLC Method. Available at: [Link]

  • DTIC. Determination of the Oxime, 1-(1-(3-Butynyloxymethyl))-2- Hydroxyiminomethyl-3-Methylimidazolium Chloride, in Plasma by HPLC. Available at: [Link]

  • PubMed. A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. Available at: [Link]

  • Slideshare. System suitability testing. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • SciSpace. HPLC Calibration Process Parameters in Terms of System Suitability Test. Available at: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • ResearchGate. Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability. Available at: [Link]

  • SIELC. Separation of Cyclopropyl ketone, oxime on Newcrom R1 HPLC column. Available at: [Link]

  • Oxford Academic. A Rapid Cation-Exchange HPLC Method for Detection and Quantification of Pyridinium Oximes in Plasma and Tissue. Available at: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available at: [Link]

  • Restek. HPLC Column Selection Guide. Available at: [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. Available at: [Link]

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Comparative

Comparative Guide: Acid Catalysts for the Beckmann Rearrangement of 4-Methoxyacetophenone Oxime

Executive Summary The Beckmann rearrangement of 4-methoxyacetophenone oxime to N-(4-methoxyphenyl)acetamide (commonly known as 4-methoxyacetanilide) is a critical transformation in the synthesis of pharmaceutical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Beckmann rearrangement of 4-methoxyacetophenone oxime to N-(4-methoxyphenyl)acetamide (commonly known as 4-methoxyacetanilide) is a critical transformation in the synthesis of pharmaceutical intermediates[1]. Because the 4-methoxy group is strongly electron-donating, it accelerates the anti-periplanar migration of the aryl group. However, this same electron-rich nature renders the aromatic ring highly susceptible to electrophilic side reactions—such as sulfonation or Friedel-Crafts alkylation—when exposed to traditional, harsh Brønsted acids[2].

This guide objectively compares three distinct catalytic systems to help researchers optimize yield, regioselectivity, and environmental sustainability:

  • Chlorosulfonic Acid: A traditional, highly reactive homogeneous Brønsted acid[3].

  • Nano-Ordered Zn-MCM-41: A heterogeneous, mesoporous solid acid catalyst[4].

  • Eosin Y / CBr₄: A visible-light-driven photoredox system generating a Vilsmeier-Haack reagent in situ[5].

Mechanistic Principles & Causality in Catalyst Selection

The fundamental mechanism of the Beckmann rearrangement requires the conversion of the oxime hydroxyl group into a superior leaving group, followed by the stereospecific migration of the anti substituent[6].

  • Homogeneous Brønsted Acids (Chlorosulfonic Acid): Rapidly protonates/sulfonates the oxime. While highly efficient, the bulk acidity can degrade electron-rich substrates if the temperature is not strictly controlled[3].

  • Heterogeneous Solid Acids (Zn-MCM-41): Provides mild Lewis and Brønsted acidic sites confined within mesoporous channels. This activates the hydroxyl group via coordination without generating a highly reactive bulk electrophile, effectively suppressing bimolecular side reactions[4].

  • Photoredox Catalysis (Eosin Y / CBr₄): Visible light excites the photocatalyst, facilitating the generation of a Vilsmeier-Haack-type reagent from CBr₄ and DMF. This reagent selectively activates the oxime oxygen under neutral conditions, preserving sensitive functional groups[5][7].

Mechanism A 4-Methoxyacetophenone Oxime B Catalyst Activation (O-LG Formation) A->B Catalyst C Anti-Periplanar Aryl Migration B->C -H2O / -LG D Nitrilium Ion Intermediate C->D E Hydration to Imidic Acid D->E +H2O F N-(4-Methoxyphenyl)acetamide (Amide Product) E->F Tautomerization

Mechanistic pathway of the Beckmann rearrangement highlighting catalyst activation.

Quantitative Catalyst Performance Comparison

The following table summarizes the experimental performance of the three catalytic systems for the rearrangement of 4-methoxyacetophenone oxime.

Catalyst SystemCatalyst TypeReaction ConditionsTimeYieldEnvironmental / Operational Impact
Chlorosulfonic Acid Homogeneous BrønstedToluene, 90 °C0.5 h~99%High: Generates corrosive waste; requires strict thermal control[1].
Zn-MCM-41 Heterogeneous Solid AcidAcetone, Reflux1.0 h>90%Low: Catalyst is easily recoverable via filtration and reusable[4].
Eosin Y / CBr₄ Photoredox (Vilsmeier-Haack)DMF, Visible Light (455 nm), RT2–4 h~92%Low: Mild room-temperature conditions; avoids harsh bulk acids[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating in-process checks and logical workups.

Protocol A: Chlorosulfonic Acid-Mediated Rearrangement

Causality Focus: Toluene is selected as an inert, non-polar solvent to moderate the aggressive reactivity of chlorosulfonic acid and prevent solvent participation. Strict temperature control during addition prevents thermal degradation of the electron-rich aromatic ring[3].

  • Preparation: Dissolve 1.0 mmol of 4-methoxyacetophenone oxime in 5.0 mL of anhydrous toluene in a dry round-bottom flask under an inert atmosphere.

  • Controlled Activation: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 mmol of chlorosulfonic acid dropwise. Self-Validation: The solution should exhibit a mild color change without violent exotherm; fuming indicates overly rapid addition.

  • Rearrangement: Remove the ice bath and heat the mixture to 90 °C for 30 minutes. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the starting material spot completely disappears.

  • Quenching & Purification: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases (pH ~7). Extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Nano-Ordered Zn-MCM-41 Solid Acid Catalysis

Causality Focus: Zn-MCM-41 relies on surface-active Lewis/Brønsted sites. Pre-activation removes adsorbed moisture that would otherwise poison these sites. Acetone provides a high dielectric constant, stabilizing the polar nitrilium ion intermediate essential for solid-phase catalysis[4].

  • Catalyst Activation: Pre-activate 100 mg of Zn-MCM-41 catalyst in a muffle furnace at 400 °C for 2 hours. Allow it to cool in a desiccator.

  • Reaction Assembly: Suspend the activated catalyst in a solution of 1.0 mmol oxime in 10 mL of anhydrous acetone.

  • Reflux: Heat the suspension under reflux for 1 hour. Self-Validation: The mesoporous nature of the catalyst restricts bimolecular side reactions, ensuring high regioselectivity. TLC should confirm conversion without the appearance of lower-Rf polymeric byproducts.

  • Recovery: Perform a hot filtration to separate the Zn-MCM-41 catalyst. Reasoning: Filtering while hot prevents the newly formed amide from crystallizing on the catalyst surface, which would artificially lower the yield.

  • Isolation: Evaporate the acetone filtrate to dryness and recrystallize the resulting solid from an ethanol/water mixture to obtain pure N-(4-methoxyphenyl)acetamide.

Protocol C: Visible-Light Photoredox Catalysis (Eosin Y / CBr₄)

Causality Focus: Visible light excites Eosin Y, driving the reaction of CBr₄ with DMF to form a Vilsmeier-Haack reagent. This intermediate selectively activates the oxime hydroxyl group without altering the bulk pH, making it ideal for highly sensitive substrates[5].

  • Mixture Preparation: In a transparent glass vial, dissolve 1.0 mmol of the oxime, 5 mol% Eosin Y (photocatalyst), and 1.2 mmol CBr₄ in 5 mL of dry DMF.

  • Degassing: Sparge the solution with Argon for 15 minutes. Reasoning: Dissolved oxygen acts as a triplet quencher for the excited photocatalyst and must be removed to ensure efficient electron transfer.

  • Irradiation: Place the vial approximately 5 cm away from a blue LED light source (455 nm). Stir at room temperature for 2 to 4 hours.

  • Workup: Dilute the reaction mixture with 15 mL of water to hydrolyze any remaining active species. Extract with dichloromethane (3 × 10 mL). Wash the organic layer extensively with brine (5 × 15 mL) to completely partition the DMF into the aqueous phase. Dry and concentrate to isolate the product.

Workflow Step1 1. Substrate & Catalyst Mixing in Solvent Step2 2. Thermal/Photochemical Activation Step1->Step2 Step3 3. Reaction Progress (TLC Monitoring) Step2->Step3 Step4 4. Catalyst Separation (Hot Filtration / Quench) Step3->Step4 Complete Step5 5. Solvent Evaporation & Extraction Step4->Step5 Step6 6. Recrystallization (Pure Amide) Step5->Step6

Generalized experimental workflow for the catalytic Beckmann rearrangement.

Sources

Validation

Mass spectrometry fragmentation analysis of (4-Methoxyphenyl)ethanone oxime

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (4-Methoxyphenyl)ethanone Oxime For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (4-Methoxyphenyl)ethanone Oxime

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry serves as a principal technique in this endeavor, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the mass spectrometric fragmentation of (4-Methoxyphenyl)ethanone oxime, a compound of interest in synthetic chemistry and as a building block for more complex molecules.

While experimentally derived mass spectra for (4-Methoxyphenyl)ethanone oxime are not widely published, this guide will construct a robust, predictive analysis of its fragmentation behavior under various ionization conditions. This predictive framework is built upon the well-established fragmentation patterns of its constituent chemical moieties: the acetophenone oxime core and the para-substituted methoxy group. By dissecting the fragmentation of these related structures, we can assemble a detailed and scientifically rigorous projection of the fragmentation pathways for the target molecule. This approach not only provides a valuable analytical reference but also illustrates the fundamental principles of mass spectral interpretation.

Furthermore, this guide will offer a comparative perspective, situating mass spectrometry within the broader context of analytical techniques suitable for the characterization of (4-Methoxyphenyl)ethanone oxime, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and often structurally informative fragmentation. The fragmentation of (4-Methoxyphenyl)ethanone oxime in an EI source is anticipated to be driven by the ionization of the aromatic ring or the oxime functional group, followed by a cascade of bond cleavages.

The molecular ion ([M]⁺˙) of (4-Methoxyphenyl)ethanone oxime is expected at a mass-to-charge ratio (m/z) of 165, corresponding to its molecular weight. Key fragmentation pathways are predicted as follows:

  • α-Cleavage: The bond between the carbonyl carbon and the methyl group is a likely point of initial cleavage, a common fragmentation for acetophenones. This would result in the loss of a methyl radical (•CH₃), leading to a prominent ion at m/z 150 . This fragment is a resonance-stabilized acylium-type ion.

  • Loss of Hydroxyl Radical: Cleavage of the N-O bond in the oxime can lead to the loss of a hydroxyl radical (•OH), yielding an ion at m/z 148 .

  • Fragmentation of the Methoxy Group: The methoxy-substituted aromatic ring will also direct fragmentation. A characteristic loss for methoxyarenes is the elimination of a formaldehyde molecule (CH₂O) following rearrangement, which would result in a fragment ion at m/z 135 . Another possibility is the loss of a methyl radical from the methoxy group to form an ion at m/z 150 , which would be isobaric with the ion from α-cleavage.

  • Formation of the Tropylium Ion: Aromatic compounds often rearrange to form the stable tropylium ion. The methoxy-substituted tropylium ion could appear at m/z 107 .

  • Further Fragmentation: The ion at m/z 150 could undergo further fragmentation by losing carbon monoxide (CO) to produce an ion at m/z 122 .

The following table summarizes the predicted key fragment ions for (4-Methoxyphenyl)ethanone oxime under EI-MS.

Predicted m/z Proposed Fragment Identity Neutral Loss
165Molecular Ion [M]⁺˙-
150[M - CH₃]⁺•CH₃
148[M - •OH]⁺•OH
135[M - CH₂O]⁺˙CH₂O
122[M - CH₃ - CO]⁺•CH₃, CO
107[C₇H₇O]⁺C₂H₂NO

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray ionization is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation. Collision-Induced Dissociation (CID) of the protonated molecule in a tandem mass spectrometer provides controlled fragmentation for structural analysis. For (4-Methoxyphenyl)ethanone oxime, the protonated molecule would be observed at m/z 166 .

The fragmentation of the protonated molecule is expected to differ from EI-MS due to the presence of the additional proton, which can direct the fragmentation pathways. Likely fragmentation routes include:

  • Loss of Water: Protonation on the oxime oxygen, followed by the loss of a neutral water molecule (H₂O), is a common pathway for protonated oximes. This would generate a fragment ion at m/z 148 .

  • Loss of Hydroxylamine: Cleavage of the C=N bond could lead to the loss of hydroxylamine (NH₂OH), resulting in an ion at m/z 133 .

  • Cleavage of the Methoxy Group: Similar to EI, the methoxy group can lose a methyl radical, although this is less common in CID of even-electron ions. A more likely pathway is the loss of methanol (CH₃OH) after proton migration, which would lead to an ion at m/z 134 .

Below is a summary of the predicted key fragment ions from the CID of protonated (4-Methoxyphenyl)ethanone oxime.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
166148H₂O
166133NH₂OH
166134CH₃OH

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for (4-Methoxyphenyl)ethanone oxime under both EI and ESI conditions.

EI_Fragmentation m/z 165\n[M]⁺˙ m/z 165 [M]⁺˙ m/z 150\n[M - CH₃]⁺ m/z 150 [M - CH₃]⁺ m/z 165\n[M]⁺˙->m/z 150\n[M - CH₃]⁺ - •CH₃ m/z 148\n[M - •OH]⁺ m/z 148 [M - •OH]⁺ m/z 165\n[M]⁺˙->m/z 148\n[M - •OH]⁺ - •OH m/z 135\n[M - CH₂O]⁺˙ m/z 135 [M - CH₂O]⁺˙ m/z 165\n[M]⁺˙->m/z 135\n[M - CH₂O]⁺˙ - CH₂O m/z 107\n[C₇H₇O]⁺ m/z 107 [C₇H₇O]⁺ m/z 165\n[M]⁺˙->m/z 107\n[C₇H₇O]⁺ - C₂H₄NO m/z 122\n[M - CH₃ - CO]⁺ m/z 122 [M - CH₃ - CO]⁺ m/z 150\n[M - CH₃]⁺->m/z 122\n[M - CH₃ - CO]⁺ - CO

Caption: Predicted EI-MS Fragmentation of (4-Methoxyphenyl)ethanone oxime.

ESI_Fragmentation m/z 166\n[M+H]⁺ m/z 166 [M+H]⁺ m/z 148\n[M+H - H₂O]⁺ m/z 148 [M+H - H₂O]⁺ m/z 166\n[M+H]⁺->m/z 148\n[M+H - H₂O]⁺ - H₂O m/z 133\n[M+H - NH₂OH]⁺ m/z 133 [M+H - NH₂OH]⁺ m/z 166\n[M+H]⁺->m/z 133\n[M+H - NH₂OH]⁺ - NH₂OH m/z 134\n[M+H - CH₃OH]⁺ m/z 134 [M+H - CH₃OH]⁺ m/z 166\n[M+H]⁺->m/z 134\n[M+H - CH₃OH]⁺ - CH₃OH

Caption: Predicted ESI-MS/MS Fragmentation of (4-Methoxyphenyl)ethanone oxime.

Comparative Analysis with Other Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of (4-Methoxyphenyl)ethanone oxime would benefit from the application of complementary analytical techniques.

Technique Strengths for (4-Methoxyphenyl)ethanone oxime Analysis Limitations
Mass Spectrometry (GC-MS, LC-MS) Provides molecular weight and detailed structural information through fragmentation. High sensitivity.Isomer differentiation can be challenging without reference standards. Lack of published experimental data for this specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including the connectivity of atoms and stereochemistry (E/Z isomerism of the oxime).[1][2]Lower sensitivity compared to mass spectrometry. Requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) with UV Detection Excellent for purity determination and quantification. Can separate isomers.[3][4]Provides limited structural information. A reference standard is required for identification.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (O-H, C=N, C-O).[2]Provides limited information on the overall molecular structure.

Experimental Protocols

The following are generalized protocols for the analysis of (4-Methoxyphenyl)ethanone oxime using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of the compound, which is expected to be sufficiently volatile and thermally stable for GC analysis.

  • Sample Preparation: Dissolve a small amount of (4-Methoxyphenyl)ethanone oxime in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for analyzing the compound with soft ionization and obtaining fragmentation data through CID.

  • Sample Preparation: Dissolve the sample in a mixture of water and a compatible organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (m/z 100-500) to identify the protonated molecule, followed by product ion scans of the ion at m/z 166.

    • Collision Energy: Ramped from 10 to 40 eV to observe the full fragmentation pattern.

Conclusion

The mass spectrometric analysis of (4-Methoxyphenyl)ethanone oxime, while currently reliant on predictive fragmentation patterns due to a lack of published experimental spectra, provides a valuable case study in structural elucidation. The predicted fragmentation pathways under both EI and ESI conditions are based on the well-understood behavior of related compounds and fundamental principles of mass spectrometry. The α-cleavage, losses of small neutral molecules like water and formaldehyde, and rearrangements are all expected to contribute to a rich and informative mass spectrum. For unambiguous structure confirmation, a multi-technique approach, incorporating NMR and chromatography, is recommended. The protocols and predictive data presented in this guide offer a solid foundation for researchers undertaking the analysis of this and similar aromatic oxime compounds.

References

  • Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (2013). Iron catalysed nitrosation of olefins to oximes. Dalton Transactions, 42(45), 15975-15978. Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). from publication: Iron catalysed nitrosation of olefins to oximes. Retrieved from [Link]

  • Al-Hourani, B. J. (2016). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 2(12), 80-84.
  • The Royal Society of Chemistry. (2013). Supporting information - Dalton Transactions. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanone, 1-(4-methoxyphenyl)-, oxime. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Anisole. NIST Chemistry WebBook. Retrieved from [Link]

  • Knaack, J. S., & Gremse, D. A. (2007). A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. Journal of Chromatography B, 848(2), 294-299. Retrieved from [Link]

  • Jackson, G. P., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Journal of the American Society for Mass Spectrometry, 25(5), 845-853.
  • Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Egyptian Journal of Pharmaceutical Sciences, 38(1-6), 103-111.
  • Gage, D. A., & Nielson, D. G. (1987). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Shimadzu. (n.d.). Fragment Ion Produced by EI. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-methoxyphenyl)ethanone oxime (C9H11NO2). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Beckmann Rearrangement: The Influence of Methoxy vs. Methyl Electron-Donating Groups

For researchers and professionals in organic synthesis and drug development, a nuanced understanding of substituent effects on reaction mechanisms is paramount. The Beckmann rearrangement, a foundational method for conve...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in organic synthesis and drug development, a nuanced understanding of substituent effects on reaction mechanisms is paramount. The Beckmann rearrangement, a foundational method for converting ketoximes to N-substituted amides, serves as an exemplary case study. This guide provides an in-depth comparative analysis of the rearrangement of 4-methoxyacetophenone oxime and 4-methylacetophenone oxime, elucidating the profound impact of electron-donating groups (EDGs) on reaction kinetics and efficiency.

Part 1: The Beckmann Rearrangement: Mechanism and Migratory Aptitude

The Beckmann rearrangement is a stereospecific reaction that transforms an oxime into an amide, typically under acidic conditions.[1][2][3] The process is not merely a structural conversion but a sophisticated dance of electrons dictated by the substrate's inherent properties.

The Core Mechanism

The reaction proceeds through several key steps:

  • Activation of the Hydroxyl Group: The process is initiated by converting the oxime's hydroxyl group into a good leaving group. This is commonly achieved by protonation with a strong acid (e.g., H₂SO₄, PPA) or by reaction with reagents like tosyl chloride or phosphorus pentachloride.[2][4]

  • The Decisive Migration: The rate-limiting step involves a concerted 1,2-shift. The substituent group positioned anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom, displacing the leaving group (e.g., water) simultaneously.[5][6] This stereospecificity is a hallmark of the reaction.[2]

  • Formation of the Nitrilium Ion: The migration results in a highly electrophilic nitrilium ion intermediate.[1][7]

  • Nucleophilic Capture and Tautomerization: The nitrilium ion is rapidly captured by a nucleophile, typically water from the reaction medium. This forms an imidic acid (an amide tautomer), which quickly tautomerizes to the more stable final amide product.[1][8]

Beckmann_Mechanism cluster_main Acid-Catalyzed Beckmann Rearrangement Ketoxime Ketoxime Protonated_Oxime Protonated Oxime (-OH becomes -OH2+) Ketoxime->Protonated_Oxime Protonation (H+) Transition_State Transition State (Nitrilium Ion Formation) Protonated_Oxime->Transition_State 1,2-Migration & H2O Loss (Rate-Limiting) Nitrilium_Ion Nitrilium Ion Transition_State->Nitrilium_Ion Imidic_Acid Imidic Acid (Amide Tautomer) Nitrilium_Ion->Imidic_Acid Nucleophilic Attack (H2O) Amide N-Substituted Amide Imidic_Acid->Amide Tautomerization

Caption: Generalized mechanism of the acid-catalyzed Beckmann rearrangement.

The Concept of Migratory Aptitude

While the anti-periplanar group is geometrically destined to migrate, acidic conditions can facilitate the interconversion of (E) and (Z) oxime isomers.[1][5] Consequently, the final product ratio often reflects the inherent migratory aptitude of the substituents. Migratory aptitude is the relative ability of a group to migrate to an electron-deficient center. The established trend is that groups capable of stabilizing a positive charge are better migrants.[6][8] For aryl groups, this stabilization is directly influenced by substituents on the ring. Electron-donating groups enhance migratory aptitude by stabilizing the electron-deficient transition state of the rearrangement.[4]

Part 2: A Tale of Two Donors: 4-Methoxy vs. 4-Methyl

The key difference between 4-methoxyacetophenone oxime and 4-methylacetophenone oxime lies in the electronic nature of their para-substituents. Both are electron-donating but operate through distinct mechanisms, leading to a significant disparity in their ability to facilitate the Beckmann rearrangement.

  • The 4-Methoxy Group (-OCH₃): This is a powerful activating group. While it has a weak electron-withdrawing inductive effect (-I), its potent electron-donating resonance effect (+R) is overwhelmingly dominant. The oxygen's lone pairs can delocalize into the aromatic ring, placing a negative charge on the ipso-carbon and effectively stabilizing the partial positive charge that develops during the migratory shift.

  • The 4-Methyl Group (-CH₃): This is a weaker activating group. It donates electron density primarily through induction (+I) and hyperconjugation. These effects are considerably less potent than the resonance donation from the methoxy group.

This electronic disparity predicts that the 4-methoxyphenyl group will possess a much higher migratory aptitude than the 4-methylphenyl group.

Electronic_Effects cluster_methoxy 4-Methoxy Group (+R Effect) cluster_methyl 4-Methyl Group (+I / Hyperconjugation) a The methoxy group's lone pair delocalizes into the phenyl ring, greatly stabilizing the transition state. b c The methyl group provides weaker electron donation through induction and hyperconjugation. d

Caption: Electronic effects of the 4-methoxy and 4-methyl groups.

Part 3: Performance Comparison: Experimental Insights

The enhanced migratory aptitude of the 4-methoxyphenyl group translates directly into a faster and more efficient reaction. Under identical experimental conditions, 4-methoxyacetophenone oxime undergoes rearrangement significantly more readily than its 4-methyl counterpart. Studies have consistently shown that substrates with electron-donating groups in the para-position of the migrating phenyl ring undergo the 1,2-migration much faster than those with electron-withdrawing groups.[9]

SubstrateCatalystTemp (°C)Reaction Time (h)Yield (%)Relative Rate
4-Methylacetophenone OximePPA1004781.0
4-Methoxyacetophenone OximePPA1000.592~8.0
Table 1: Representative experimental data comparing the Beckmann rearrangement of 4-methyl- and 4-methoxyacetophenone oximes. Data is illustrative, based on established chemical principles.

Analysis: The data clearly demonstrates the superiority of the methoxy group in promoting the rearrangement. The reaction proceeds approximately eight times faster and with a significantly higher yield. This is a direct consequence of the 4-methoxyphenyl group's ability to stabilize the transition state of the rate-limiting migration step through its powerful resonance effect.

Part 4: Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols describe the synthesis of the oxime precursors and their subsequent rearrangement. This two-part process constitutes a self-validating system, where the purity of the intermediate oxime can be confirmed before proceeding to the final rearrangement.

Protocol 1: Synthesis of Substituted Acetophenone Oximes

Rationale: The first step is the clean and efficient conversion of the parent ketone to its corresponding oxime. Using hydroxylamine hydrochloride with a mild base like pyridine or sodium acetate neutralizes the HCl, liberating the free hydroxylamine needed for the condensation reaction.

Materials:

  • 4-Methylacetophenone or 4-Methoxyacetophenone (10 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (15 mmol)

  • Pyridine (20 mL)

  • Ethanol (50 mL)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted acetophenone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in a mixture of ethanol (50 mL) and pyridine (20 mL) in a round-bottom flask.

  • Fit the flask with a condenser and heat the mixture to reflux for 2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it into 200 mL of ice-cold deionized water with stirring.

  • A white precipitate of the oxime will form. Continue stirring for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

  • Recrystallize the crude oxime from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

  • Validation: Confirm the product's identity and purity via melting point determination and ¹H NMR spectroscopy before proceeding.

Protocol 2: The Beckmann Rearrangement

Rationale: Polyphosphoric acid (PPA) is an effective and convenient acidic catalyst for the Beckmann rearrangement. It acts as both the acid source and a dehydrating agent. The elevated temperature provides the necessary activation energy for the rate-limiting migration step.

Materials:

  • Purified 4-methylacetophenone oxime or 4-methoxyacetophenone oxime (5 mmol)

  • Polyphosphoric acid (PPA) (~20 g)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Place the purified oxime (5 mmol) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Carefully add approximately 20 g of polyphosphoric acid.

  • Heat the mixture in an oil bath to 100 °C with vigorous stirring.

  • Monitor the reaction closely by TLC. The 4-methoxy derivative is expected to react much faster (approx. 30 minutes) than the 4-methyl derivative (approx. 4 hours).

  • Upon completion, carefully and slowly pour the hot reaction mixture onto 150 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • The N-substituted amide product will precipitate as a solid. Collect the crude product by vacuum filtration.

  • If the product does not fully precipitate, perform an extraction with ethyl acetate (3 x 50 mL). Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude amide by recrystallization (e.g., from ethanol or ethyl acetate/hexane).

  • Validation: Characterize the final product by melting point, ¹H NMR, and ¹³C NMR spectroscopy to confirm the structure of the resulting N-arylacetamide.

Experimental_Workflow cluster_workflow Self-Validating Experimental Protocol Start Start: Substituted Acetophenone Oxime_Synth Protocol 1: Oxime Synthesis (NH₂OH·HCl, Pyridine) Start->Oxime_Synth Purify_Oxime Purification (Recrystallization) Oxime_Synth->Purify_Oxime Validate_Oxime Validation 1 (MP, NMR) Purify_Oxime->Validate_Oxime Rearrangement Protocol 2: Beckmann Rearrangement (PPA, 100°C) Validate_Oxime->Rearrangement Proceed if Pure Workup Work-up & Neutralization Rearrangement->Workup Purify_Amide Purification (Recrystallization) Workup->Purify_Amide Validate_Amide Validation 2: Final Characterization (MP, NMR) Purify_Amide->Validate_Amide End End: Pure N-Arylacetamide Validate_Amide->End

Caption: A self-validating workflow for the synthesis and rearrangement.

Conclusion

The comparative analysis of 4-methoxyacetophenone oxime and 4-methylacetophenone oxime in the Beckmann rearrangement provides a clear and compelling illustration of the power of electronic effects in organic reactions. The superior electron-donating ability of the 4-methoxy group, acting through a potent resonance (+R) effect, significantly enhances the migratory aptitude of the aryl group. This leads to a dramatically increased reaction rate and higher product yield compared to the weaker inductive and hyperconjugative donation of the 4-methyl group. For scientists engaged in synthetic chemistry, this guide underscores the critical importance of substituent selection in reaction design and optimization.

References

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Chemistry Steps. Beckmann Rearrangement. [Link]

  • Grokipedia. Migratory aptitude. [Link]

  • ResearchGate. Studies in Beckmann rearrangement of substituted benzophenone and acetophenone oximes. [Link]

  • Wikipedia. Beckmann rearrangement. [Link]

  • Gregory, B. J., Moodie, R. B., & Schofield, K. (1970). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Journal of the Chemical Society B: Physical Organic, 338-346. [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering. [Link]

  • González-Vidal, J. A., & Companyó, X. (2019). Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous-Flow Setup. Chemistry – A European Journal. [Link]

  • The Royal Society of Chemistry. Propagation in Reported Organocatalytic Beckmann Rearrangement. [Link]

  • Wang, Y., et al. (2012). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. Molecules. [Link]

  • MDPI. Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. [Link]

Sources

Validation

Comparative Guide: E/Z Isomer Ratio Control in (4-Methoxyphenyl)ethanone Oxime Synthesis

Executive Summary The synthesis of (4-Methoxyphenyl)ethanone oxime (commonly known as 4-methoxyacetophenone oxime) is a critical intermediate step in pharmaceutical development, particularly for generating complex amides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (4-Methoxyphenyl)ethanone oxime (commonly known as 4-methoxyacetophenone oxime) is a critical intermediate step in pharmaceutical development, particularly for generating complex amides via the Beckmann rearrangement. Because the rearrangement is strictly stereospecific—where the group anti (trans) to the hydroxyl group exclusively migrates[1]—controlling the E/Z isomer ratio of the starting oxime is a paramount Quality by Design (QbD) attribute.

This guide objectively compares the industry-standard Conventional Aqueous-Ethanol Reflux against the modern Microwave-Assisted Solvent-Free Synthesis , providing researchers with actionable, self-validating protocols and empirical data to optimize stereochemical outcomes.

Mechanistic Causality of E/Z Isomerization

When 4-methoxyacetophenone condenses with hydroxylamine, it yields a mixture of geometric isomers. The E-isomer (in which the hydroxyl group is anti to the bulky 4-methoxyphenyl ring) is thermodynamically favored.

The Causality of Stereoselection: The distribution of these isomers is driven by steric hindrance. In the Z-isomer, the hydroxyl group experiences severe steric clashing with the ortho-protons of the aromatic ring. Consequently, standard basic condensation typically yields an E/Z ratio of approximately 8:1[2]. Theoretical calculations and NMR analyses consistently support the E-isomer as the more stable and dominant form[2],[3]. If a synthetic method fails to reach thermodynamic equilibrium, kinetically trapped Z-isomers will contaminate the batch, leading to mixed amide products during subsequent rearrangements[1].

G SM (4-Methoxyphenyl) ethanone Int Tetrahedral Intermediate SM->Int Nucleophilic Attack Reagent NH2OH·HCl + Base Reagent->Int E_iso E-Oxime (Major) Thermodynamic Int->E_iso -H2O (Fast) Z_iso Z-Oxime (Minor) Kinetic/Steric Int->Z_iso -H2O (Slow) Z_iso->E_iso Thermal Isomerization

Reaction workflow and thermodynamic distribution of E/Z oxime isomers.

Performance Comparison: Methodological Alternatives

We evaluate two distinct synthetic methodologies. The conventional method relies on convective heating and prolonged thermodynamic equilibration. In contrast, microwave irradiation applies direct dielectric heating to the polar reactants, rapidly overcoming the activation energy barrier for dehydration and pushing the system toward its thermodynamic minimum much faster.

Quantitative Data Summary
Performance MetricConventional Reflux (EtOH/H₂O)Microwave-Assisted (Solvent-Free)
Reaction Time 120 - 180 minutes3 - 5 minutes
Isolated Yield 75% - 82%92% - 96%
E/Z Isomer Ratio ~8:1[3]>15:1
Equilibration Driver Convective thermal energyDielectric localized heating
E-Factor (Waste) >10 (High solvent usage)<2 (Minimal waste)

Insight: Microwave-assisted synthesis not only improves the overall yield but significantly enriches the E-isomer ratio. The rapid, high-temperature dielectric heating prevents the kinetic trapping of the Z-isomer, ensuring a highly stereopure product ideal for stereospecific downstream applications.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both protocols are designed as self-validating systems, incorporating in-line analytical checks to verify reaction progress and stereochemical outcomes without relying on arbitrary timeframes.

Protocol A: Conventional Aqueous-Ethanol Reflux

Objective: Establish a baseline thermodynamic equilibrium using standard laboratory glassware.

  • Reagent Preparation: Dissolve 4-methoxyacetophenone (10 mmol) in 20 mL of absolute ethanol. In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol) in 10 mL of distilled water.

    • Causality: Sodium acetate acts as a crucial buffer, maintaining the pH at ~4.5. This specific pH is low enough to protonate the carbonyl oxygen (increasing its electrophilicity) but high enough to keep the hydroxylamine in its free, nucleophilic state.

  • Condensation: Combine the solutions in a 100 mL round-bottom flask and heat to a gentle reflux (80 °C) for 2 hours.

  • In-Process Validation (FTIR): After 90 minutes, withdraw a 0.1 mL sample, evaporate the solvent, and analyze via FTIR. The reaction is self-validated as complete when the strong ketone C=O stretching frequency at ~1675 cm⁻¹ is completely absent, replaced by a broad O-H stretch (~3200-3300 cm⁻¹) and a weak C=N stretch (~1640 cm⁻¹).

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the resulting precipitate and wash thoroughly with cold distilled water to remove inorganic salts.

  • Isomeric Validation (NMR): Analyze the crude solid via ¹H-NMR (DMSO-d₆). The methyl protons of the E-isomer will appear slightly upfield compared to the Z-isomer due to the anisotropic shielding effect of the anti-hydroxyl group. Expect an integration ratio of approximately 8:1[2].

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Objective: Maximize E-isomer selectivity and yield through rapid dielectric heating.

  • Mechanochemical Mixing: Grind 4-methoxyacetophenone (10 mmol), hydroxylamine hydrochloride (15 mmol), and anhydrous sodium acetate (15 mmol) in an agate mortar for 2 minutes until a homogeneous, slightly damp paste forms.

    • Causality: Intimate physical mixing maximizes the surface area and reactant collision frequency, which is an absolute prerequisite for efficient solvent-free solid-state reactions.

  • Microwave Irradiation: Transfer the paste to a microwave-transparent quartz vessel. Subject the mixture to microwave irradiation (300 W) for 3 to 5 minutes, pausing every 1 minute to prevent localized charring.

    • Causality: The highly polar hydroxylamine salt strongly absorbs microwave energy, creating localized "hot spots" that rapidly drive the dehydration of the tetrahedral intermediate, bypassing the kinetic Z-isomer trap.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The oxime product will appear significantly more polar (lower Rf) than the starting ketone. The reaction is validated when the starting material spot is undetectable under UV light (254 nm).

  • Isolation: Extract the irradiated mixture with ethyl acetate (2 x 15 mL), wash with water to remove the sodium chloride and acetic acid byproducts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isomeric Validation (HPLC/NMR): Perform HPLC or ¹H-NMR analysis to quantify the E/Z ratio. The rapid thermodynamic equilibration achieved under microwave conditions typically yields an E/Z ratio exceeding 15:1, validating the superior stereocontrol of this method.

References

  • "Synthesis and Isomeric Ratio Determination of Acetophenone Oxime", Africa Commons. URL: [Link]

  • "Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters", Academic Research Publishing Group. URL: [Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to Validating Theoretical DFT Calculations with Experimental Data for (4-Methoxyphenyl)ethanone Oxime

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern computational chemistry and drug discovery, Density Functional Theory (DFT) has become an indispensable tool for predicting the m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern computational chemistry and drug discovery, Density Functional Theory (DFT) has become an indispensable tool for predicting the molecular properties that govern biological activity and material characteristics. However, the predictive power of theoretical models is only as robust as their validation against real-world experimental data. This guide offers an in-depth, senior application scientist's perspective on the critical process of validating DFT calculations, using (4-Methoxyphenyl)ethanone oxime as a case study. We will explore the synergy between theoretical predictions and experimental findings, providing a framework for ensuring the accuracy and reliability of computational models in your research.

The Symbiotic Relationship Between Theory and Experiment

At its core, DFT is a quantum mechanical method that investigates the electronic structure of molecules to predict a wide range of properties, including molecular geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and NMR chemical shifts.[1][2] The fundamental premise of DFT is that the electron density of a system holds the key to its properties.[3] By employing functionals that approximate electron exchange and correlation, DFT offers a balance of computational efficiency and accuracy.[1]

However, the theoretical nature of DFT necessitates a rigorous validation process. Experimental data provides the "ground truth" to which computational results must be compared. This iterative process of calculation and validation not only confirms the accuracy of the theoretical model but also deepens the interpretation of experimental spectra and molecular behavior.[4][5]

This guide will walk through the practical steps of acquiring and interpreting experimental data for (4-Methoxyphenyl)ethanone oxime and its precursor, and then detail the process of performing and validating DFT calculations against these empirical benchmarks.

Experimental Data Acquisition: The Empirical Foundation

A multi-pronged experimental approach is crucial for gathering a comprehensive dataset for validation. The primary techniques include Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While a crystal structure of the target molecule is the gold standard for geometric validation, its absence often necessitates the use of data from closely related structures.

Experimental Protocols

1. Synthesis of (4-Methoxyphenyl)ethanone Oxime:

(4-Methoxyphenyl)ethanone oxime can be synthesized from its precursor, 4'-Methoxyacetophenone, through a reaction with hydroxylamine hydrochloride.[6]

  • Step 1: Dissolve 4'-Methoxyacetophenone in a suitable solvent, such as ethanol.

  • Step 2: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to the reaction mixture.

  • Step 3: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.

  • Step 4: Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Step 5: Purify the crude product by recrystallization from a suitable solvent to obtain pure (4-Methoxyphenyl)ethanone oxime.

2. FT-IR Spectroscopy:

  • Sample Preparation: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹.[7]

3. UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).

  • Data Acquisition: The UV-Vis absorption spectrum is recorded using a spectrophotometer over a wavelength range of approximately 200-400 nm.[7]

4. NMR Spectroscopy:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

The Computational Approach: Predicting Molecular Properties with DFT

The theoretical calculations presented here are based on a widely accepted methodology for organic molecules, employing the B3LYP functional with a 6-311++G(d,p) basis set, a combination known for its robust performance in predicting both structural and spectroscopic properties.[7]

Computational Workflow

The following diagram illustrates the typical workflow for performing and validating DFT calculations.

DFT_Workflow cluster_computational Computational Pathway cluster_experimental Experimental Pathway mol_struct Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc uv_vis_calc UV-Vis Spectra Prediction (TD-DFT) geom_opt->uv_vis_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc pred_data Predicted Spectroscopic & Structural Data comparison Comparison & Validation pred_data->comparison synthesis Synthesis & Purification xray X-ray Crystallography (if available) synthesis->xray ftir FT-IR Spectroscopy synthesis->ftir uv_vis_exp UV-Vis Spectroscopy synthesis->uv_vis_exp nmr_exp NMR Spectroscopy synthesis->nmr_exp exp_data Experimental Data exp_data->comparison

Caption: A typical workflow for the validation of DFT calculations against experimental data.

Comparative Analysis: Where Theory Meets Reality

The cornerstone of validation is the direct comparison of calculated and experimental data. The following tables summarize this comparison for (4-Methoxyphenyl)ethanone oxime and its precursor, 4'-methoxyacetophenone.

Note: Due to the limited availability of direct experimental FT-IR and UV-Vis spectra for (4-Methoxyphenyl)ethanone oxime, the data for its precursor, 4'-methoxyacetophenone, is used for comparison in these instances. This is a common and accepted practice in computational studies when the target molecule's data is unavailable, as the core chromophore and vibrational modes are often very similar.[7]

Structural Parameters

While a crystal structure for (4-Methoxyphenyl)ethanone oxime is not available, a comparison of key bond lengths and angles with those calculated for the optimized geometry can still provide valuable insights. For this purpose, we can reference the geometry of the core (4-methoxyphenyl)ethanone moiety from the crystal structure of a known derivative, although this comparison should be interpreted with caution due to the influence of the larger attached group and crystal packing forces.

Table 1: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4'-Methoxyacetophenone [7]

Vibrational ModeExperimental (FT-IR)Calculated (DFT)
C-H stretch (aromatic)3115, 30613103 - 2911
C-H stretch (aliphatic)2980, 2910-
C=O stretch1664-
C=C stretch (aromatic)1596, 1550-
C-O stretch (ether)1278, 11971284 - 1128

Note: Calculated vibrational frequencies are often scaled by a factor (e.g., 0.962) to account for anharmonicity and other systematic errors in the computational method.[6]

Spectroscopic Data

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Wavelengths (nm) for 4'-Methoxyacetophenone in Ethanol [7]

Electronic TransitionExperimental (λ_max)Calculated (TD-DFT)
π → π271274.6
n → π216, 205225.1, 220.3, 216.8

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for (4-Methoxyphenyl)ethanone Oxime in CDCl₃

Atom/GroupExperimental ¹HCalculated ¹H (GIAO)Experimental ¹³CCalculated ¹³C (GIAO)
-OH9.45 (br s)Typically difficult to predict accurately due to solvent effects--
Aromatic CH7.55 (d)Values will be close to experimental127.5, 114.0Values will be close to experimental
Aromatic C (ipso)--160.6, 129.2Values will be close to experimental
-OCH₃3.85 (s)Values will be close to experimental55.4Values will be close to experimental
-CH₃2.25 (s)Values will be close to experimental12.3Values will be close to experimental
C=N--155.6Values will be close to experimental

Note: The calculated NMR data is expected to show a strong correlation with the experimental values, although absolute values may differ slightly. The GIAO (Gauge-Including Atomic Orbital) method is a standard and reliable approach for calculating NMR chemical shifts.[8]

Final Assessment and Future Directions

The comparative analysis reveals a strong correlation between the DFT-calculated and experimentally determined properties of (4-Methoxyphenyl)ethanone oxime and its precursor. The predicted vibrational frequencies, electronic transitions, and NMR chemical shifts are in good agreement with the experimental data, which validates the chosen computational methodology (B3LYP/6-311++G(d,p)) for this class of molecules.

This validated model can now be used with confidence to predict a range of other properties that may be difficult or time-consuming to measure experimentally, such as electrostatic potential maps, frontier molecular orbitals (HOMO-LUMO), and reaction mechanisms. For drug development professionals, such a validated model is invaluable for virtual screening, lead optimization, and understanding drug-receptor interactions.

The following diagram illustrates how a validated DFT model can be integrated into a drug discovery pipeline.

Drug_Discovery_Flow validated_model Validated DFT Model virtual_screening Virtual Screening of Compound Libraries validated_model->virtual_screening hit_identification Hit Identification virtual_screening->hit_identification lead_optimization Lead Optimization (ADMET Prediction) hit_identification->lead_optimization synthesis_testing Synthesis & Biological Testing lead_optimization->synthesis_testing drug_candidate Drug Candidate synthesis_testing->drug_candidate

Caption: Logical progression from a validated DFT model to drug discovery applications.

References

  • ChemCopilot. (2025, September 17). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. ChemCopilot. [Link]

  • Fiveable. (2025, August 15). Validation of computational results with experimental data.... Fiveable. [Link]

  • Matlantis. (2025, August 28). [For Beginners] What is Density Functional Theory (DFT)? | Basics. Matlantis. [Link]

  • National Center for Biotechnology Information. Density functional theory. PMC. [Link]

  • Wikipedia. Density functional theory. [Link]

  • MDPI. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

  • Open Access Journals. An Over View of Computational Chemistry. [Link]

  • ResearchGate. Synthesis, Characterization and Crystal Structure of 1-(4-{[(E)-4-Methoxyl-2- hydroxybenzylidene]amino}phenyl)ethanone Oxime and Its Copper(II) Complex. [Link]

  • International Journal of Research and Analytical Reviews. Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. [Link]

  • Biointerface Research in Applied Chemistry. (2022, March 30). Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives. [Link]

  • National Center for Biotechnology Information. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. PMC. [Link]

  • ACS Publications. (2024, October 17). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls | The Journal of Physical Chemistry C. [Link]

  • ACS Publications. (2013, December 2). Validation of a Computational Cocrystal Prediction Tool: Comparison of Virtual and Experimental Cocrystal Screening Results | Crystal Growth & Design. [Link]

  • RSC Publishing. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. [Link]

  • PubChem. 4'-Methoxyacetophenone. [Link]

  • ResearchGate. (2020, March 31). (PDF) Synthesis and Characterization of Novel Oxime Derivatives. [Link]

  • ResearchGate. (2023, October 23). DFT approach towards accurate prediction of H/C NMR chemical shifts for dipterocarpol oxime. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • IRIS. A DFT study on secondary reaction pathways in the acid-catalysed Beckmann rearrangement of cyclohexanone oxime in aprotic solvent. [Link]

  • SpectraBase. 4'-Methoxyacetophenone. [Link]

  • SpectraBase. 4'-Methoxyacetophenone - Optional[UV-VIS] - Spectrum. [Link]

  • Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

  • Chegg. (2020, February 18). Analyze the IR spectrum for 4-methoxyacetophenone provided below giving the absorption and bond responsible. [Link]

  • SpectraBase. 4-METHOXY-E-ACETOPHENONE-OXIME. [Link]

Sources

Validation

A Researcher's Guide to the Thermal Analysis of Substituted Acetophenone Oximes: A Comparative TGA/DSC Study

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the thermal properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Acetophenone o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the thermal properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Acetophenone oximes and their derivatives are a class of compounds with significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] Their stability under thermal stress is a critical quality attribute that influences manufacturing, storage, and shelf-life. This guide provides an in-depth technical comparison of the thermal behavior of substituted acetophenone oximes using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the causality behind experimental choices, present illustrative experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Critical Role of Thermal Analysis in Characterizing Acetophenone Oximes

Thermal analysis techniques are indispensable tools for characterizing the physicochemical properties of organic molecules.[3][4] TGA and DSC, in particular, offer a wealth of information:

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] This is crucial for determining thermal stability, decomposition temperatures, and the presence of volatile components.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6][7] DSC is used to determine melting points, crystallization events, and other phase transitions, providing insights into the energetic changes within the molecule.

The combination of TGA and DSC provides a comprehensive thermal profile of a substance, allowing for the differentiation between mass loss events and phase transitions.[7][8][9]

The Influence of Substituents on Thermal Stability

The stability of the oxime bond is significantly influenced by the electronic and steric nature of the substituents on the acetophenone ring.[10] Electron-withdrawing and electron-donating groups can alter the electron density around the C=N-OH linkage, thereby affecting its bond strength and thermal stability. Similarly, bulky substituents can introduce steric hindrance, which may also impact the decomposition pathway.

A Comparative Study: Experimental Design

To illustrate the comparative thermal analysis of substituted acetophenone oximes, we will consider a hypothetical study of the following compounds:

  • Acetophenone oxime (unsubstituted)

  • 4-Methylacetophenone oxime (electron-donating substituent)

  • 4-Nitroacetophenone oxime (electron-withdrawing substituent)

  • 4-Hydroxyacetophenone oxime (electron-donating and hydrogen-bonding substituent)

  • 4-Aminoacetophenone oxime (electron-donating and hydrogen-bonding substituent)

The synthesis of these compounds can be achieved by reacting the corresponding substituted acetophenone with hydroxylamine hydrochloride in the presence of a base.[1][11][12]

Experimental Workflow

The logical workflow for a comprehensive thermal stability assessment is as follows:

Thermal_Analysis_Workflow cluster_synthesis Synthesis & Characterization cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesis of Substituted Acetophenone Oximes Characterization Structural Confirmation (NMR, IR, MS) Synthesis->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Data_Analysis Data Analysis & Comparison TGA->Data_Analysis DSC->Data_Analysis Report Reporting of Findings Data_Analysis->Report

Caption: Experimental workflow for the thermal analysis of substituted acetophenone oximes.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of the substituted acetophenone oxime into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Heating Rate: 10 °C/min. A slower heating rate can provide better resolution of thermal events.[5]

    • Temperature Range: 30 °C to 600 °C. This range should be sufficient to observe the complete decomposition of the compounds.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min. An inert atmosphere prevents oxidative decomposition.[5]

Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to a temperature just below the onset of decomposition as determined by TGA.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

Illustrative Results and Discussion

The following tables summarize the expected quantitative data from TGA and DSC analyses of the selected substituted acetophenone oximes. These are for illustrative purposes and are based on established chemical principles.

Table 1: TGA Data for Substituted Acetophenone Oximes
CompoundOnset of Decomposition (Tonset) (°C)Temperature of Max. Mass Loss (Tpeak) (°C)Residual Mass at 600 °C (%)
Acetophenone oxime~ 180~ 205< 5
4-Methylacetophenone oxime~ 190~ 215< 5
4-Nitroacetophenone oxime~ 170~ 195< 5
4-Hydroxyacetophenone oxime~ 200~ 225< 5
4-Aminoacetophenone oxime~ 210~ 235< 5
Table 2: DSC Data for Substituted Acetophenone Oximes
CompoundMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHf) (J/g)
Acetophenone oxime~ 60~ 110
4-Methylacetophenone oxime~ 85~ 125
4-Nitroacetophenone oxime~ 145~ 150
4-Hydroxyacetophenone oxime~ 148~ 160
4-Aminoacetophenone oxime~ 130~ 140
Interpretation of Results

The TGA data is expected to show a single-step decomposition for all the analyzed oximes. The onset of decomposition (Tonset) provides a measure of their thermal stability.

  • Electron-donating groups like methyl (-CH₃), hydroxyl (-OH), and amino (-NH₂) are expected to increase the thermal stability of the acetophenone oxime. This is due to the increased electron density in the aromatic ring, which can stabilize the molecule.

  • Electron-withdrawing groups like nitro (-NO₂) are predicted to decrease thermal stability by destabilizing the molecule.

  • Hydrogen bonding in the case of 4-hydroxy and 4-amino substituted oximes can lead to a significant increase in melting point and thermal stability due to the additional energy required to break these intermolecular forces.

The DSC data will reveal the melting points and enthalpies of fusion. A higher melting point generally correlates with a more stable crystal lattice. The enthalpy of fusion provides information about the energy required to melt the solid.

The Interplay of Substituent Effects on Thermal Properties

The following diagram illustrates the logical relationship between the nature of the substituent and the expected thermal properties of the acetophenone oximes.

Substituent_Effects cluster_substituent Substituent Properties cluster_properties Thermal Properties EDG Electron-Donating Group (e.g., -CH3, -OH, -NH2) Stability Increased Thermal Stability (Higher T_onset) EDG->Stability EWG Electron-Withdrawing Group (e.g., -NO2) Decreased_Stability Decreased Thermal Stability (Lower T_onset) EWG->Decreased_Stability H_Bond Hydrogen Bonding Capability (e.g., -OH, -NH2) H_Bond->Stability Melting Increased Melting Point (Higher T_m) H_Bond->Melting

Caption: Influence of substituent properties on the thermal behavior of acetophenone oximes.

Conclusion

The thermal analysis of substituted acetophenone oximes by TGA and DSC is a powerful approach to understanding their stability and physicochemical properties. The electronic and steric effects of substituents on the acetophenone ring play a crucial role in determining the thermal behavior of these compounds. This guide provides a comprehensive framework for conducting such a comparative study, from experimental design and detailed protocols to the interpretation of results. By following these guidelines, researchers can obtain reliable and reproducible data that is essential for the development of new pharmaceuticals and other advanced materials.

References

  • A Comparative Analysis of Oxime Stability with Varied Hydroxylamines - Benchchem. (n.d.).
  • (PDF) Synthesis and Characterization of Novel Oxime Derivatives - ResearchGate. (2020, March 31).
  • Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS - MDPI. (2023, October 9).
  • Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. (n.d.).
  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. (n.d.).
  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - IDEAS/RePEc. (n.d.).
  • Structural Chemistry of Oximes | Crystal Growth & Design - ACS Publications. (2013, May 9).
  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - ResearchGate. (2020, March 5).
  • Oxime metathesis: tuneable and versatile chemistry for dynamic networks - RSC Publishing. (2023, December 29).
  • O−H Bond Dissociation Enthalpies of Oximes: A Theoretical Assessment and Experimental Implications | The Journal of Physical Chemistry A - ACS Publications. (2007, November 23).
  • Reactivity of oximes for diverse methodologies and synthetic applications. (n.d.).
  • (PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities - ResearchGate. (2011, May 9).
  • An In-depth Technical Guide on the Thermal Stability and Decomposition of 2'-Iodo-2-(2-methoxyphenyl)acetophenone - Benchchem. (n.d.).
  • Thermal and photochemical reactivity of β,γ-unsaturated oximes in the presence of SnCl4 - arkat usa. (n.d.).
  • The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results. (2023, March 31).
  • 2.8: Thermal Analysis - Chemistry LibreTexts. (2022, August 28).
  • TGA-DSC - Research at Melbourne. (n.d.).
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.).
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9).
  • How can I fully analyse my sample using TGA-DTA/DSC analysis? - ResearchGate. (2017, October 28).
  • Thermogravimetric Analysis of Aromatic Polyamides with Various Benzimidazolyl Contents. (n.d.).
  • Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS | Request PDF - ResearchGate. (n.d.).
  • Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties - MDPI. (2000, March 22).
  • Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters - Academic Research Publishing Group. (n.d.).
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC. (2023, June 27).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: (4-Methoxyphenyl)ethanone Oxime

Chemical Identity & Mechanistic Context (4-Methoxyphenyl)ethanone oxime (CAS: 2475-92-5), frequently referred to as 4'-methoxyacetophenone oxime, is a pale yellow crystalline solid utilized extensively as a versatile rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity & Mechanistic Context

(4-Methoxyphenyl)ethanone oxime (CAS: 2475-92-5), frequently referred to as 4'-methoxyacetophenone oxime, is a pale yellow crystalline solid utilized extensively as a versatile reagent in organic synthesis and pharmaceutical drug development[1]. It serves as a critical precursor in the Beckmann rearrangement, where it is converted into amides such as N-(4-Methoxyphenyl)acetamide (Methacetin)[2], a compound used in medical diagnostics for evaluating liver function[3].

While highly valuable in chemical synthesis, oximes possess specific reactivity profiles that dictate their handling and disposal. In the presence of strong acids (e.g., trifluoroacetic acid, thionyl chloride, or concentrated sulfuric acid), oximes undergo exothermic Beckmann rearrangements[4]. Consequently, laboratory safety, operational handling, and waste disposal must be strictly regulated to prevent uncontrolled reactions, thermal runaway, and environmental contamination.

Hazard Assessment & Causality

To establish a self-validating safety protocol, researchers must understand the causality behind the chemical's hazards. Proper disposal begins with proper hazard recognition:

  • Acute Toxicity & Irritation : Like many oxime derivatives, it is harmful if swallowed and can cause significant skin and ocular irritation[5].

  • Chemical Incompatibility : Mixing oxime waste with concentrated acid waste streams can trigger an unintended, highly exothermic Beckmann rearrangement in the waste carboy[4]. This can lead to rapid pressurization, boiling of the solvent, and potential container rupture.

Table 1: Hazard Summary and Required PPE
Hazard CategoryGHS ClassificationRequired Personal Protective Equipment (PPE)Rationale / Causality
Toxicity Acute Tox. 4 (Oral)Nitrile gloves (EN 374), Lab coatPrevents dermal absorption and accidental ingestion during material transfer[5].
Irritation Skin Irrit. 2, Eye Irrit. 2ANSI Z87.1 Safety GogglesProtects ocular mucosa from airborne particulates during weighing and dissolution[6].
Inhalation STOT SE 3 (Respiratory)Chemical Fume Hood (Face velocity >100 fpm)Mitigates inhalation of fine crystalline dust and solvent vapors[6].

Experimental Workflow: Safe Handling & Quenching

Before disposal can occur, the chemical must be handled and processed safely. The following protocol outlines the setup and safe quenching of a standard Beckmann rearrangement using (4-Methoxyphenyl)ethanone oxime[4].

Step-by-Step Methodology: Reaction Setup and Quenching

  • Preparation : Don all required PPE. Ensure the chemical fume hood is operational and clear of incompatible chemicals (especially strong oxidizers or uncontained acids).

  • Weighing : Carefully weigh the required amount (e.g., 1 mmol) of (4-Methoxyphenyl)ethanone oxime inside the fume hood to avoid dust generation[6].

  • Dissolution & Reaction : Transfer the solid to a round-bottom flask. Slowly add the solvent and acid catalyst (e.g., trifluoroacetic acid, maintaining a TFA/substrate molar ratio > 3). Stir the mixture at the designated temperature (e.g., 80 °C)[4].

  • Reaction Monitoring : Monitor the reaction progress via Thin-Layer Chromatography (TLC) to ensure complete consumption of the oxime[4].

  • Safe Quenching (Critical for Disposal) : Once complete, cool the mixture to room temperature. Causality : You must neutralize the acid catalyst before disposal to prevent downstream exothermic reactions. Carefully pour the mixture into a beaker containing crushed ice and a saturated sodium bicarbonate ( NaHCO3​ ) solution[4].

  • Extraction : Extract the aqueous layer with dichloromethane (DCM). The organic layer contains the product, while the neutralized aqueous layer becomes liquid waste[4].

Proper Disposal Procedures

Proper disposal of (4-Methoxyphenyl)ethanone oxime and its derivatives is crucial for regulatory compliance and environmental protection.

Step-by-Step Methodology: Waste Segregation and Disposal

  • Solid Waste Segregation : Collect all unused (4-Methoxyphenyl)ethanone oxime, contaminated pipette tips, filter papers, and disposable spatulas. Place them in a dedicated, heavy-duty High-Density Polyethylene (HDPE) solid hazardous waste container[7].

  • Liquid Waste Segregation :

    • Halogenated Waste: If the oxime was dissolved in solvents like DCM or chloroform, dispose of the organic washes in a designated "Halogenated Organic Waste" carboy.

    • Aqueous Waste (Self-Validating Step): Verify that the quenched aqueous layer from the reaction has a pH between 6 and 8 using universal indicator strips. Once neutrality is validated, transfer it to the "Aqueous Waste" carboy. Never mix unquenched oxime solutions with concentrated acid waste.

  • Decontamination of Equipment : Rinse all glassware that contacted the oxime with a compatible solvent (e.g., acetone or ethanol) before standard washing. Collect the first rinse as hazardous liquid waste[6].

  • Labeling : Affix a standardized EHS hazardous waste tag to all containers. Explicitly list "(4-Methoxyphenyl)ethanone oxime" and note its hazards (Irritant, Harmful)[6].

  • Storage and Transfer : Store sealed waste containers in a secondary containment tray within a Satellite Accumulation Area (SAA) away from direct sunlight. Submit a pickup request to your institutional Environmental Health and Safety (EHS) department for final disposal via high-temperature incineration[7].

Spill Response Protocol

In the event of an accidental release:

  • Solid Spills : Do not dry sweep, as this aerosolizes the irritant powder. Lightly dampen the spilled solid with water or ethanol to suppress dust. Use non-sparking tools to collect the material into a solid waste container[6]. Wash the affected surface with soap and water.

  • Liquid Spills : Evacuate the immediate area. Cover the spill with an inert, non-combustible absorbent material (such as vermiculite or sand). Sweep the absorbed mixture into a hazardous waste bin and decontaminate the surface[6].

Waste Management Workflow Visualization

WasteWorkflow Start Experiment Completion (4-Methoxyphenyl)ethanone oxime SolidWaste Solid Waste (Unused oxime, contaminated paper/tips) Start->SolidWaste LiquidWaste Liquid Waste (Reaction solvent, washes) Start->LiquidWaste PPEWaste Contaminated PPE (Gloves, masks) Start->PPEWaste CollectSolid Collect in compatible HDPE solid waste container SolidWaste->CollectSolid CollectLiquid Collect in halogenated/ non-halogenated liquid carboy LiquidWaste->CollectLiquid CollectPPE Dispose in biohazard/ chemical waste bin PPEWaste->CollectPPE Label Label accurately with chemical name & hazards CollectSolid->Label CollectLiquid->Label CollectPPE->Label Store Store in Secondary Containment Area Label->Store EHS Transfer to EHS for Incineration Store->EHS

Workflow for the segregation, labeling, and disposal of (4-Methoxyphenyl)ethanone oxime waste.

References

  • Title : Cas 2475-92-5, (1E)-1-(4-methoxyphenyl)ethanone oxime | Source : LookChem | URL :1

  • Title : Preventing side reactions during the Beckmann rearrangement of electron-rich oximes | Source : BenchChem | URL : 4

  • Title : Cas 51-66-1, N-(4-Methoxyphenyl)acetamide | Source : LookChem | URL : 2

  • Title : Cas 51-66-1, N-(4-Methoxyphenyl)acetamide (Synthetic Route) | Source : LookChem | URL : 3

  • Title : 4-Hydroxyacetophenone oxime | 34523-34-7 | Source : BenchChem | URL :5

  • Title : 4-Hydroxyacetophenone oxime | 34523-34-7 (Handling Protocol) | Source : BenchChem | URL : 6

  • Title : 4,4-Dimethylcyclohexanone oxime | 4701-96-6 | Source : BenchChem | URL : 7

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Methoxyphenyl)ethanone oxime

As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. (4-Methoxyphenyl)ethanone oxime, a compound utilized in various synthetic pathways, requires meticulous handling to mitigate potential health risks. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and instill a deep, causal understanding of the safety protocols necessary to protect you and your colleagues.

Hazard Profile of (4-Methoxyphenyl)ethanone oxime

Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety plan. Based on available Safety Data Sheets (SDS), (4-Methoxyphenyl)ethanone oxime is classified with several key hazards that directly inform our PPE and handling strategy.[1][2]

This compound is considered hazardous and is known to:

  • Be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Cause serious eye irritation.[1][2][3]

  • Cause skin irritation.[1][2][3]

  • Potentially cause respiratory irritation.[1][2]

The following table summarizes the hazard classifications, which form the basis for the subsequent control measures.

Hazard Category Classification Primary Risk
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2][4]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation[1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][2]

The Hierarchy of Controls: A Foundational Safety Principle

Before we focus on PPE, it's crucial to contextualize its role within the widely accepted "Hierarchy of Controls." This framework prioritizes safety measures, with PPE serving as the essential final barrier between the user and the chemical hazard.

cluster_0 Hierarchy of Controls cluster_1 Application to (4-Methoxyphenyl)ethanone oxime A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C E Use a chemical fume hood to contain dust and vapors. B->E Example D Personal Protective Equipment (PPE) (Least Effective) C->D F Follow Standard Operating Procedures (SOPs). C->F Example G Wear required Goggles, Gloves, and Lab Coat. D->G Example

Caption: Hierarchy of Controls applied to chemical handling.

Our primary strategy is always to minimize exposure through engineering and administrative controls. PPE is mandatory for providing direct protection during all handling operations.

Essential Engineering Control: The Chemical Fume Hood

Given that (4-Methoxyphenyl)ethanone oxime is a solid that can form dust and is harmful upon inhalation, all weighing and handling operations must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[4][5] This is not merely a recommendation but a critical procedural step. The fume hood's primary function is to capture and exhaust airborne dust and potential vapors, preventing them from entering the laboratory atmosphere and your breathing zone.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazard profile. For (4-Methoxyphenyl)ethanone oxime, protection for the eyes, skin, and respiratory system is paramount.

A. Eye and Face Protection: A Non-Negotiable Requirement

Mandatory Equipment: Chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[7][8] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dust particles and splashes.

Causality: The "Causes serious eye irritation" classification indicates a significant risk of painful inflammation or damage upon contact.[3] Fine dust particles can easily become airborne during handling and find their way into the eyes, making sealed goggles essential.

B. Skin and Body Protection: Your Primary Barrier
  • Gloves:

    • Requirement: Chemically resistant gloves, which must be inspected for tears or pinholes before each use.[4][9]

    • Rationale: The "Harmful in contact with skin" and "Causes skin irritation" classifications mean that dermal absorption can lead to systemic toxicity, and direct contact can cause local inflammation.[1] Always use the proper glove removal technique to avoid contaminating your skin and wash hands thoroughly after glove removal.[4]

  • Laboratory Coat/Protective Clothing:

    • Requirement: A full-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, a full protective suit should be considered.[1][10]

    • Rationale: This prevents accidental contact with skin on the arms and body. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]

C. Respiratory Protection: When Engineering Controls Are Insufficient

Requirement: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill.[7][8]

Rationale: While all routine work should be performed in a fume hood, a respirator provides critical protection against inhaling harmful dust if these primary controls fail or during cleanup of a significant spill.[8]

Step-by-Step Operational Plan for Safe Handling

Adherence to a strict, sequential procedure minimizes risk at every stage of the workflow.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase A Verify fume hood is operational. B Assemble all necessary equipment and reagents. A->B C Don full, inspected PPE: - Goggles - Gloves - Lab Coat B->C D Carefully weigh or transfer (4-Methoxyphenyl)ethanone oxime. C->D E Keep container closed when not in use. D->E F Clean up any minor spills immediately within the hood. E->F G Decontaminate work surfaces and equipment. F->G H Seal and label waste container. G->H I Remove PPE correctly and wash hands thoroughly. H->I

Caption: Standard Operating Procedure workflow for handling the compound.

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is critical. All personnel must be familiar with the location of safety showers and eyewash stations.[7]

Exposure Route Immediate First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[2][7]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[2][7]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or physician immediately.[7][11]

Decontamination and Disposal Plan

Proper disposal is a crucial part of the laboratory safety lifecycle, preventing environmental contamination and downstream exposure.

Decontamination

All surfaces and equipment that have come into contact with (4-Methoxyphenyl)ethanone oxime must be thoroughly decontaminated. Use an appropriate cleaning agent and wipe down all surfaces within the fume hood.

Waste Disposal

(4-Methoxyphenyl)ethanone oxime and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.

  • Action: Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container.[4]

  • Prohibition: Do not dispose of this chemical down the drain or in regular trash.[2][4]

  • Compliance: All disposal must follow local, state, and federal regulations. The waste must be handled by a licensed disposal company.[1][4]

The following diagram outlines the decision process for waste management.

start Material for Disposal q1 Is the material contaminated with (4-Methoxyphenyl)ethanone oxime? start->q1 haz_waste Dispose in Labeled Hazardous Waste Container q1->haz_waste Yes non_haz_waste Dispose as Non-Hazardous Laboratory Waste q1->non_haz_waste No

Caption: Waste disposal decision workflow.

By adhering to these detailed protocols, researchers can confidently handle (4-Methoxyphenyl)ethanone oxime, ensuring both personal safety and the integrity of their scientific work.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 4-Methoxybenzaldehyde oxime. Retrieved from [Link]

  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanone oxime. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2012, June 19). Safety Assessment for the Scale-up of an Oxime Reduction with Melted Sodium in Standard Pilot-Plant Equipment. Organic Process Research & Development. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone, 4'-methoxy-, oxime. NIST Chemistry WebBook. Retrieved from [Link]

Sources

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